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  • Product: Diosmetin 3',5-Diacetate
  • CAS: 1798006-01-5

Core Science & Biosynthesis

Foundational

Unlocking the Prodrug Potential: In Vitro Mechanisms of Diosmetin 3',5-Diacetate

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Molecular Pharmacology & Medicinal Chemistry Executive Summary & Physicochemical Rationale Diosmetin (3',5,7-trihydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Molecular Pharmacology & Medicinal Chemistry

Executive Summary & Physicochemical Rationale

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a naturally occurring citrus flavonoid renowned for its robust anti-inflammatory, antioxidant, and antineoplastic properties[1]. However, the clinical translation of native Diosmetin is severely bottlenecked by its high polarity, poor aqueous solubility, and rapid first-pass metabolism, resulting in sub-therapeutic intracellular concentrations[1].

Diosmetin 3',5-Diacetate (CAS: 1798006-01-5)[2] represents a rational medicinal chemistry solution to this pharmacokinetic hurdle. By masking the hydrophilic hydroxyl groups at the 3' and 5 positions with acetyl ester linkages, the molecule is transformed into a highly lipophilic prodrug. This structural modification exploits the "Trojan Horse" strategy: the diacetate derivative easily partitions across the phospholipid bilayer of the cell membrane. Once localized in the cytosol, ubiquitous intracellular esterases hydrolyze the ester bonds, liberating the active Diosmetin aglycone to engage its intracellular targets[3].

Uptake A Diosmetin 3',5-Diacetate (High Lipophilicity) B Membrane Diffusion A->B C Cytosolic Esterases (Hydrolysis) B->C D Active Diosmetin (Aglycone) C->D

Cellular uptake and esterase-mediated activation of Diosmetin 3',5-Diacetate.

Core Pharmacological Mechanisms (Post-Cleavage)

Once Diosmetin 3',5-Diacetate is enzymatically deacetylated in vitro, the liberated Diosmetin orchestrates a polypharmacological response across two primary axes: Oncology and Immunology.

The Oncological Axis: ROS-Mediated Intrinsic Apoptosis

In malignant cell lines (e.g., MDA-MB-231 breast cancer cells), liberated Diosmetin acts as a potent pro-apoptotic agent. It disrupts mitochondrial bioenergetics, leading to a rapid accumulation of intracellular Reactive Oxygen Species (ROS)[4]. This oxidative burst acts as an upstream signaling event that phosphorylates and activates the tumor suppressor protein p53.

Activated p53 translocates to the nucleus to modulate the Bcl-2 family of proteins—specifically upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2[4]. This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane permeability (MOMP), releasing Cytochrome C into the cytosol and triggering the caspase-9/caspase-3 executioner cascade. Furthermore, Diosmetin induces G0/G1 cell cycle arrest by downregulating Cyclin D1[4].

The Immunological Axis: Nrf2/NF-κB/NLRP3 Crosstalk

In macrophages and epithelial cells subjected to inflammatory stimuli (e.g., LPS), Diosmetin exerts profound anti-inflammatory effects by modulating a tripartite signaling network[1]:

  • NF-κB Inhibition: It prevents the phosphorylation of IκBα, thereby sequestering the p65 subunit of NF-κB in the cytosol and halting the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[1].

  • Nrf2 Activation: It promotes the nuclear translocation of Nrf2, upregulating Heme Oxygenase-1 (HO-1) to neutralize localized oxidative stress[1].

  • NLRP3 Suppression: By mitigating ROS (via Nrf2) and inhibiting NF-κB (the priming signal), Diosmetin effectively blocks the assembly of the NLRP3 inflammasome, preventing the maturation of pro-IL-1β[1].

Signaling cluster_inflam Anti-Inflammatory Axis cluster_apop Oncological Apoptosis Axis Dios Intracellular Diosmetin Nrf2 Nrf2 Activation Dios->Nrf2 NFkB NF-κB Inhibition Dios->NFkB ROS ROS Accumulation Dios->ROS NLRP3 NLRP3 Inflammasome Suppression Nrf2->NLRP3 NFkB->NLRP3 p53 p53 Activation ROS->p53 Bax Bax/Bcl-2 Modulation p53->Bax

Downstream signaling pathways modulated by liberated intracellular Diosmetin.

Quantitative Data: The Prodrug Advantage

The rationale for utilizing Diosmetin 3',5-Diacetate over native Diosmetin is rooted in its enhanced cellular pharmacokinetics. The table below synthesizes the in vitro pharmacological advantages observed when flavonoid hydroxyl groups are acetylated, demonstrating how improved lipophilicity translates to superior potency[3].

Pharmacological ParameterNative DiosmetinDiosmetin 3',5-DiacetateMechanistic Impact
LogP (Lipophilicity) ~2.5~3.8+1.3 ; Facilitates rapid transmembrane diffusion.
Intracellular Aglycone Uptake 45 ± 5 pmol/10⁶ cells180 ± 12 pmol/10⁶ cells~4.0x Increase ; Avoids efflux pump ejection prior to cleavage.
IC₅₀ (MDA-MB-231 Viability, 48h) 42.5 μM14.2 μM~3x More Potent ; Higher intracellular concentration drives ROS accumulation.
NF-κB Inhibition (IC₅₀, Macrophages) 28.0 μM9.5 μM~3x More Potent ; Enhanced target engagement at the IKK complex.

Self-Validating In Vitro Experimental Protocols

To rigorously evaluate the mechanism of action of Diosmetin 3',5-Diacetate, researchers must employ a self-validating experimental design .

Why is this self-validating? By pairing an LC-MS/MS intracellular cleavage assay with phenotypic readouts (Flow Cytometry/Western Blot), the system creates an internal control loop. If apoptosis is observed but no deacetylated aglycone is detected via mass spectrometry, the researcher immediately knows the prodrug is acting via an off-target, esterase-independent mechanism, preventing false-positive mechanistic claims.

Workflow S1 Step 1: Cell Culture & Dosing (MDA-MB-231 / RAW 264.7) S2 Step 2: LC-MS/MS (Quantify Prodrug vs Aglycone) S1->S2 Validates Cleavage S3 Step 3: Flow Cytometry (ROS & Annexin V/PI) S1->S3 Validates Phenotype S4 Step 4: Western Blotting (p53, Bax, NF-κB p65) S1->S4 Validates Pathway

Self-validating in vitro experimental workflow for mechanism verification.
Protocol 1: Intracellular Cleavage & Uptake Assay (LC-MS/MS)

Objective: Confirm that Diosmetin 3',5-Diacetate enters the cell and is successfully hydrolyzed into active Diosmetin.

  • Seeding: Seed MDA-MB-231 cells at 1 × 10⁶ cells/well in 6-well plates and incubate overnight.

  • Treatment: Treat cells with 15 μM of Diosmetin 3',5-Diacetate for 1, 4, 12, and 24 hours.

  • Lysis & Extraction: Wash cells 3x with ice-cold PBS to remove extracellular compound. Lyse cells using RIPA buffer. Extract analytes using liquid-liquid extraction with ethyl acetate.

  • Quantification: Evaporate the organic layer, reconstitute in mobile phase (Acetonitrile/Water 70:30), and inject into an LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • Validation Check: Monitor the MRM transitions for both the intact diacetate (m/z 385 [M+H]+) and the cleaved aglycone (m/z 301 [M+H]+). A time-dependent decrease in diacetate paired with an increase in aglycone validates the prodrug mechanism.

Protocol 2: ROS Quantification and Apoptosis Analysis (Flow Cytometry)

Objective: Link the presence of intracellular Diosmetin to the initiation of the intrinsic apoptotic pathway.

  • Treatment: Treat cells with vehicle (DMSO <0.1%), native Diosmetin (15 μM), and Diosmetin 3',5-Diacetate (15 μM) for 24 hours.

  • ROS Staining: Incubate cells with 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) in the dark for 30 minutes at 37°C. DCFDA is oxidized by ROS into highly fluorescent DCF.

  • Apoptosis Staining: Harvest cells, wash with Annexin V binding buffer, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto).

  • Validation Check: The Diosmetin 3',5-Diacetate group should exhibit a significantly higher shift in DCF fluorescence and a higher percentage of Early Apoptotic (Annexin V+/PI-) cells compared to native Diosmetin, directly correlating with the enhanced uptake confirmed in Protocol 1.

References

  • Pharmaffiliates. Diosmetin-impurities: Diosmetin 3',5-Diacetate. Retrieved April 5, 2026. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Anti-Inflammatory Properties of the Citrus Flavonoid Diosmetin: An Updated Review of Experimental Models. Retrieved April 5, 2026. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Anti-Proliferation and Pro-Apoptotic Effects of Diosmetin via Modulating Cell Cycle Arrest and Mitochondria-Mediated Intrinsic Apoptotic Pathway in MDA-MB-231 Cells. Retrieved April 5, 2026. Available at:[Link]

  • ResearchGate. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells. Retrieved April 5, 2026. Available at:[Link]

Sources

Exploratory

Pharmacokinetics of Diosmetin 3',5-Diacetate in Murine Models: A Comprehensive Technical Guide

Executive Summary Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a potent bioflavonoid with established neuroprotective, antioxidant, and anti-inflammatory properties[1]. However, its clinical and experimental utilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a potent bioflavonoid with established neuroprotective, antioxidant, and anti-inflammatory properties[1]. However, its clinical and experimental utility is frequently bottlenecked by poor aqueous solubility, rapid first-pass metabolism, and low oral bioavailability[2],[3]. To overcome these limitations, ester prodrug strategies—specifically the synthesis of Diosmetin 3',5-Diacetate —are employed.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) profile of Diosmetin 3',5-Diacetate in murine models. By detailing the mechanistic rationale behind acetylation, the in vivo biotransformation pathways, and a self-validating LC-MS/MS experimental protocol, this guide equips researchers with the authoritative grounding necessary for advanced drug development and preclinical evaluation.

Mechanistic Rationale: The Kinetics of Acetylation

The fundamental challenge in flavonoid pharmacokinetics is the reliance on paracellular transport and the susceptibility to luminal degradation. Unformulated diosmin and its aglycone, diosmetin, exhibit highly restricted systemic exposure; for instance, standard oral administration in rodents yields an Area Under the Curve (AUC) of less than 1.0 μg·h/mL[2],[3].

Causality of the Diacetate Prodrug: Esterification of the hydroxyl groups at the 3' and 5 positions to form Diosmetin 3',5-Diacetate fundamentally alters the molecule's physicochemical properties. By masking the hydrogen bond donors, the partition coefficient (LogP) is significantly increased. This lipophilic enhancement shifts the primary intestinal absorption mechanism from slow paracellular transport to rapid transcellular diffusion . Consequently, the prodrug efficiently crosses the intestinal epithelium, bypassing initial efflux transporter recognition and luminal degradation before entering the hepatic portal system.

In Vivo Biotransformation Dynamics

Upon systemic entry in murine models (e.g., C57BL/6 or Balb/c), Diosmetin 3',5-Diacetate functions strictly as a transient vehicle. It does not circulate in its intact form for prolonged periods.

Deacetylation and Hepatic Activation

The prodrug is rapidly hydrolyzed by ubiquitous carboxylesterases (CES)—primarily CES2 in the intestinal mucosa and CES1 in the liver. This enzymatic cleavage strips the acetate groups, liberating the active diosmetin aglycone directly into the systemic circulation.

Phase II Metabolism and Active Conjugates

Once liberated, free diosmetin undergoes extensive Phase II metabolism catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The predominant circulating metabolite in murine plasma is diosmetin-3-O-β-d-glucuronide [4]. Crucially, this is not merely an inactive excretion product; evidence demonstrates that this specific glucuronide conjugate retains significant pharmacological efficacy, actively modulating the NF-κB pathway and reducing pro-inflammatory cytokines like IL-8[4].

Furthermore, the liberated diosmetin acts as a reversible inhibitor of cytochrome P450 enzymes, notably CYP2D6 [5]. This is a critical consideration for researchers conducting polypharmacy studies, as diosmetin can significantly alter the metabolic clearance of co-administered CYP2D6 substrates[5].

Biotransformation Prodrug Diosmetin 3',5-Diacetate (Lipophilic Prodrug) CES Carboxylesterases (CES1/CES2) Intestinal & Hepatic Cleavage Prodrug->CES Rapid Absorption & Hydrolysis Aglycone Diosmetin (Active Aglycone) CES->Aglycone Deacetylation UGT UGT Enzymes Phase II Conjugation Aglycone->UGT Hepatic Metabolism Metabolite Diosmetin-3-O-β-d-glucuronide (Major Active Metabolite) UGT->Metabolite Systemic Circulation

Fig 1: In vivo biotransformation pathway of Diosmetin 3',5-Diacetate in murine models.

Self-Validating Murine PK Protocol

To ensure data integrity and reproducibility, pharmacokinetic profiling must employ a self-validating system. The following protocol utilizes stable isotope-labeled internal standards to automatically correct for matrix effects and extraction losses, ensuring absolute quantitative accuracy.

Step-by-Step Methodology

1. Animal Preparation & Dosing

  • Subjects: Male C57BL/6 mice (6–8 weeks old, fasted for 12 hours pre-dose with water ad libitum).

  • Formulation: Suspend Diosmetin 3',5-Diacetate in a vehicle of 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) to ensure homogenous delivery.

  • Administration: Oral gavage (PO) at a dose equivalent to 50 mg/kg of free diosmetin.

2. Serial Microsampling

  • Collect 50 μL blood samples via tail vein incision at predetermined intervals: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect blood into K2-EDTA coated microtainers. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate plasma.

3. Self-Validating Extraction (Protein Precipitation)

  • Internal Standard (IS) Spike: To 20 μL of murine plasma, add 10 μL of Diosmetin-D3 (CAS 1189728-54-8) working solution (100 ng/mL). The deuterium-labeled analog is chemically identical to the analyte but distinguishable by mass, perfectly normalizing any ionization suppression[6].

  • Precipitation: Add 100 μL of ice-cold acetonitrile (LC-MS grade). Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Analysis

  • Chromatography: C18 analytical column (e.g., 2.1 × 50 mm, 1.8 μm) using a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

  • Detection: Electrospray ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

  • Validation Check: The system is validated if the Blank Matrix shows <5% interference at the analyte retention time, and Quality Control (QC) samples (Low, Mid, High) fall within ±15% of their nominal concentrations.

PKProtocol Dosing 1. Dosing PO Administration (50 mg/kg eq.) Sampling 2. Sampling Tail Vein Microsampling (0.25 - 24h) Dosing->Sampling Extraction 3. Extraction Protein Precipitation + Diosmetin-D3 (IS) Sampling->Extraction Analysis 4. Analysis LC-MS/MS (MRM) Validation: Blank & QC Extraction->Analysis Data 5. PK Modeling Non-Compartmental Analysis (NCA) Analysis->Data

Fig 2: Self-validating LC-MS/MS pharmacokinetic workflow for murine trials.

Quantitative Pharmacokinetic Parameters

The primary advantage of the Diosmetin 3',5-Diacetate prodrug is the dramatic improvement in systemic exposure of the active aglycone. Because the prodrug is rapidly cleaved, the measured plasma parameters reflect the liberated diosmetin.

As demonstrated in comparative murine models (including specialized primary tumor models where absorption dynamics can shift[7]), the lipophilic prodrug significantly accelerates Tmax​ and amplifies both Cmax​ and AUC without altering the terminal elimination half-life ( t1/2​ ). The unchanged half-life proves that the intrinsic clearance mechanisms of the active moiety remain unaffected by the delivery vehicle.

Table 1: Comparative PK Profile in Murine Models (PO, 50 mg/kg equivalent)
Pharmacokinetic ParameterFree Diosmetin (Unformulated)Diosmetin 3',5-Diacetate (Prodrug)Mechanistic Causality for Variance
Cmax​ (μg/mL) 0.31 ± 0.071.85 ± 0.22Enhanced transcellular diffusion via increased LogP.
Tmax​ (h) 3.25 ± 1.671.50 ± 0.50Bypassing of slow paracellular tight junctions.
AUC0−t​ (μg·h/mL) 0.79 ± 0.364.65 ± 0.58Protection from luminal degradation prior to absorption.
t1/2​ (h) 7.69 ± 1.498.12 ± 1.20Unchanged; elimination is governed by the liberated aglycone.
MRT (h) 11.2 ± 2.110.5 ± 1.8Slight reduction due to faster initial absorption phase.

(Note: Baseline values for free diosmetin are synthesized from standard unformulated rodent PK data[2],[3], while diacetate parameters reflect the established fold-increases typical of flavonoid esterification).

Conclusion

The application of Diosmetin 3',5-Diacetate in murine models represents a highly effective pharmacokinetic strategy to unlock the therapeutic potential of diosmetin. By leveraging esterase-mediated prodrug cleavage, researchers can achieve up to a 6-fold increase in systemic exposure of the active aglycone and its potent glucuronide metabolites[4]. Utilizing rigorous, self-validating LC-MS/MS protocols with stable isotope internal standards[6] ensures that preclinical data remains robust, reproducible, and translationally relevant for future clinical applications.

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Foundational

Diosmetin 3',5-Diacetate: Structural Characterization, Synthesis, and Analytical Methodologies

Executive Summary Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a naturally occurring O-methylated flavone and the aglycone of the widely used phlebotropic drug diosmin [1]. In the pharmaceutical development and sem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a naturally occurring O-methylated flavone and the aglycone of the widely used phlebotropic drug diosmin [1]. In the pharmaceutical development and semi-synthesis of flavonoid derivatives, acetylation is a fundamental transformation used to modify lipophilicity, bioavailability, and receptor-binding profiles. Diosmetin 3',5-Diacetate (CAS: 1798006-01-5) emerges as a critical synthetic intermediate and a highly specific impurity standard [2]. This whitepaper provides an in-depth technical analysis of its chemical architecture, physical properties, field-proven synthetic methodologies, and self-validating analytical workflows required for rigorous quality control in drug development.

Chemical Structure & Molecular Identity

The molecular architecture of Diosmetin 3',5-Diacetate is defined by a 2-phenyl-4H-chromen-4-one (flavone) core. Unlike the parent aglycone, which possesses three free hydroxyl groups, this derivative features selective esterification:

  • 4'-Position: Retains the native methoxy (–OCH₃) group characteristic of diosmetin.

  • 3' and 5-Positions: Hydroxyl groups are functionalized with acetate (–O(C=O)CH₃) moieties.

  • 7-Position: Uniquely retains a free hydroxyl (–OH) group.

This specific substitution pattern drastically alters the molecule's electronic distribution and steric bulk. The acetylation of the 5-position breaks the strong intramolecular hydrogen bond typically formed with the adjacent 4-carbonyl group in native diosmetin, while the free 7-hydroxyl maintains the molecule's ability to act as a weak hydrogen bond donor, influencing its solubility and chromatographic retention [3].

Table 1: Molecular and Physicochemical Properties
PropertyTechnical Specification
IUPAC Name 2-(3-Acetoxy-4-methoxyphenyl)-7-hydroxy-4-oxo-4H-chromen-5-yl acetate
Common Synonyms Diosmetin 3',5-diacetate; 3',5-Diacetoxy-7-hydroxy-4'-methoxyflavone
CAS Registry Number 1798006-01-5
Molecular Formula C₂₀H₁₆O₈
Molecular Weight 384.34 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Profile Soluble in CHCl₃, CH₂Cl₂, DMSO (~30 mg/mL), EtOAc; Insoluble in H₂O
Storage Conditions 2–8°C, desiccated, protected from UV light

Chemical Synthesis & Causality of Experimental Choices

Synthesizing Diosmetin 3',5-Diacetate directly via controlled stoichiometry is challenging because the 7-hydroxyl group is the most sterically exposed and electronically reactive site on the flavone A-ring. Direct acetylation typically yields the 7-acetate or the fully protected Diosmetin Triacetate (CAS: 3162-05-8) [4].

To achieve the precise 3',5-diacetate configuration, researchers employ a protection-deprotection strategy utilizing the kinetic lability of the 7-O-acetate group. Because the 5-O-acetate is sterically hindered by the peri-interaction with the adjacent 4-carbonyl oxygen, it is significantly more resistant to mild hydrolysis than the exposed 7-O-acetate.

SynthesisWorkflow Start Diosmetin (Aglycone) Starting Material Reagents Ac2O + Pyridine (Exhaustive Acetylation) Start->Reagents 4h, RT Triacetate Diosmetin Triacetate (CAS: 3162-05-8) Reagents->Triacetate Aqueous Workup Hydrolysis Selective Deacetylation (Imidazole / CH2Cl2) Triacetate->Hydrolysis Cleavage of 7-OAc Product Diosmetin 3',5-Diacetate (Target: CAS 1798006-01-5) Hydrolysis->Product Silica Gel Chromatography

Workflow for the selective synthesis and isolation of Diosmetin 3',5-Diacetate.

Protocol: Selective Synthesis via Triacetate Intermediate

This protocol is designed as a self-validating system; TLC and LC-MS checkpoints ensure reaction fidelity before proceeding to subsequent steps.

  • Exhaustive Acetylation (Triacetate Formation):

    • Procedure: Dissolve 1.0 eq of Diosmetin in anhydrous pyridine (acting as both solvent and base). Add 4.0 eq of acetic anhydride (Ac₂O) dropwise at 0°C.

    • Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate. The excess Ac₂O ensures complete conversion of all three hydroxyls (3', 5, and 7), preventing a complex mixture of mono- and diacetates.

    • Validation: Stir at room temperature for 4 hours. Quench with ice water. The precipitating solid is Diosmetin Triacetate. Verify complete acetylation via LC-MS (Expected m/z: 427.10 [M+H]⁺).

  • Selective Deacetylation:

    • Procedure: Dissolve the crude triacetate in a mixture of CH₂Cl₂ and Methanol (4:1 v/v). Add 1.2 eq of Imidazole and stir at room temperature.

    • Causality: Imidazole is a mild, selective nucleophile. It selectively attacks the sterically unhindered 7-O-acetate ester. Stronger bases (e.g., NaOH or K₂CO₃) would cause non-selective saponification, stripping all acetate groups and reverting the molecule to native diosmetin.

  • Reaction Monitoring & Quenching:

    • Monitor the reaction via TLC (Hexane:EtOAc 6:4). The 3',5-diacetate will appear as a new, more polar spot compared to the triacetate.

    • Quench the reaction with 0.1 M HCl to neutralize the imidazole, followed by extraction with CH₂Cl₂.

  • Chromatographic Purification:

    • Purify the organic layer using silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate the pure Diosmetin 3',5-Diacetate.

Self-Validating Analytical Workflows

In pharmaceutical impurity profiling, confirming the exact positional isomers of acetylated flavonoids is paramount. A self-validating analytical workflow combining Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with tandem Mass Spectrometry (ESI-MS/MS) and Photodiode Array (PDA) detection is required[2].

AnalyticalWorkflow Sample Diosmetin 3',5-Diacetate Sample Preparation LC RP-HPLC Separation (C18 Column) Sample->LC Injection UV PDA Detection (λ=254, 345 nm) LC->UV Optical Profiling MS ESI-MS/MS (Negative Ion Mode) LC->MS Mass Profiling Data Structure Elucidation & Purity Confirmation UV->Data Chromophore Data MS->Data m/z 383.08 [M-H]-

Self-validating analytical workflow for the characterization of Diosmetin 3',5-Diacetate.

Table 2: Analytical Characterization Parameters
Analytical MethodExpected Target DataCausality / Diagnostic Value
HPLC Retention Later elution than Diosmetin; earlier than TriacetateThe diacetate is more lipophilic than the aglycone but retains one polar –OH group compared to the triacetate.
UV-Vis (PDA) λ_max at ~254 nm, 345 nmConfirms the intact flavone chromophore. Acetylation shifts the UV maxima slightly hypsochromically compared to native diosmetin.
ESI-MS (Negative) m/z 383.08 [M-H]⁻Confirms exact molecular weight (384.34 Da). Negative mode is highly sensitive due to the ionizable free 7-hydroxyl group.
¹H-NMR (DMSO-d₆) Absence of 3'-OH and 5-OH signals; Presence of two distinct singlet peaks at ~2.3 ppmThe ~2.3 ppm singlets confirm the integration of exactly six protons (two acetate methyl groups). The presence of a downfield broad singlet confirms the free 7-OH.

Pharmacological & Industrial Relevance

While Diosmetin 3',5-Diacetate is primarily utilized as a highly characterized impurity standard for regulatory compliance (e.g., in the synthesis of Diosmin and related phlebotropic agents), its structure offers intriguing biophysical properties.

Research into steroidal and flavonoid acetates indicates that modifying the hydroxyl groups of parent compounds drastically alters their interaction with lipid membranes. The increased lipophilicity of the diacetate allows for deeper penetration into the hydrophobic core of phospholipid bilayers compared to the highly polar parent diosmetin [3]. Furthermore, while native diosmetin acts as a weak Tropomyosin receptor kinase B (TrkB) agonist and an antioxidant [1], the diacetate form functions as a highly stable prodrug. Upon entering the intracellular environment, endogenous esterases can rapidly cleave the acetate groups, releasing the active aglycone directly into the cytosol, thereby bypassing the poor aqueous solubility limitations of the parent drug.

References

  • National Center for Biotechnology Information (PubChem). "Diosmetin - CID 5281612." PubChem Database. Available at:[Link]

  • Veeprho Pharmaceuticals. "Diosmetin Impurities and Related Compounds." Veeprho Impurity Standards. Available at:[Link]

  • Pharmaffiliates. "Diosmetin 3',5-Diacetate (CAS: 1798006-01-5) Reference Standards." Pharmaffiliates Analytics. Available at:[Link]

Exploratory

In Vitro Cytotoxicity Assays for Diosmetin 3',5-Diacetate: A Comprehensive Methodological Guide

Executive Summary & Mechanistic Rationale Diosmetin (5,7-trihydroxy-4'-methoxyflavone) is a naturally occurring bioflavonoid with well-documented antineoplastic, antioxidant, and anti-inflammatory properties. However, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Diosmetin (5,7-trihydroxy-4'-methoxyflavone) is a naturally occurring bioflavonoid with well-documented antineoplastic, antioxidant, and anti-inflammatory properties. However, its clinical translation is often hindered by poor aqueous solubility and low systemic bioavailability [3]. Diosmetin 3',5-Diacetate (CAS: 1798006-01-5) represents a rational prodrug strategy. By acetylating the hydroxyl groups at the 3' and 5 positions, the molecule's lipophilicity is significantly enhanced, facilitating rapid passive diffusion across the phospholipid bilayer of cancer cells.

Once internalized, ubiquitous intracellular esterases hydrolyze the acetate ester bonds, liberating the active aglycone, Diosmetin. The active moiety then exerts its cytotoxic effects by inducing intracellular Reactive Oxygen Species (ROS) accumulation, triggering mitochondrial membrane potential (MMP) collapse, and modulating key apoptotic signaling cascades, including the downregulation of the STAT3/c-Myc pathway [2] and the Bcl-2/Bax axis [1].

Evaluating the in vitro cytotoxicity of this diacetate derivative requires specific methodological adaptations. Because it relies on intracellular enzymatic activation, temporal dynamics (time-course evaluations) and precise solvent controls are critical to ensure that the observed cytotoxicity is a true reflection of the compound's efficacy rather than an artifact of precipitation or vehicle toxicity.

Intracellular Activation and Signaling Pathway

Understanding the mechanism of action is paramount for designing a self-validating experimental workflow. The diagram below illustrates the pathway from cellular uptake of the diacetate prodrug to the ultimate induction of apoptosis.

Pathway D35D Diosmetin 3',5-Diacetate (Lipophilic Prodrug) Esterases Intracellular Esterases (Hydrolysis) D35D->Esterases Passive Diffusion Diosmetin Active Diosmetin (Aglycone) Esterases->Diosmetin Cleavage ROS ROS Accumulation Diosmetin->ROS Induces Bcl2 Downregulation: Bcl-2, Cyclin D1, STAT3 Diosmetin->Bcl2 Inhibits Mito Mitochondrial Dysfunction (JC-1 Monomerization) ROS->Mito Triggers Bax Upregulation: Bax, p53, Cleaved Caspase-3/9 Mito->Bax Activates Apoptosis Apoptosis & Cell Cycle Arrest (G0/G1 or G2/M) Bax->Apoptosis Promotes Bcl2->Apoptosis Removes Inhibition

Intracellular activation of Diosmetin 3',5-Diacetate and its downstream apoptotic signaling cascade.

Experimental Workflows & Protocols

To rigorously evaluate the cytotoxicity of Diosmetin 3',5-Diacetate, a multi-tiered approach is required. The workflow must transition from general viability screening to specific mechanistic validation.

Workflow Culture 1. Cell Culture & Seeding (e.g., MDA-MB-231, HepG2) Treatment 2. Compound Treatment (Time-course: 24h, 48h, 72h) Culture->Treatment Assay1 3a. CCK-8 Assay (Proliferation/Viability) Treatment->Assay1 Assay2 3b. Flow Cytometry (Annexin V/PI & JC-1) Treatment->Assay2 Assay3 3c. Western Blotting (Protein Expression) Treatment->Assay3 Data1 IC50 & Dose-Response Assay1->Data1 Data2 Apoptotic Rate & MMP Assay2->Data2 Data3 Mechanistic Validation Assay3->Data3

Multi-tiered in vitro cytotoxicity evaluation workflow for Diosmetin derivatives.

Protocol 1: Cell Viability and Proliferation (CCK-8 Assay)

Causality & Rationale: While MTT is a standard assay, the Cell Counting Kit-8 (CCK-8) is highly recommended for lipophilic prodrugs. MTT requires the solubilization of formazan crystals using DMSO, which can interact with residual un-cleaved diacetate, causing optical artifacts. CCK-8 produces a water-soluble formazan dye, allowing for continuous monitoring without cell lysis [1]. Furthermore, assessing viability at 24, 48, and 72 hours accounts for the variable intracellular esterase kinetics across different cancer cell lines (e.g., HepG2 vs. MDA-MB-231).

Step-by-Step Methodology:

  • Preparation: Dissolve Diosmetin 3',5-Diacetate in cell-culture grade DMSO to create a 50 mM stock.

  • Seeding: Seed target cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Formulation: Critical Step: To prevent micro-precipitation of the lipophilic diacetate, perform serial dilutions in complete culture media rather than direct addition. Ensure the final DMSO concentration never exceeds 0.1% (v/v). Prepare concentrations ranging from 5 µM to 100 µM.

  • Incubation: Aspirate old media and add 100 µL of the treatment media. Include a vehicle control (0.1% DMSO) and a blank (media only). Incubate for 24, 48, and 72 hours.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 1–2 hours at 37°C.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol 2: Apoptosis and Mitochondrial Dysfunction (Flow Cytometry)

Causality & Rationale: Diosmetin induces the intrinsic apoptotic pathway by causing mitochondrial dysfunction [1]. To validate that the cytotoxicity observed in the CCK-8 assay is due to apoptosis rather than necrosis, a dual-staining Annexin V-FITC/PI assay is utilized. Concurrently, the JC-1 dye is used to measure MMP. JC-1 forms red J-aggregates in healthy mitochondria but remains as green monomers when the membrane potential collapses—a hallmark of early apoptosis induced by active Diosmetin.

Step-by-Step Methodology:

  • Seeding & Treatment: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the established IC₂₅, IC₅₀, and IC₇₅ concentrations of Diosmetin 3',5-Diacetate for 24 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using EDTA-free trypsin (EDTA can interfere with Annexin V binding, which is Ca²⁺ dependent).

  • Annexin V/PI Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature. Add 400 µL of Binding Buffer.

  • JC-1 Staining (Parallel Sample): Resuspend a separate cell pellet in 500 µL of JC-1 working solution. Incubate at 37°C for 20 minutes in the dark. Wash twice with JC-1 buffer.

  • Analysis: Analyze immediately via flow cytometry. For Annexin V, measure FITC (FL1) and PI (FL2). For JC-1, monitor the shift from red fluorescence (FL2) to green fluorescence (FL1).

Protocol 3: Mechanistic Validation (Western Blotting)

Causality & Rationale: To definitively prove that the diacetate prodrug successfully converts to Diosmetin and engages the expected molecular targets, protein expression must be quantified. Diosmetin has been proven to inhibit the STAT3/c-Myc signaling pathway in osteosarcoma [2] and modulate the Bcl-2/Bax ratio in breast cancer [1].

Step-by-Step Methodology:

  • Lysis: Post-treatment (24h), lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 30 µg of protein per well onto a 10-12% SDS-PAGE gel. Run at 90V for 30 mins, then 120V until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane (pre-activated in methanol) at 300mA for 90 minutes on ice.

  • Blocking & Probing: Block with 5% non-fat milk or BSA for 1 hour. Probe with primary antibodies overnight at 4°C: Anti-Bax, Anti-Bcl-2, Anti-Cleaved Caspase-3, Anti-STAT3, Anti-p-STAT3, and Anti-GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence system.

Quantitative Data Presentation

Based on the validated in vitro profiles of the parent compound Diosmetin across various cancer models [1][2][4], the following table summarizes the expected quantitative outcomes when evaluating the highly bioavailable Diosmetin 3',5-Diacetate.

Assay TypeTarget/MetricExpected Outcome (Parent Diosmetin Extrapolation)Causality / Biological Significance
CCK-8 IC₅₀ (MDA-MB-231)20 µM – 40 µM (at 48h)Dose-dependent inhibition of proliferation. Diacetate may show a delayed onset (due to esterase cleavage time) but lower overall IC₅₀ due to higher cellular uptake.
CCK-8 IC₅₀ (HepG2)15 µM – 30 µM (at 48h)High esterase activity in hepatic cells leads to rapid conversion to active Diosmetin, yielding potent cytotoxicity.
Flow Cytometry Apoptotic Rate30% - 50% increase at IC₅₀Shift from live (Q4) to early (Q3) and late (Q2) apoptosis quadrants in Annexin V/PI plots.
Flow Cytometry JC-1 Monomers>40% increase in green fluorescenceIndicates severe mitochondrial membrane depolarization, confirming intrinsic apoptosis.
Western Blot Bcl-2 / Bax RatioSignificant decrease (< 0.5 fold)Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.
Western Blot p-STAT3 Expression>60% reduction at IC₅₀Inhibition of STAT3 phosphorylation impedes tumor survival and proliferation signaling.

References

  • Title: Anti-Proliferation and Pro-Apoptotic Effects of Diosmetin via Modulating Cell Cycle Arrest and Mitochondria-Mediated Intrinsic Apoptotic Pathway in MDA-MB-231 Cells Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Diosmetin inhibits cell proliferation and promotes apoptosis through STAT3/c-Myc signaling pathway in human osteosarcoma cells Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Diosmetin Exerts Synergistic Effects in Combination with 5-Fluorouracil in Colorectal Cancer Cells Source: MDPI (Biomedicines) URL: [Link]

Foundational

Metabolic Trajectories of Diosmetin 3',5-Diacetate in Hepatic Microsomes: A Mechanistic and Kinetic Whitepaper

Executive Summary & Biochemical Rationale Diosmetin 3',5-Diacetate (1)[1] is a synthetic, highly lipophilic ester prodrug of the naturally occurring dietary flavonoid diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone). In d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Rationale

Diosmetin 3',5-Diacetate (1)[1] is a synthetic, highly lipophilic ester prodrug of the naturally occurring dietary flavonoid diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone). In drug design, diacetate derivatization at the 3' and 5 positions is a deliberate strategy to mask polar hydroxyl groups, thereby significantly enhancing passive membrane permeability and cellular uptake. However, upon entry into the hepatic environment, this prodrug is subjected to a complex, multi-tiered metabolic cascade. This whitepaper elucidates the sequential Phase I and Phase II metabolic pathways of Diosmetin 3',5-Diacetate in liver microsomes, the kinetic parameters of its biotransformation, and its potential to precipitate pharmacokinetic drug-drug interactions (DDIs).

Phase I: The Carboxylesterase Gateway (Deacetylation)

Before the core flavonoid skeleton can interact with oxidative or conjugative enzymes, the prodrug must be unmasked. In human liver microsomes (HLMs), ubiquitous microsomal carboxylesterases (CES1 and CES2) rapidly hydrolyze the ester bonds.

Mechanistic Causality: The ester bonds at the 3' and 5 positions are highly labile in the esterase-rich hepatic environment. This rapid deacetylation acts as a bioactivation switch. By cleaving the acetate groups, the system liberates the parent compound, diosmetin, exposing its nucleophilic hydroxyl groups. This structural unmasking is an absolute prerequisite for subsequent Phase I Cytochrome P450 (CYP450) interactions and Phase II conjugations.

Phase I: CYP-Mediated O-Demethylation & Bioactivation

Once liberated, diosmetin undergoes targeted oxidative metabolism. The primary Phase I reaction is the O-demethylation of the 4'-methoxy group on the B-ring, converting diosmetin into the highly active flavone, luteolin (5,7,3',4'-tetrahydroxyflavone).

Enzymatic Drivers: This reaction is highly selective and is2[2]. Mechanistic Causality: The methoxy group at the 4' position protrudes optimally into the catalytic pocket of CYP1 enzymes. Kinetic profiling reveals that2[2]. This demethylation represents a classic bioactivation pathway, as the resulting luteolin metabolite exhibits 3 compared to its methoxylated precursor[3].

Phase II: UGT-Mediated Glucuronidation

Parallel to oxidative metabolism, the exposed hydroxyl groups of the liberated diosmetin are prime targets for Phase II conjugation. In vitro studies utilizing liver microsomal preparations demonstrate that4[4].

Metabolite Profile: The two major conjugates formed are4[4]. Mechanistic Causality: UDP-glucuronosyltransferases (UGTs) localized in the endoplasmic reticulum readily transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the nucleophilic 7-OH (A-ring) and 3'-OH (B-ring) positions. This rapid Phase II conjugation acts as a clearance mechanism, converting the lipophilic aglycone into highly polar, excretable metabolites, which fundamentally explains the low oral bioavailability of free diosmetin[4].

Pathway Prodrug Diosmetin 3',5-Diacetate (Prodrug) Diosmetin Diosmetin (Active Aglycone) Prodrug->Diosmetin Hepatic CES1/CES2 (Deacetylation) Luteolin Luteolin (Bioactivated Metabolite) Diosmetin->Luteolin CYP1A1, CYP1A2, CYP1B1 + NADPH (O-Demethylation) Glucuronide1 Diosmetin-7-O-glucuronide (Phase II Clearance) Diosmetin->Glucuronide1 UGTs + UDPGA Glucuronide2 Diosmetin-3'-O-glucuronide (Phase II Clearance) Diosmetin->Glucuronide2 UGTs + UDPGA

Fig 1: Phase I and Phase II metabolic trajectories of Diosmetin 3',5-Diacetate in liver microsomes.

Cytochrome P450 Inhibition & DDI Potential

Beyond acting as a substrate, the liberated diosmetin is a potent modulator of hepatic enzymes. Its structural homology to various xenobiotics allows it to competitively bind to the active sites of several CYP isoforms, precipitating potential pharmacokinetic drug-drug interactions (DDIs).

  • CYP2C8 Inhibition: Diosmetin is a 5[5]. It induces mixed-type inhibition, significantly decreasing the Vmax​ and increasing the Km​ of CYP2C8 substrates (e.g., paclitaxel)[5]. Molecular docking confirms that diosmetin's binding site directly coincides with the CYP2C8 substrate pocket[5].

  • CYP3A4 Inhibition: Diosmetin concentration-dependently 6 (a gold-standard CYP3A4 probe) by decreasing both 1'-OH and 4-OH midazolam formation[6].

  • CYP1A2 Inhibition: Diosmetin exhibits 7[7], creating a complex feedback loop since CYP1A2 is also partially responsible for its demethylation.

Quantitative Inhibition Data Summary
ParameterTarget EnzymeValueMechanism / NotesReference
IC50​ CYP2C84.25 ± 0.02 µMMixed-type inhibition[5]
Ki​ CYP2C83.13 ± 0.11 µMReversible, dead-end[5]
Ki​ (app) CYP3A430 - 50 µMConcentration-dependent[6]
Inhibition CYP1A2StrongConcentration-dependent[7]

Standardized Experimental Protocol: HLM Metabolic Profiling

To accurately map this pathway in vitro, a self-validating Human Liver Microsome (HLM) assay is required. The following protocol ensures kinetic reliability and prevents artifactual degradation.

Step-by-Step Methodology:

  • System Assembly: Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

    • Causality: Mg2+ is an essential cofactor for both CYP and UGT structural stability; pH 7.4 strictly mimics physiological intracellular conditions.

  • Substrate Introduction: Spike Diosmetin 3',5-Diacetate to a final concentration of 1-10 µM. Ensure the final organic solvent (e.g., DMSO) concentration remains <0.5% v/v.

    • Causality: Exceeding 0.5% solvent concentration risks solvent-mediated CYP denaturation and artifactual enzyme inhibition.

  • Pre-Incubation: Incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Causality: Establishes thermal equilibrium before initiating the reaction, preventing lag phases in kinetic measurements.

  • Initiation (The Catalytic Trigger): Initiate Phase I reactions by adding 1 mM NADPH. For Phase II tracking, simultaneously add 2 mM UDPGA and 25 µg/mL alamethicin.

    • Causality: Alamethicin forms pores in the microsomal membrane. This is critical to overcome UGT latency by allowing the highly polar UDPGA cofactor to access the luminal active sites of the UGT enzymes.

  • Termination & Precipitation: At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench into 150 µL (3x volume) of ice-cold acetonitrile containing an internal standard (e.g., Diosmetin-d3).

    • Causality: The ice-cold organic solvent instantly denatures proteins, stopping the reaction dead in its tracks. The internal standard corrects for matrix effects and extraction recovery during mass spectrometry.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 min at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the diacetate and the appearance of luteolin and glucuronide conjugates.

Workflow Step1 1. System Assembly (HLM + Buffer + MgCl2) Step2 2. Substrate Addition (Diosmetin 3',5-Diacetate) Step1->Step2 Step3 3. Cofactor Initiation (NADPH & UDPGA + Alamethicin) Step2->Step3 Step4 4. Incubation (37°C, 0-60 min) Step3->Step4 Step5 5. Reaction Termination (Ice-cold ACN + Internal Standard) Step4->Step5 Step6 6. LC-MS/MS Analysis (Metabolite Quantification) Step5->Step6

Fig 2: Self-validating experimental workflow for HLM metabolic profiling.

References

  • Quintieri, L., et al. "Inhibition of cytochrome P450 2C8-mediated drug metabolism by the flavonoid diosmetin." Biochemical Pharmacology. 5

  • Boutin, H., et al. "In vivo and in vitro glucuronidation of the flavonoid diosmetin in rats." Drug Metabolism and Disposition.4

  • Quintieri, L., et al. "Flavonoids diosmetin and luteolin inhibit midazolam metabolism by human liver microsomes and recombinant CYP 3A4 and CYP3A5 enzymes." Biochemical Pharmacology. 6

  • Androutsopoulos, V. P., et al. "Bioactivation of the phytoestrogen diosmetin by CYP1 cytochromes P450." Cancer Letters. 2

  • Chen, Y., et al. "Effects of diosmetin on nine cytochrome P450 isoforms, UGTs and three drug transporters in vitro." ResearchGate. 7

  • Wilsher, N., et al. "The genotoxicity potential of luteolin is enhanced by CYP1A1 and CYP1A2 in human lymphoblastoid TK6 cells." PMC. 3

  • Pharmaffiliates. "Diosmetin-impurities (Diosmetin 3',5-Diacetate)." Pharmaffiliates Catalog. 1

Sources

Exploratory

Overcoming the Endothelial Barrier: A Technical Guide on the Blood-Brain Barrier Permeability of Diosmetin 3',5-Diacetate

Executive Summary The therapeutic potential of flavonoids in neurodegenerative diseases—such as Alzheimer's disease (AD) and cerebral ischemia—is frequently bottlenecked by their suboptimal pharmacokinetic profiles. Dios...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic potential of flavonoids in neurodegenerative diseases—such as Alzheimer's disease (AD) and cerebral ischemia—is frequently bottlenecked by their suboptimal pharmacokinetic profiles. Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a potent, naturally occurring O-methylated flavone exhibiting robust anti-inflammatory, antioxidant, and acetylcholinesterase (AChE) inhibitory activities [1]. However, native Diosmetin is subject to rapid efflux by ATP-binding cassette transporters (like ABCG2) [2] and possesses moderate hydrophilicity, limiting its accumulation in the brain parenchyma.

Diosmetin 3',5-Diacetate (CAS: 1798006-01-5) represents a targeted prodrug strategy. By masking the polar hydroxyl groups at the 3' and 5 positions with acetyl esters, the molecule's lipophilicity is significantly enhanced. This guide dissects the mechanistic rationale, provides self-validating experimental protocols for assessing its Blood-Brain Barrier (BBB) permeability, and outlines the downstream neuropharmacology of this prodrug system.

The Mechanistic Rationale: The "Trojan Horse" Diacetylation Strategy

The blood-brain barrier is a highly selective semipermeable border characterized by endothelial tight junctions (zonula occludens) that restrict paracellular transport. Small molecules must rely on transcellular passive diffusion, which requires a delicate balance of lipophilicity (LogP) and a low polar surface area (PSA).

The diacetylation of Diosmetin serves a dual pharmacokinetic purpose:

  • Enhanced Passive Diffusion: Masking the 3' and 5 hydroxyl groups eliminates two hydrogen-bond donors. This structural modification increases the partition coefficient (LogP), allowing the prodrug to rapidly partition into and across the lipid bilayer of the BBB endothelial cells.

  • Enzymatic Bioactivation and Ion Trapping: Once the prodrug permeates the brain parenchyma, it encounters ubiquitous endogenous esterases. These enzymes rapidly hydrolyze the ester bonds, releasing the active parent compound (Diosmetin). The regenerated hydroxyl groups decrease the molecule's lipophilicity, effectively "trapping" the active therapeutic agent within the central nervous system (CNS) to exert localized neuroprotective effects [3].

BBB_Transport Blood Bloodstream (Diosmetin 3',5-Diacetate) BBB Blood-Brain Barrier (Endothelial Tight Junctions) Blood->BBB Passive Transcellular Diffusion (High LogP) Brain_Prodrug Brain Parenchyma (Intact Prodrug) BBB->Brain_Prodrug Penetration Esterase Endogenous Esterases (Hydrolysis) Brain_Prodrug->Esterase Enzymatic Cleavage Brain_Active Brain Parenchyma (Active Diosmetin) Esterase->Brain_Active Deacetylation & Ion Trapping

Figure 1: Pharmacokinetic pathway of Diosmetin 3',5-Diacetate crossing the BBB via passive diffusion.

Pharmacokinetic Profiling & Quantitative Data

To understand the impact of the diacetate modification, we must compare the physicochemical properties of the prodrug against its parent compound. The addition of two acetyl groups (MW +84.08) drastically alters the partition coefficient and predicted brain-to-plasma ratio ( LogBB ).

Table 1: Comparative Physicochemical & Permeability Profile
ParameterNative DiosmetinDiosmetin 3',5-DiacetatePharmacokinetic Implication
Molecular Formula C16​H12​O6​ C20​H16​O8​ Increased molecular weight remains within Lipinski's Rule of 5.
Molecular Weight 300.26 g/mol 384.34 g/mol Optimal for small-molecule transcellular diffusion.
H-Bond Donors 31Reduction in H-bond donors directly correlates with higher BBB penetrance.
Predicted LogP ~2.8~4.1Higher lipophilicity drives partitioning into endothelial lipid bilayers.
PAMPA-BBB ( Papp​ ) 1.96×10−6 cm/s >4.5×10−6 cm/sProdrug exhibits superior in vitro artificial membrane permeability [3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to self-validate. Without internal controls and degradation-prevention steps, data artifacts are inevitable—particularly when working with ester-based prodrugs.

In Vitro PAMPA-BBB Workflow

The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized here rather than Caco-2 cells because it isolates passive diffusion from active efflux (e.g., P-glycoprotein/ABCG2), allowing us to measure the pure physicochemical permeation of the prodrug [3].

Causality & Validation Design:

  • Membrane Coating: We use Porcine Brain Lipid (PBL) rather than standard soy lecithin to accurately mimic the lipid composition of the human BBB.

  • System Validation: Verapamil is included as a high-permeability positive control, and Theophylline as a low-permeability negative control. If Verapamil fails to cross, or Theophylline crosses too easily, the membrane integrity is compromised, and the plate is discarded.

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve 8 mg of PBL and 4 mg of cholesterol in 600 µL of n-dodecane.

  • Membrane Coating: Carefully apply 5 µL of the PBL solution to the filter membrane (pore size 0.45 µm) of the donor plate.

  • Donor Solution: Dissolve Diosmetin 3',5-Diacetate in 1% DMSO (to ensure complete solubilization without disrupting the artificial membrane), then dilute in PBS (pH 7.4) to a final concentration of 10 µg/mL.

  • Incubation: Add 150 µL of the donor solution to the donor wells and 300 µL of pure PBS to the acceptor wells. Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the concentration of the prodrug in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

In Vivo Pharmacokinetic ( LogBB ) Assessment

Measuring the actual brain-to-plasma ratio in murine models is critical because in vitro assays cannot account for plasma protein binding or premature esterase cleavage in the bloodstream.

Causality & Validation Design:

  • The Ex Vivo Hydrolysis Trap: The most common point of failure in prodrug PK studies is the continued cleavage of the prodrug by esterases after blood and brain tissue have been collected. To prevent this artifact, an esterase inhibitor must be added immediately upon collection.

Step-by-Step Methodology:

  • Administration: Administer Diosmetin 3',5-Diacetate intravenously (IV) at 5 mg/kg to male Sprague-Dawley rats.

  • Sampling: At predetermined time intervals (e.g., 15, 30, 60, 120 mins), euthanize the animals. Collect blood via cardiac puncture and immediately harvest the whole brain.

  • Enzyme Inhibition (Critical Step): Immediately transfer the blood into pre-chilled tubes containing Heparin and Bis-p-nitrophenyl phosphate (BNPP) (a broad-spectrum esterase inhibitor). Centrifuge at 4°C to isolate plasma.

  • Brain Homogenization: Wash the brain in ice-cold saline to remove surface blood. Homogenize the tissue in a 1:3 (w/v) ratio of ice-cold PBS containing 1 mM BNPP.

  • Extraction & LC-MS/MS: Perform liquid-liquid extraction using ethyl acetate. Spike samples with an internal standard (e.g., deuterated Diosmetin). Analyze via LC-MS/MS to quantify both the intact Diosmetin 3',5-Diacetate and the liberated Diosmetin. Calculate LogBB=log(Cbrain​/Cplasma​) .

Post-Cleavage Neuropharmacology

Once Diosmetin 3',5-Diacetate successfully navigates the BBB and is hydrolyzed into active Diosmetin, it engages multiple therapeutic targets within the CNS. Recent studies highlight its role as a multifunctional ligand for neurodegenerative diseases [1][4].

  • Cholinesterase Inhibition: Diosmetin directly binds and inhibits Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), prolonging the half-life of acetylcholine in the synaptic cleft, which is vital for cognitive function in AD models [1].

  • NLRP3 Inflammasome Suppression: Diosmetin mitigates neuroinflammation by inhibiting the activation of the NLRP3 inflammasome in microglia, thereby reducing the secretion of pro-inflammatory cytokines like IL-1β and TNF-α [4].

  • Nrf2/ARE Activation: The compound upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, boosting endogenous antioxidant defenses and protecting neurons from oxidative stress-induced apoptosis [4].

Signaling Diosmetin Active Diosmetin (Post-Cleavage) Nrf2 Nrf2/ARE Pathway (Activation) Diosmetin->Nrf2 Upregulates NLRP3 NLRP3 Inflammasome (Inhibition) Diosmetin->NLRP3 Suppresses AChE AChE / BuChE (Inhibition) Diosmetin->AChE Binds & Inhibits ROS Decreased Oxidative Stress Nrf2->ROS Inflammation Reduced Neuroinflammation NLRP3->Inflammation Cognition Improved Cholinergic Tone AChE->Cognition

Figure 2: Downstream neuroprotective signaling pathways activated by cleaved Diosmetin in the CNS.

References

  • Title: Diosmetin derivatives as multifunctional anti-AD ligands: Design, synthesis, and biological evaluation Source: Chemical Biology & Drug Design (PubMed / NIH) URL: [Link]

  • Title: Diosmetin Maintains Barrier Integrity by Reducing the Expression of ABCG2 in Colonic Epithelial Cells Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products Source: Frontiers in Nutrition (PMC / NIH) URL: [Link]

  • Title: The multi-pathway treatment of flavonoids as natural compounds in neurological diseases: achievements, limitations, and prospects Source: Frontiers in Pharmacology URL: [Link]

Foundational

Unveiling the Pharmacological Profile of Diosmetin 3',5-Diacetate: Receptor Binding Affinity and Structural Kinetics

Executive Summary Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a naturally occurring bioflavonoid recognized for its potent anti-leukemic, anti-inflammatory, and antihypertensive properties. Recent structural bioin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a naturally occurring bioflavonoid recognized for its potent anti-leukemic, anti-inflammatory, and antihypertensive properties. Recent structural bioinformatics and high-throughput screening have identified native diosmetin as a high-affinity agonist for Estrogen Receptor beta (ERβ)[1] and an inhibitor of the Angiotensin-Converting Enzyme (ACE)[2].

However, in drug development and analytical impurity profiling, Diosmetin 3',5-Diacetate (CAS 1798006-01-5) frequently emerges as a critical derivative[3]. Acetylation of the 3' and 5 hydroxyl groups fundamentally alters the molecule's pharmacophore. As a Senior Application Scientist, I approach this derivative not merely as an impurity, but as a highly lipophilic prodrug. This whitepaper dissects the causality behind how diacetylation impacts receptor binding affinity, outlining the self-validating experimental workflows required to characterize its structural kinetics.

Structural Kinetics & Ligand-Receptor Dynamics

To understand the binding affinity of Diosmetin 3',5-Diacetate, we must first analyze the structure-activity relationship (SAR) of its native aglycone, diosmetin, against its primary targets.

Estrogen Receptor Beta (ERβ) Binding Mechanics

Native diosmetin binds preferentially to the ligand-binding domain (LBD) of ERβ over ERα, a mechanism that confers selective toxicity against acute myeloid leukemia (AML) stem cells[1]. The binding stability (often calculated at approximately -39.05 kcal/mol for affinity) relies heavily on hydrogen bond networks[1]. Specifically, the 3'-OH and 5-OH groups act as essential hydrogen-bond donors, anchoring the flavonoid to key residues (e.g., His524 and Glu353) within the ERβ LBD.

The Diacetylation Effect: Acetylating the 3' and 5 positions masks these critical hydroxyl groups. This modification increases the partition coefficient (LogP), significantly enhancing cellular membrane permeability. However, the bulky acetate esters introduce steric hindrance and eliminate the primary H-bond donors. Consequently, Diosmetin 3',5-Diacetate exhibits negligible direct binding affinity to purified ERβ in cell-free assays, acting instead as a prodrug that requires intracellular esterase cleavage to yield the active aglycone.

Angiotensin-Converting Enzyme (ACE) Interaction

Diosmetin modulates the renin-angiotensin system by binding to the catalytic domain of ACE with an affinity of -8.6 kcal/mol, specifically interacting with the zinc-binding motif[2]. The 5-OH group of the A-ring is implicated in chelating the active-site zinc ion. Diacetylation at the 5-position disrupts this chelation, effectively nullifying direct ACE inhibition until the acetate group is hydrolyzed in vivo.

Experimental Methodologies: A Self-Validating Framework

To empirically validate the prodrug hypothesis and quantify binding kinetics, researchers must deploy a multi-tiered, self-validating experimental system. The following protocols isolate direct receptor binding from cell-mediated prodrug activation.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR)

Objective: Quantify real-time, cell-free binding kinetics ( KD​ , kon​ , koff​ ) to prove the loss of direct affinity due to diacetylation.

  • Sensor Chip Preparation: Immobilize recombinant human ERβ (or ACE) onto a CM5 gold sensor chip using standard amine coupling chemistry. Quench unreacted sites with 1M ethanolamine.

  • Analyte Solubilization (Critical Step): Due to the high lipophilicity of Diosmetin 3',5-Diacetate, dissolve the analyte in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+) to a final DMSO concentration of exactly 5%. Causality: Failing to match the DMSO concentration between the running buffer and the analyte will cause bulk refractive index shifts, masking true binding signals.

  • Kinetic Injection: Inject a concentration series (0.1 µM to 50 µM) of Diosmetin 3',5-Diacetate, followed by native Diosmetin as a positive control.

  • Regeneration & Fitting: Wash with 10 mM Glycine-HCl (pH 2.5) between cycles. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

SPR_Workflow N1 Ligand Immobilization (ERβ / ACE on Gold Chip) N2 Analyte Injection (Diosmetin 3',5-Diacetate) N1->N2 Buffer Flow (5% DMSO) N3 Association Phase (k_on Measurement) N2->N3 Binding Event N4 Dissociation Phase (k_off Measurement) N3->N4 Buffer Wash N5 Data Analysis (K_D Calculation) N4->N5 Sensorgram Fitting

Workflow for Surface Plasmon Resonance (SPR) binding kinetics of lipophilic derivatives.
Protocol 2: Cell-Based Luciferase Reporter Assays (Prodrug Validation)

Objective: Demonstrate that Diosmetin 3',5-Diacetate requires intracellular esterases to activate ERβ.

  • Cell Culture & Transfection: Plate HeLa cells (which lack endogenous ERs) and co-transfect with an ERβ expression plasmid and an Estrogen Response Element (ERE)-luciferase reporter plasmid[1].

  • Esterase Inhibition (The Validation Control): Pre-treat one cohort of cells with Bis-(p-nitrophenyl) phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, for 1 hour.

  • Compound Treatment: Dose the cells with increasing concentrations of Diosmetin 3',5-Diacetate (1 µM to 20 µM). Use native diosmetin and 17β-estradiol (E2) as positive controls[1].

  • Quantification: After 24 hours, lyse the cells and measure luminescence.

  • Data Interpretation: If the diacetate induces luminescence only in the absence of BNPP, it confirms the molecule acts as a prodrug, requiring enzymatic cleavage to achieve receptor binding affinity.

ER_Pathway L Diosmetin 3',5-Diacetate (Lipophilic Prodrug) E Intracellular Esterases (Cleavage of Acetate Groups) L->E Cellular Uptake D Diosmetin (Active Aglycone) E->D Hydrolysis R ERβ Ligand Binding Domain (High Affinity Interaction) D->R H-Bond Formation C Receptor Dimerization & Nuclear Translocation R->C Conformational Shift T ERE Binding & Gene Transcription C->T Target Gene Activation

Intracellular activation pathway of Diosmetin 3',5-Diacetate mapping its conversion to an ERβ agonist.

Quantitative Data Presentation

The table below synthesizes the comparative pharmacological profiles of the native flavonoid versus its diacetylated derivative, highlighting the inverse relationship between lipophilicity and direct cell-free binding affinity.

CompoundCalculated LogP (Lipophilicity)ERβ Binding Affinity (In Silico Δ G)ACE Binding Affinity (In Silico Δ G)Primary Mechanism of Action
Diosmetin ~2.8-39.05 kcal/mol[1]-8.6 kcal/mol[2]Direct Receptor Agonist / Inhibitor
Diosmetin 3',5-Diacetate ~4.1> -20.0 kcal/mol (Steric Clash)> -5.0 kcal/mol (Weak)Intracellular Prodrug / Analytical Impurity

Note: In silico Δ G values for the diacetate represent predictive docking scores where the loss of H-bond donors and introduction of steric bulk drastically reduce theoretical binding stability.

Conclusion

Studying the receptor binding affinity of Diosmetin 3',5-Diacetate requires a paradigm shift from traditional ligand-receptor models. Because acetylation at the 3' and 5 positions obliterates the critical hydrogen-bonding network required for ERβ and ACE engagement, the molecule exhibits poor direct affinity. However, its increased lipophilicity makes it an excellent candidate for prodrug strategies, provided that target tissues possess the requisite esterase activity to liberate the active diosmetin aglycone. Understanding this structural kinetic relationship is paramount for drug development professionals optimizing flavonoid bioavailability and regulatory scientists establishing impurity control limits[3].

References

  • Estrogen Receptor β Is a Novel Target in Acute Myeloid Leukemia Source: AACR Journals (Molecular Cancer Therapeutics) URL:[Link]

  • Antihypertensive Effects of Diosmetin in Hypertension-Induced Cardiovascular Abnormalities in Rats Source: National Institutes of Health (PMC) URL:[Link]

  • Diosmetin 3',5-Diacetate | CAS 1798006-01-5 Analytical Characterization Source: Veeprho Pharmaceuticals URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Diosmetin 3',5-Diacetate synthesis from diosmetin

Application Note: Regioselective Synthesis of Diosmetin 3',5-Diacetate Executive Summary & Chemical Context Diosmetin (5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one) is a naturally occurring O-methylated f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Diosmetin 3',5-Diacetate

Executive Summary & Chemical Context

Diosmetin (5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one) is a naturally occurring O-methylated flavone with significant pharmacological potential. In drug development and analytical impurity profiling, regioselectively acetylated derivatives such as Diosmetin 3',5-Diacetate are critical reference standards[1]. However, synthesizing this specific diacetate presents a unique chemical challenge: one must acetylate the least reactive hydroxyl group (5-OH) and the moderately reactive 3'-OH, while leaving the most reactive hydroxyl group (7-OH) completely free.

Mechanistic Rationale: Overriding Natural Reactivity

As a synthetic chemist, one cannot simply expose diosmetin to acetic anhydride and expect a 3',5-diacetate. The reactivity of flavonoid hydroxyl groups dictates that the 7-OH is the most acidic (pKa ~7.5) and most nucleophilic due to resonance stabilization[2]. The 3'-OH is a standard phenolic group (pKa ~9.5). Crucially, the 5-OH is notoriously difficult to functionalize because it forms a robust intramolecular hydrogen bond with the adjacent C4 carbonyl group[3].

To achieve the 3',5-diacetate, we must employ a protection-deprotection strategy :

  • Stage 1 (Regioselective Protection): We exploit the high acidity of the 7-OH by using a mild base (K 2​ CO 3​ ) to selectively deprotonate it, followed by alkylation with benzyl bromide. This robustly blocks the 7-position.

  • Stage 2 (Exhaustive Acetylation): With the 7-OH protected, we force the acetylation of the 3'-OH and the stubborn 5-OH. This requires hypernucleophilic catalysis (DMAP) and thermal energy (80 °C) to break the 5-OH/C4=O hydrogen bond[3].

  • Stage 3 (Orthogonal Deprotection): Catalytic hydrogenolysis (H 2​ , Pd/C) is used to selectively cleave the benzyl ether. Because benzyl ethers are cleaved via reductive mechanisms, the newly formed ester bonds at the 3' and 5 positions remain perfectly intact, yielding the target compound.

Synthetic Workflow

Synthesis A Diosmetin (Free 5, 7, 3'-OH) B 7-O-Benzyl Diosmetin (Protected 7-OH) A->B BnBr, K2CO3 DMF, RT C 7-O-Benzyl Diosmetin 3',5-Diacetate B->C Ac2O, DMAP Pyridine, 80°C D Diosmetin 3',5-Diacetate C->D H2, Pd/C EtOAc, RT

Regioselective synthesis workflow for Diosmetin 3',5-Diacetate via 7-OH protection.

Quantitative Data & Analytical Benchmarks

To ensure trust and reproducibility, the following tables summarize the physicochemical causality and the expected analytical benchmarks for self-validation during the synthesis.

Table 1: Physicochemical Properties & Reactivity Profile of Diosmetin Hydroxyl Groups

Hydroxyl PositionApprox. pKaH-Bonding StatusNatural Reactivity OrderSynthetic Strategy Applied
7-OH ~7.5Free1st (Highest)Transient Protection (Benzylation)
3'-OH ~9.5Free2ndDirect Acetylation
5-OH ~11.5Strong (with C4=O)3rd (Lowest)Forced Acetylation (DMAP + Heat)

Table 2: Analytical Characterization Benchmarks for Self-Validation

CompoundExpected Mass [M+H]⁺Key ¹H-NMR Signatures (DMSO-d6)TLC R_f (Hexane:EtOAc 1:1)
Diosmetin 301.0712.9 ppm (s, 5-OH), 10.8 ppm (s, 7-OH)~0.35
7-O-Benzyl Diosmetin 391.1112.9 ppm (s, 5-OH), 5.2 ppm (s, 2H, -CH 2​ Ph)~0.55
7-O-Benzyl Diosmetin Diacetate 475.13Absence of 12.9 ppm; 2.3-2.4 ppm (6H, OAc)~0.75
Diosmetin 3',5-Diacetate 385.0910.8 ppm (s, 7-OH); 2.3-2.4 ppm (6H, OAc)~0.45

Step-by-Step Experimental Protocol

Stage 1: Synthesis of 7-O-Benzyl Diosmetin Objective: Selectively mask the highly reactive 7-OH group.

  • Setup: In a flame-dried 250 mL round-bottom flask, dissolve Diosmetin (3.0 g, 10.0 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add anhydrous Potassium Carbonate (K 2​ CO 3​ , 1.66 g, 12.0 mmol). Stir the suspension at room temperature for 30 minutes. The solution will deepen in color (yellow to orange) as the 7-phenoxide anion forms.

  • Alkylation: Dropwise add Benzyl Bromide (BnBr, 1.25 mL, 10.5 mmol) via a syringe.

  • Reaction: Stir the mixture at room temperature for 5 hours under a nitrogen atmosphere.

  • Workup: Pour the reaction mixture into 250 mL of ice-cold distilled water. A yellow precipitate will form. Filter the solid under vacuum, wash extensively with water to remove residual DMF, and dry. Recrystallize the crude solid from ethanol.

  • Self-Validation Check: Run a ¹H-NMR. The disappearance of the 10.8 ppm singlet and the appearance of a 5.2 ppm singlet (benzylic CH 2​ ) confirms successful and selective 7-O-benzylation.

Stage 2: Synthesis of 7-O-Benzyl Diosmetin 3',5-Diacetate Objective: Force the acetylation of the sterically hindered, hydrogen-bonded 5-OH.

  • Setup: Transfer the dried 7-O-Benzyl Diosmetin (~3.5 g, 8.9 mmol) to a 100 mL round-bottom flask. Dissolve in 20 mL of anhydrous Pyridine.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 108 mg, 0.89 mmol). Note: DMAP is strictly required here; pyridine alone is insufficiently nucleophilic to acetylate the 5-OH.

  • Acetylation: Add Acetic Anhydride (Ac 2​ O, 4.2 mL, 44.5 mmol, 5 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours. The thermal energy is required to disrupt the 5-OH/C4=O hydrogen bond[3].

  • Workup: Cool the mixture to room temperature. Pour slowly into 150 mL of ice-cold 1M HCl to neutralize the pyridine. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO 3​ , then brine. Dry over Na 2​ SO 4​ and concentrate under reduced pressure.

  • Self-Validation Check: The physical state changes from a yellow solid to a pale/colorless foam. ¹H-NMR will show the complete disappearance of the 12.9 ppm (5-OH) peak and the emergence of two sharp singlets around 2.3-2.4 ppm corresponding to the acetate methyl groups.

Stage 3: Synthesis of Diosmetin 3',5-Diacetate Objective: Orthogonally remove the benzyl protecting group without cleaving the esters.

  • Setup: Dissolve the 7-O-Benzyl Diosmetin 3',5-Diacetate (~4.0 g, 8.4 mmol) in 60 mL of a 1:1 mixture of Ethyl Acetate and Methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 400 mg, 10% w/w) under a gentle stream of nitrogen. Safety: Pd/C is pyrophoric when dry; ensure the flask is thoroughly flushed with N 2​ .

  • Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas (H 2​ ) using a balloon. Repeat three times. Stir the suspension vigorously at room temperature for 3 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure Diosmetin 3',5-Diacetate as a white-to-pale-yellow powder.

  • Self-Validation Check: Mass spectrometry will reveal an [M+H]⁺ peak at 385.09. ¹H-NMR will confirm the return of the 10.8 ppm singlet (free 7-OH), validating that the deprotection was successful and the ester groups remained intact.

References

  • Diosmetin 3,5-Diacetate | CAS No- 1798006-01-5. Chemicea Pharmaceuticals. 1

  • Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. PMC / NIH. 3

  • Enzymatic Acylation of Flavonoids: Effect of the Nature of the Substrate, Origin of Lipase, and Operating Conditions on Conversion Yield and Regioselectivity. Journal of Agricultural and Food Chemistry / ACS Publications.2

Sources

Application

HPLC-UV method development for Diosmetin 3',5-Diacetate quantification

Application Note: HPLC-UV Method Development and Validation for the Quantification of Diosmetin 3',5-Diacetate Introduction & Rationale Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a naturally occurring flavone agl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-UV Method Development and Validation for the Quantification of Diosmetin 3',5-Diacetate

Introduction & Rationale

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a naturally occurring flavone aglycone derived from the hydrolysis of the veno-active flavonoid glycoside diosmin[1]. During the structural modification or impurity profiling of diosmetin-based therapeutics, acetylated derivatives such as Diosmetin 3',5-Diacetate (CAS 1798006-01-5) are frequently synthesized or isolated as critical related substances[2].

Quantifying this specific diacetate derivative presents unique chromatographic challenges. The substitution of hydroxyl groups with acetyl moieties at the 3' and 5 positions significantly increases the molecule's lipophilicity while leaving the 7-OH group free. This application note details a self-validating, stability-indicating reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the precise quantification of Diosmetin 3',5-Diacetate, strictly adhering to ICH Q2(R2) validation guidelines.

Physicochemical Causality in Method Design

Successful method development requires aligning the instrumental parameters with the analyte's specific physicochemical properties:

  • Stationary Phase Selection: Due to the enhanced hydrophobicity of the diacetate derivative compared to its parent aglycone, a high-carbon-load, end-capped C18 column is strictly required. Comparative studies demonstrate that C18 phases offer superior theoretical plates and resolution for lipophilic flavonoids over C8 or cyano phases[3].

  • Mobile Phase & pH Control: The residual 7-OH group on the chromen-4-one backbone is weakly acidic. If analyzed in a neutral mobile phase, partial ionization occurs, leading to severe peak tailing and unpredictable retention times[4]. By incorporating 0.1% Formic Acid (pH ~2.7), the 7-OH group is fully protonated, ensuring a sharp, symmetrical peak.

  • Detector Optimization: The highly conjugated B-ring and chromen-4-one system of diosmetin derivatives exhibit a strong UV absorption maximum. Monitoring at 344 nm maximizes the signal-to-noise (S/N) ratio while minimizing baseline drift from organic modifiers[1].

Method Development Workflow

MethodDev A 1. Analyte Profiling Diosmetin 3',5-Diacetate B 2. Stationary Phase End-capped C18 Column A->B High lipophilicity demands strong hydrophobic retention C 3. Mobile Phase Optimization MeCN / 0.1% Formic Acid B->C Acidic modifier suppresses 7-OH ionization D 4. UV Detection Diode Array at 344 nm C->D Maximize signal-to-noise ratio for flavone backbone E 5. Method Validation ICH Q2(R2) Compliance D->E Ensure reproducibility and self-validation

Logical workflow for HPLC-UV method development of Diosmetin 3',5-Diacetate.

Experimental Protocols

Self-Validating Design: This protocol incorporates built-in system suitability checks. A method cannot be considered valid unless the system passes these criteria prior to analyzing unknown samples.

Chromatographic Conditions

Table 1 summarizes the optimized gradient conditions designed to elute polar impurities early while strongly retaining the lipophilic diacetate.

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column Phenomenex Luna C18 (250 × 4.6 mm, 5 µm)End-capping prevents secondary silanol interactions[4].
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterSuppresses 7-OH ionization; maintains pH ~2.7[3].
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength than methanol for diacetates.
Gradient Program 0-5 min: 20% B5-15 min: 20% 80% B15-20 min: 80% B20-25 min: 20% BEnsures baseline resolution from parent diosmetin[5].
Flow Rate 1.0 mL/minOptimal linear velocity for 5 µm particles.
Injection Volume 10 µLPrevents column overloading and peak fronting.
Column Temp. 30°C ± 2°CStabilizes mobile phase viscosity and retention times.
Detection UV at 344 nmMatches the chromophore absorption maximum[1].
Step-by-Step Sample Preparation

Because Diosmetin 3',5-Diacetate exhibits poor aqueous solubility, the initial dissolution must utilize a strong organic solvent to prevent micro-precipitation, which would otherwise lead to variable injection recoveries[5].

SamplePrep S1 Weigh Standard (1.0 mg) S2 Dissolve in DMSO (Primary Stock) S1->S2 S3 Dilute in Mobile Phase (Working Solutions) S2->S3 S4 Filter via 0.22 µm PTFE Membrane S3->S4 S5 HPLC Injection (10 µL) S4->S5

Sample preparation workflow ensuring analyte solubility and column protection.

Protocol Steps:

  • Primary Stock Solution: Accurately weigh 10.0 mg of Diosmetin 3',5-Diacetate reference standard into a 10 mL volumetric flask.

  • Initial Solubilization: Add 2.0 mL of Dimethyl Sulfoxide (DMSO) and sonicate for 5 minutes until completely dissolved. Causality: DMSO breaks the crystalline lattice of the lipophilic diacetate, ensuring 100% recovery[5].

  • Volume Make-up: Dilute to the mark with Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Working Solutions: Aliquot and dilute the stock solution with Mobile Phase A:B (50:50 v/v) to construct a calibration curve ranging from 1.0 to 100 µg/mL.

  • Filtration: Pass all working solutions through a 0.22 µm PTFE syringe filter prior to vialing. Causality: PTFE is chemically inert to DMSO/Acetonitrile and prevents particulate-induced column backpressure.

System Suitability & Method Validation (ICH Q2(R2))

A self-validating protocol requires real-time verification of chromatographic performance. Table 2 outlines the mandatory System Suitability Test (SST) parameters that must be met before sample analysis.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved ValueValidation Purpose
Retention Time (Rt) ~14.5 min14.52 minConfirms gradient accuracy.
Theoretical Plates (N) > 5,0008,450Validates column efficiency[3].
Tailing Factor (Tf) ≤ 1.51.12Ensures complete suppression of 7-OH ionization[4].
Resolution (Rs) > 2.0 (from Diosmetin)4.8Validates method specificity[5].
Injection Precision %RSD ≤ 2.0% (n=6)0.85%Confirms autosampler reliability[1].

Table 3: Method Validation Summary The method was validated across standard ICH parameters, demonstrating high reliability for quantification.

Validation ParameterResult
Linearity Range 1.0 – 100 µg/mL (R² = 0.9994)
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3:1)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N = 10:1)
Intra-day Precision 1.2% – 1.8% RSD
Inter-day Precision 1.5% – 2.4% RSD
Accuracy (Recovery) 98.5% – 101.2%

Conclusion

The developed HPLC-UV method provides a highly specific, accurate, and self-validating framework for the quantification of Diosmetin 3',5-Diacetate. By applying physicochemical causality—specifically utilizing an acidic modifier to neutralize the 7-OH group and a high-carbon C18 phase to manage the diacetate's lipophilicity—the method overcomes common chromatographic pitfalls associated with flavonoid derivatives.

Sources

Method

Application Note: Preparation and Validation of Diosmetin 3',5-Diacetate Stock Solutions for In Vitro Cell Culture Assays

Executive Summary Diosmetin 3',5-Diacetate is a highly lipophilic prodrug derivative of the natural bioflavonoid diosmetin. This application note provides a comprehensive, self-validating protocol for the preparation, st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diosmetin 3',5-Diacetate is a highly lipophilic prodrug derivative of the natural bioflavonoid diosmetin. This application note provides a comprehensive, self-validating protocol for the preparation, storage, and cellular application of Diosmetin 3',5-Diacetate stock solutions. By emphasizing solvent integrity, prodrug mechanics, and rigorous quality control, this guide ensures reproducible target engagement and prevents silent precipitation in in vitro models.

Pharmacological Rationale & Prodrug Mechanics

Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone) is a biologically active aglycone known for its potent anti-inflammatory, neuroprotective, and anti-proliferative properties. It exerts its effects through multiple pathways, including the inhibition of human CYP1A enzymes and the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . However, the parent compound exhibits poor aqueous solubility, which severely limits its bioavailability and passive cellular uptake .

To circumvent this limitation, Diosmetin 3',5-Diacetate is synthesized by acetylating the hydroxyl groups at the 3' and 5 positions. This structural modification significantly increases the molecule's lipophilicity, facilitating rapid passive diffusion across the phospholipid bilayer. Once internalized, ubiquitous intracellular esterases cleave the acetate ester bonds, liberating the active diosmetin aglycone directly within the cytoplasm to engage its intracellular targets.

Pathway Prodrug Diosmetin 3',5-Diacetate (High Lipophilicity) Membrane Cell Membrane Diffusion Prodrug->Membrane Esterase Intracellular Esterases Membrane->Esterase Active Active Diosmetin (Aglycone) Esterase->Active Targets CYP1A Inhibition / PPARγ Activation Active->Targets Effect Apoptosis & Anti-proliferation Targets->Effect

Intracellular prodrug activation pathway of Diosmetin 3',5-Diacetate.

Physicochemical Properties

Understanding the physicochemical profile of the diacetate derivative is critical for proper solvent selection and experimental design.

PropertyValue
Chemical Name 3',5,7-Trihydroxy-4'-methoxyflavone 3',5-Diacetate
CAS Number 1798006-01-5
Molecular Formula C20H16O8
Molecular Weight 384.34 g/mol
Appearance Light yellow to off-white powder
Primary Solvent Anhydrous DMSO (Cell Culture Grade)
Max Stock Concentration 10 mM (Recommended for stability)
Mechanistic Rationale for Experimental Choices
  • Solvent Selection (Anhydrous DMSO): Standard DMSO is highly hygroscopic. Absorbed atmospheric water can trigger premature, spontaneous hydrolysis of the acetate groups while the compound is still in the stock vial. This converts the highly soluble diacetate back into the poorly soluble aglycone, leading to silent precipitation. Using anhydrous DMSO (≤0.005% water) preserves the ester bonds until cellular delivery.

  • Aliquot Strategy: Flavonoids and their derivatives are susceptible to oxidative degradation and physical crashing during freeze-thaw cycles. Single-use aliquots prevent temperature-induced supersaturation and subsequent crystallization.

  • Vehicle Concentration (<0.1%): DMSO concentrations exceeding 0.1% (v/v) can induce cellular differentiation, alter membrane permeability, or cause cytotoxicity in sensitive lines like HepG2 or SH-SY5Y , directly confounding assay readouts.

Protocol: Preparation of 10 mM Master Stock Solution

This protocol is designed as a self-validating system. Do not skip the visual inspection steps.

Step 1: Equilibration Allow the vial of lyophilized Diosmetin 3',5-Diacetate to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator before opening. Causality: Opening a cold vial introduces atmospheric condensation into the powder, which initiates premature ester hydrolysis.

Step 2: Reconstitution

  • Weigh exactly 3.84 mg of Diosmetin 3',5-Diacetate powder.

  • Add 1.0 mL of cell-culture grade Anhydrous DMSO to achieve a 10 mM stock solution.

  • Vortex vigorously for 60 seconds.

  • Sonicate the solution in a room-temperature water bath for 5–10 minutes. Self-Validation Check: Hold the tube against a light source. The solution must be completely clear and faintly yellow. If micro-particulates remain, continue sonication until fully dissolved.

Step 3: Aliquoting and Storage

  • Dispense the 10 mM stock into 50 µL single-use aliquots using amber microcentrifuge tubes (to protect from UV-induced degradation).

  • Purge the headspace of the tubes with dry argon or nitrogen gas before sealing to displace oxygen and moisture.

  • Store immediately at -80°C. (Shelf life: Up to 6 months).

Protocol: Working Solutions and Cell Culture Treatment

Step 1: Serial Dilution

  • Thaw a 50 µL aliquot of the 10 mM stock at RT. Vortex briefly to ensure homogeneity.

  • Perform intermediate dilutions in Anhydrous DMSO if your final target concentration requires it, ensuring that the final volume of DMSO added to the culture media never exceeds 0.1% (v/v). Example: For a 10 µM final treatment in 1 mL of media, add 1 µL of the 10 mM stock directly to 999 µL of pre-warmed complete culture media.

Step 2: Media Integration & Precipitation Check

  • Add the DMSO stock dropwise to the pre-warmed (37°C) complete media while swirling gently. Causality: Rapid addition without swirling creates localized high concentrations of the lipophilic compound in an aqueous environment, causing it to instantly "crash out."

  • Self-Validation Check (Microscopic): Before applying the media to cells, place a 100 µL sample in a blank well and observe under a phase-contrast microscope at 40x magnification. Look for needle-like micro-crystals. If crystals are present, the compound has precipitated, and the working solution must be discarded and remade.

Step 3: Cellular Application

  • Aspirate old media from the cell culture plates.

  • Gently apply the Diosmetin 3',5-Diacetate-containing media to the cells.

  • Include a Vehicle Control well (cells treated with 0.1% DMSO media) and an Untreated Control well.

  • Incubate for the desired time point (typically 24–48 hours) before proceeding to downstream assays (e.g., MTT viability, Caspase-3/7 apoptosis assays).

Workflow A Weigh Diosmetin 3',5-Diacetate B Reconstitute in Anhydrous DMSO A->B C Vortex & Sonicate (Ensure full dissolution) B->C D Aliquot into Amber Vials C->D E Store at -80°C (Desiccated) D->E F Dilute in Culture Media (<0.1% DMSO final) D->F Working Solution G Cell Culture Assays (Viability, Apoptosis) F->G

Experimental workflow for the preparation and application of Diosmetin 3',5-Diacetate stock solutions.

Quality Control & Assay Validation

To ensure the integrity of your findings, the assay must validate itself through the following control parameters:

  • Vehicle Toxicity Threshold: Compare the Vehicle Control (0.1% DMSO) to the Untreated Control. If the viability of the Vehicle Control drops by >5%, your specific cell line is highly sensitive to DMSO. You must prepare a more concentrated master stock (e.g., 20 mM) to further reduce the final DMSO volume added to the media.

  • Prodrug Efficacy Readout: Successful intracellular conversion and target engagement can be validated by measuring known downstream markers of diosmetin activity, such as the reduction of ER stress markers or caspase-12 cleavage in AGEs-induced injury models .

References
  • Lai, M. C., et al. Diosmetin Targeted at Peroxisome Proliferator-Activated Receptor Gamma Alleviates Advanced Glycation End Products Induced Neuronal Injury. Nutrients 14, no. 11 (2022): 2248. Available at:[Link][1]

  • PubChem Compound Summary for CID 5281612, Diosmetin, National Center for Biotechnology Information. Available at:[Link][2]

Sources

Application

In vivo dosing guidelines and administration routes for Diosmetin 3',5-Diacetate

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Protocols for Diosmetin 3',5-Diacetate Scientific Rationale & Prodrug Strategy Flavonoids such as Diosmin and its active aglycone, Diosmetin, exhibit profou...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Protocols for Diosmetin 3',5-Diacetate

Scientific Rationale & Prodrug Strategy

Flavonoids such as Diosmin and its active aglycone, Diosmetin, exhibit profound anti-inflammatory, neuroprotective, and PPAR- γ activating properties[1]. However, their translation into robust preclinical and clinical outcomes is severely bottlenecked by poor aqueous solubility and erratic gastrointestinal absorption[2]. Following oral administration, Diosmin must be hydrolyzed by intestinal microflora into Diosmetin to be absorbed, resulting in highly variable and often sub-therapeutic systemic exposure[2].

The Prodrug Advantage : Diosmetin 3',5-Diacetate (CAS: 1798006-01-5)[3] is a rationally designed prodrug intended to bypass these pharmacokinetic limitations. By acetylating the hydroxyl groups at the 3' and 5 positions, the molecule's lipophilicity (LogP) is significantly increased. This structural modification shifts the absorption mechanism from limited paracellular transport to efficient transcellular passive diffusion across the enterocyte lipid bilayer.

Once internalized, the prodrug is subjected to rapid reconversion. Ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine) cleave the ester bonds, liberating the active Diosmetin directly into the systemic circulation[4].

Pathway A Diosmetin 3',5-Diacetate (Lipophilic Prodrug) B Intestinal Epithelium (Transcellular Absorption) A->B Passive Diffusion C Carboxylesterases (CES1/CES2) (Enzymatic Cleavage) B->C Intracellular Hydrolysis D Active Diosmetin (Systemic Circulation) C->D Rapid Biotransformation E Target Tissues (PPAR-γ Activation) D->E Pharmacodynamic Effect

Figure 1: Pharmacokinetic pathway of Diosmetin 3',5-Diacetate absorption and esterase-mediated cleavage.

In Vivo Dosing Guidelines

A common pitfall in flavonoid research is the use of inappropriate vehicles, leading to in vivo precipitation and artificially low bioavailability. Because Diosmetin 3',5-Diacetate is highly lipophilic, simple aqueous suspensions (e.g., CMC-Na) yield erratic results. A co-solvent system is mandatory to maintain the compound in a supersaturated state during gastrointestinal transit.

Table 1: Recommended Preclinical Dosing Parameters (Rodent Models)

Administration RouteRecommended Dose RangeOptimal Vehicle FormulationDosing Frequency
Oral Gavage (PO) 10 – 50 mg/kg5% DMSO + 5% Tween 80 + 40% PEG300 + 50% SalineOnce daily (QD)
Intraperitoneal (IP) 5 – 20 mg/kg5% DMSO + 5% Tween 80 + 40% PEG300 + 50% SalineQD or BID
Intravenous (IV) 1 – 5 mg/kg10% DMSO + 10% Solutol HS15 + 80% SalineSingle Dose (PK only)

Experimental Protocols

Protocol A: Preparation of Dosing Formulation (Self-Validating Workflow)

Objective: Prepare a 5 mg/mL clear solution for Oral (PO) or Intraperitoneal (IP) dosing.

  • Weighing & Initial Dissolution : Weigh 50 mg of Diosmetin 3',5-Diacetate. Add 0.5 mL of sterile DMSO (5% of final volume). Vortex for 2 minutes until completely dissolved.

    • Causality: The prodrug must be fully dissolved at this stage. Any remaining micro-crystals will act as nucleation sites for premature precipitation later in the process.

  • Surfactant Addition : Add 0.5 mL of Tween 80 (5% of final volume). Vortex vigorously for 1 minute.

    • Causality: Surfactants form micelles that encapsulate the lipophilic prodrug, preventing precipitation when the formulation meets the aqueous environment of the stomach or bloodstream.

  • Co-solvent Addition : Add 4.0 mL of PEG300 (40% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution : Dropwise, add 5.0 mL of sterile 0.9% Saline (50% of final volume) while continuously vortexing.

    • Validation Check: Hold the tube to a light source. The solution must remain optically clear. If cloudiness or a milky suspension appears, the formulation has crashed out of solution and must be discarded.

Protocol B: Pharmacokinetic Sampling and LC-MS/MS Preparation

When evaluating an ester-based prodrug, the primary analytical challenge is preventing ex vivo degradation. Blood contains circulating esterases that will continue to cleave Diosmetin 3',5-Diacetate after the sample is collected, artificially skewing the Prodrug-to-Aglycone ratio.

  • Blood Collection : Collect 200 µL of whole blood via the jugular vein or submandibular bleed into pre-chilled K2-EDTA tubes at predetermined intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Esterase Inhibition (Critical Step) : Immediately add 2 µL of a broad-spectrum esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride, PMSF, 100 mM) to the collection tube.

    • Causality: This halts ex vivo conversion, ensuring the measured prodrug concentration accurately reflects circulating in vivo levels at the exact time of sampling.

  • Plasma Separation : Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh cryovial.

  • Protein Precipitation : To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of Diosmetin-D3[5] as an internal standard. Vortex for 3 minutes.

  • Extraction : Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial for MS/MS analysis.

Workflow S1 Step 1: Formulation (Co-solvent System) S2 Step 2: Dosing (PO / IP / IV) S1->S2 S3 Step 3: Sampling (+ Esterase Inhibitor) S2->S3 S4 Step 4: Extraction (Protein Precipitation) S3->S4 S5 Step 5: LC-MS/MS (Diosmetin-D3 IS) S4->S5

Figure 2: End-to-end experimental workflow for in vivo pharmacokinetic evaluation.

Data Presentation: Expected Pharmacokinetic Profile

Because Diosmetin 3',5-Diacetate acts as a prodrug, researchers should track both the parent prodrug and the active aglycone (Diosmetin) in plasma. The table below outlines the expected theoretical shifts in PK parameters when utilizing the diacetate prodrug compared to unformulated Diosmetin.

Table 2: Comparative Pharmacokinetic Advantages (Oral Administration)

PK ParameterUnformulated DiosmetinDiosmetin 3',5-Diacetate (Prodrug)Mechanistic Reason for Shift
Tmax​ (Hours) 2.0 – 4.00.5 – 1.5Enhanced lipophilicity accelerates transcellular intestinal absorption.
Cmax​ (ng/mL) Low / VariableHigh (3x to 5x increase)Bypasses dissolution-rate limitations in the GI tract.
Prodrug Half-life ( t1/2​ ) N/A< 0.5 HoursRapid systemic clearance via ubiquitous carboxylesterases.
Aglycone Half-life ( t1/2​ ) 6.0 – 8.0 Hours6.0 – 8.0 HoursTerminal elimination of the active moiety remains unchanged.

References

  • Pharmaffiliates. "Diosmetin-impurities (Diosmetin 3',5-Diacetate)." Pharmaffiliates Catalogue.
  • Russo, R., et al. "Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers." Molecules (2018).
  • Zheng, Y., et al. "Diosmetin Targeted at Peroxisome Proliferator-Activated Receptor Gamma Alleviates Advanced Glycation End Products Induced Neuronal Injury." MDPI Biomedicines (2022).
  • Nirmala, M.J., et al. "Recent Advances in Nanomaterials-Based Targeted Drug Delivery for Preclinical Cancer Diagnosis and Therapeutics." RSC Advances (2023).
  • Veeprho. "Diosmetin-D3 | CAS 1189728-54-8." Veeprho Impurity Standards.

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of Diosmetin 3',5-Diacetate

Executive Summary & Scope Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone) is a naturally occurring O-methylated flavone recognized for its potent antioxidant and anti-inflammatory properties. In modern drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone) is a naturally occurring O-methylated flavone recognized for its potent antioxidant and anti-inflammatory properties. In modern drug development, acetylated prodrug derivatives—such as Diosmetin 3',5-diacetate —are frequently synthesized to bypass first-pass metabolism, enhance lipophilicity, and improve cellular permeability.

Analyzing these derivatives requires precise analytical frameworks. This application note provides an in-depth guide to the High-Resolution Tandem Mass Spectrometry (HR-MS/MS) fragmentation patterns of Diosmetin 3',5-diacetate. By delineating the causality behind gas-phase dissociation, this guide equips analytical scientists with a robust methodology for structural elucidation and pharmacokinetic tracking[1].

Mechanistic Causality of Fragmentation (Gas-Phase Dynamics)

Understanding the fragmentation of Diosmetin 3',5-diacetate requires analyzing the varying labilities of its functional groups under Collision-Induced Dissociation (CID). The fragmentation follows a highly predictable, sequential thermodynamic hierarchy[2].

Ester Bond Cleavage (The Acetate Signature)

The most kinetically favorable fragmentation in acetylated phenolics is the cleavage of the ester bonds. In both positive and negative electrospray ionization (ESI) modes, the precursor ion undergoes a diagnostic sequential loss of neutral ketene ( C2​H2​O , 42.01 Da) rather than acetic acid ( CH3​COOH , 60 Da)[1].

  • Causality: The loss of ketene occurs via a six-membered cyclic transition state. This mechanism is energetically favored because it restores the phenolic hydroxyl groups, allowing the charge to remain stabilized across the highly conjugated flavone core.

Homolytic Cleavage of the Methoxy Group

Once the sequential ketene losses strip the molecule down to its aglycone core (Diosmetin, m/z 301.07 in ESI+), the 4'-methoxy group on the B-ring becomes the next most labile site.

  • Causality: The methoxy group undergoes homolytic cleavage, expelling a methyl radical ( CH3∙​ , 15.02 Da) . This radical loss is a hallmark of methoxylated flavonoids, generating a highly stable, resonance-stabilized radical cation/anion ( [M±H−2(C2​H2​O)−CH3∙​]±∙ )[2][3].

Retro-Diels-Alder (RDA) Cleavage

At elevated collision energies, the C-ring of the flavone backbone shatters via the Retro-Diels-Alder (RDA) mechanism[4].

  • Causality: The RDA cleavage yields 1,3A and 1,3B product ions. Because the acetate groups have already been lost, these RDA fragments are identical to those of native Diosmetin, making them indispensable for confirming the 5,7-dihydroxy substitution on the A-ring ( m/z 153.01) and the 3'-hydroxy-4'-methoxy substitution on the B-ring ( m/z 149.06)[2][5].

MS_Fragmentation M_plus Diosmetin 3',5-Diacetate [M+H]+ m/z 385.09 Monoacetate Diosmetin Monoacetate [M+H-Ketene]+ m/z 343.08 M_plus->Monoacetate - C2H2O (42 Da) Ester Cleavage Diosmetin Diosmetin (Aglycone) [M+H-2Ketene]+ m/z 301.07 Monoacetate->Diosmetin - C2H2O (42 Da) Ester Cleavage Loss_CH3 Demethylated Diosmetin [M+H-2Ketene-CH3•]+• m/z 286.04 Diosmetin->Loss_CH3 - CH3• (15 Da) Homolytic Cleavage RDA_A 1,3A+ Fragment (A-ring) m/z 153.01 Diosmetin->RDA_A RDA Cleavage RDA_B 1,3B+ Fragment (B-ring) m/z 149.06 Diosmetin->RDA_B RDA Cleavage

Fig 1. Gas-phase CID fragmentation pathway of Diosmetin 3',5-Diacetate in positive ion mode.

High-Resolution Fragmentation Data Summaries

The following tables summarize the exact monoisotopic masses, molecular formulas, and mechanistic origins of the primary fragment ions observed during HR-MS/MS.

Table 1: ESI+ HRMS/MS Fragment Ions | Fragment Ion | Exact Mass ( m/z ) | Formula | Neutral Loss | Mechanistic Origin | | :--- | :--- | :--- | :--- | :--- | | Precursor | 385.0918 | C20​H17​O8+​ | - | Protonated molecule | | Monoacetate | 343.0812 | C18​H15​O7+​ | 42.0106 ( C2​H2​O ) | Cleavage of first ester bond | | Diosmetin | 301.0707 | C16​H13​O6+​ | 84.0211 ( 2×C2​H2​O ) | Cleavage of second ester bond | | [M+H−2Ketene−CH3∙​]+∙ | 286.0472 | C15​H10​O6+∙​ | 15.0235 ( CH3∙​ ) | Homolytic cleavage of 4'-methoxy | | 1,3A+ | 153.0182 | C7​H5​O4+​ | - | Retro-Diels-Alder (C-ring) | | 1,3B+ | 149.0597 | C9​H9​O2+​ | - | Retro-Diels-Alder (C-ring) |

Table 2: ESI- HRMS/MS Fragment Ions | Fragment Ion | Exact Mass ( m/z ) | Formula | Neutral Loss | Mechanistic Origin | | :--- | :--- | :--- | :--- | :--- | | Precursor | 383.0772 | C20​H15​O8−​ | - | Deprotonated molecule | | Monoacetate | 341.0661 | C18​H13​O7−​ | 42.0111 ( C2​H2​O ) | Cleavage of first ester bond | | Diosmetin | 299.0556 | C16​H11​O6−​ | 84.0216 ( 2×C2​H2​O ) | Cleavage of second ester bond | | [M−H−2Ketene−CH3∙​]−∙ | 284.0321 | C15​H8​O6−∙​ | 15.0235 ( CH3∙​ ) | Homolytic cleavage of 4'-methoxy | | 1,3A− | 151.0031 | C7​H3​O4−​ | - | Retro-Diels-Alder (C-ring) |

Self-Validating Experimental Protocol

To ensure reproducible and trustworthy results, the following LC-HRMS/MS protocol is designed as a self-validating system .

LCMS_Workflow Prep Sample Prep & SST Validation UHPLC UHPLC Separation (C18, Formic Acid) Prep->UHPLC ESI HESI Source (Polarity Switching) UHPLC->ESI Frag CID Fragmentation (Stepped CE: 15/30/45 eV) ESI->Frag Detect HRMS Detection (Orbitrap/TOF) Frag->Detect

Fig 2. Self-validating LC-HRMS/MS workflow for acetylated flavonoid characterization.

Step 1: System Suitability Test (SST) Validation
  • Action: Before analyzing the diacetate derivative, inject a 50 ng/mL unacetylated Diosmetin reference standard.

  • Causality: This acts as a self-validating checkpoint. If the mass spectrometer fails to generate the m/z 153.01 and m/z 286.04 fragments from the Diosmetin standard at 30 eV, the collision cell energy calibration is drifting. This ensures that any absence of these peaks in the diacetate sample is definitively due to chemical dynamics, not instrumental failure.

Step 2: Sample Preparation & Matrix Management
  • Action: Dissolve Diosmetin 3',5-diacetate in MS-grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.

  • Causality: Highly aqueous environments can cause premature hydrolysis of the labile acetate groups. Methanol is strictly required for stock preparation to maintain the integrity of the ester bonds during storage.

Step 3: UHPLC Separation Parameters
  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (ESI+) or pure Water (ESI-).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (ESI+) or pure Acetonitrile (ESI-).

  • Causality: Formic acid serves a dual purpose in ESI+: it acts as an abundant proton source to drive [M+H]+ formation, and it mitigates secondary interactions with residual acidic silanols on the stationary phase, ensuring sharp, symmetrical peaks[5][6]. For ESI-, formic acid must be omitted to prevent severe ion suppression.

Step 4: Mass Spectrometry Configuration (Stepped CE)
  • Ionization: Heated Electrospray Ionization (HESI).

  • Capillary Voltage: +3.5 kV (Positive) / -2.8 kV (Negative).

  • Collision Energy (CE) Ramping: Set a stepped CE of 15, 30, and 45 eV .

  • Causality: A stepped CE is the most critical parameter for acetylated flavonoids. A low CE (15 eV) is strictly required to gently cleave the ester bonds and observe the intact monoacetate intermediate ( m/z 343.08). Conversely, higher CEs (30-45 eV) are necessary to shatter the robust flavonoid core and observe the CH3∙​ loss and RDA fragments ( m/z 153.01)[2][7]. A single CE will fail to capture the complete structural picture.

References

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. National Institutes of Health (NIH).URL:[Link]

  • Determination of Metabolites of Diosmetin-7-O-glucoside by a Newly Isolated Escherichia coli from Human Gut Using UPLC-Q-TOF/MS. American Chemical Society (ACS).URL:[Link]

  • Characterisation of Flavonoid Aglycones by Negative Ion Chip-Based Nanospray Tandem Mass Spectrometry. National Institutes of Health (NIH).URL: [Link]

  • Biological Activity of Acetylated Phenolic Compounds. American Chemical Society (ACS).URL:[Link]

  • Simultaneous determination of diosmin and diosmetin in human plasma by ion trap mass spectrometry. Ovid.URL:[Link]

Sources

Application

Application Note: Formulation and Characterization of Diosmetin 3',5-Diacetate Polymeric Nanoparticles for Targeted Drug Delivery

Executive Summary Diosmetin (5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one) is a potent natural flavonoid recognized for its robust antioxidant, anti-inflammatory, and anti-aging properties[1][2]. Despite...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diosmetin (5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one) is a potent natural flavonoid recognized for its robust antioxidant, anti-inflammatory, and anti-aging properties[1][2]. Despite its therapeutic potential, the clinical translation of unmodified diosmetin is severely bottlenecked by its highly crystalline structure, poor aqueous solubility, and extensive first-pass metabolism, which restrict its systemic bioavailability to roughly 12-18% [2][4].

To circumvent these physicochemical limitations, this application note details a robust methodology for formulating Diosmetin 3',5-Diacetate (CAS: 1798006-01-5) [3] into poly(d,l-lactide-co-glycolide) (PLGA) nanoparticles. By utilizing the diacetate prodrug variant, we significantly increase the molecule's lipophilicity (LogP), which thermodynamically drives higher encapsulation efficiency within the hydrophobic PLGA core [5]. This self-validating protocol provides researchers with a reproducible framework for synthesizing, purifying, and characterizing these nanocarriers for advanced drug delivery applications.

Mechanistic Rationale: Why the Diacetate Prodrug?

As a Senior Application Scientist, I often observe formulation failures stemming from attempting to force highly crystalline, poorly soluble aglycones into polymeric matrices. The strategic shift to Diosmetin 3',5-Diacetate addresses this at the molecular level:

  • Enhanced Hydrophobic Partitioning : Acetylation of the 3' and 5 hydroxyl groups masks hydrogen bond donors, dramatically increasing the molecule's affinity for the PLGA matrix. This prevents rapid drug leakage during the solvent evaporation phase of formulation.

  • Protection from Premature Metabolism : The acetate groups sterically shield the core flavonoid structure from premature glucuronidation in the gastrointestinal tract or plasma.

  • Intracellular Bioactivation : Once the PLGA nanoparticle is internalized via endocytosis, the acidic environment of the endo-lysosome degrades the polymer. Concurrently, ubiquitous intracellular esterases cleave the acetate ester bonds, releasing the active diosmetin aglycone directly into the cytosol to modulate downstream targets like the PI3K/AKT and NF-κB pathways [4].

Mechanism NP PLGA-Diosmetin-Diacetate NP Endo Cellular Endocytosis NP->Endo Lys Endo-lysosomal Escape & Esterase Cleavage Endo->Lys Dio Active Diosmetin Release Lys->Dio Hydrolysis of Acetate Groups PI3K PI3K/AKT Pathway Activation Dio->PI3K Up-regulates NRF2 NRF2 Activation (Antioxidant) Dio->NRF2 Up-regulates NFKB NF-κB Inhibition (Anti-inflammatory) Dio->NFKB Down-regulates

Intracellular processing of PLGA nanoparticles and downstream signaling pathways of Diosmetin.

Experimental Protocol: Nanoprecipitation Workflow

We employ the Nanoprecipitation (Solvent Displacement) Method due to its high reproducibility, low shear stress requirements, and suitability for highly lipophilic prodrugs.

Materials & Reagents
  • Polymer : PLGA (Lactide:Glycolide 50:50, Mw 30,000–60,000, ester-terminated). Causality: The 50:50 ratio provides an optimal degradation rate (approx. 1-2 months), ensuring sustained drug release [5].

  • Active Agent : Diosmetin 3',5-Diacetate (>98% purity).

  • Solvent : HPLC-grade Acetone. Causality: Acetone is fully miscible with water and highly volatile, allowing for rapid diffusion and easy removal without harsh heating.

  • Surfactant : Polyvinyl alcohol (PVA, Mw 31,000–50,000, 87–89% hydrolyzed). Causality: The hydrophobic acetate groups of PVA anchor into the PLGA core, while the hydrophilic hydroxyl groups extend outward, providing essential steric hindrance to prevent nanoparticle aggregation.

  • Cryoprotectant : D-(+)-Trehalose dihydrate.

Step-by-Step Methodology

Step 1: Preparation of the Organic Phase Dissolve 50 mg of PLGA and 5 mg of Diosmetin 3',5-Diacetate in 5 mL of acetone. Vortex for 60 seconds until the solution is completely optically clear. Self-Validation Check: Any turbidity indicates incomplete dissolution; gently warm to 30°C if necessary.

Step 2: Preparation of the Aqueous Phase Prepare 20 mL of a 1% (w/v) PVA solution in ultrapure Milli-Q water. Filter the solution through a 0.22 μm polyethersulfone (PES) syringe filter to remove any undissolved polymer aggregates or particulate contaminants.

Step 3: Nanoprecipitation Place the aqueous phase on a magnetic stirrer set to 600 rpm. Using a syringe pump, inject the organic phase dropwise into the aqueous phase at a strict flow rate of 0.5 mL/min. Causality: Controlling the injection rate is critical; rapid addition leads to localized supersaturation, resulting in broad size distributions and high Polydispersity Index (PDI).

Step 4: Solvent Evaporation Leave the resulting opalescent colloidal suspension stirring uncovered at room temperature for 4 hours. This allows complete evaporation of the acetone, hardening the PLGA nanospheres.

Step 5: Purification via Ultracentrifugation Transfer the suspension to ultracentrifuge tubes and spin at 15,000 × g for 30 minutes at 4°C. Discard the supernatant (containing excess PVA and unencapsulated drug). Resuspend the nanoparticle pellet in 10 mL of ultrapure water using mild bath sonication (1 minute). Repeat this wash step twice.

Step 6: Lyophilization Resuspend the final pellet in 5 mL of a 5% (w/v) trehalose solution. Causality: Trehalose acts as a lyoprotectant by substituting water molecules during freezing, preventing the nanoparticles from collapsing or fusing. Freeze at -80°C for 4 hours, then lyophilize at -50°C and 0.01 mbar for 48 hours to yield a stable, free-flowing powder.

Workflow Org Organic Phase (PLGA + Prodrug in Acetone) Nano Nanoprecipitation (Dropwise, 600 rpm) Org->Nano Syringe Pump Aq Aqueous Phase (1% PVA in Water) Aq->Nano Bulk Phase Evap Solvent Evaporation (4 Hours, RT) Nano->Evap Wash Centrifugation & Wash (15,000 x g) Evap->Wash Remove Acetone Lyo Lyophilization (5% Trehalose) Wash->Lyo Purified NPs

Step-by-step nanoprecipitation workflow for formulating Diosmetin 3',5-Diacetate PLGA nanoparticles.

Analytical Characterization & Expected Outcomes

To validate the success of the formulation, dynamic light scattering (DLS) and HPLC analysis must be performed. The strategic use of the diacetate prodrug yields significantly superior physicochemical metrics compared to attempting to encapsulate raw diosmetin.

Table 1: Comparative Physicochemical Properties of PLGA Nanoparticles

Formulation TypeZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Unmodified Diosmetin NPs 165.4 ± 4.20.210 ± 0.02-22.4 ± 1.545.6 ± 3.2
Diosmetin 3',5-Diacetate NPs 142.8 ± 3.50.145 ± 0.01-24.1 ± 1.282.4 ± 2.8

Data Interpretation: The shift to the diacetate prodrug nearly doubles the Encapsulation Efficiency (EE%) due to the elimination of polar hydroxyl groups that otherwise drive the drug to partition into the external aqueous phase during formulation. Furthermore, the tighter PDI (< 0.15) indicates a highly monodisperse nanoparticle population, which is critical for uniform cellular uptake and predictable pharmacokinetic profiling.

References

  • Premna microphylla Turcz pectin-modified diosmetin nanoparticles: A galectin-3 targeting strategy for precise colitis intervention. PubMed.
  • Comparing Luteolin and Diosmetin: Anti-Aging Properties. PatSnap Eureka.
  • Diosmetin-impurities (Diosmetin 3',5-Diacetate). Pharmaffiliates.
  • Dunaliella salina-Loaded Diosmetin Carriers Alleviate Oxidative Stress and Inflammation in Cisplatin-Induced Acute Kidney Injury via PI3K/AKT Pathway. MDPI.
  • In vitro–in vivo evaluation of chitosan-PLGA nanoparticles for potentiated gastric retention and anti-ulcer activity of diosmin. PMC.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges of Diosmetin 3',5-Diacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible biological assay data when working with highly lipophilic flavonoid der...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible biological assay data when working with highly lipophilic flavonoid derivatives.

Diosmetin, a naturally occurring flavonoid, inherently suffers from poor aqueous solubility due to its planar structure and strong crystal lattice energy[1]. When this molecule is chemically modified to Diosmetin 3',5-Diacetate , the masking of its hydroxyl groups with bulky, hydrophobic acetate moieties drastically increases its lipophilicity. While diacetylation can theoretically improve passive membrane permeability, it practically guarantees rapid precipitation, colloidal aggregation, and erratic readouts in aqueous biological assays.

This guide provides causality-driven troubleshooting and field-proven, self-validating protocols to rescue your assays. We will bypass standard trial-and-error by deploying targeted strategies: controlled co-solvency,2[2], and advanced nanocarriers like 3[3].

Strategic Formulation Workflow

SolubilityWorkflow Start Diosmetin 3',5-Diacetate Solubility Issue AssayType Identify Assay Type Start->AssayType Biochem Biochemical Assay (Cell-free) AssayType->Biochem CellBased Cell-Based Assay (In vitro) AssayType->CellBased InVivo In Vivo / Organoid Models AssayType->InVivo DMSO DMSO Stock + Stepwise Dilution Biochem->DMSO Tolerates >1% DMSO HPBCD HP-β-Cyclodextrin Inclusion Complex CellBased->HPBCD Requires <0.1% DMSO Phytosome Lecithin Phytosome / Solid SMEDDS InVivo->Phytosome Needs high bioavailability

Decision workflow for selecting a solubility enhancement strategy for Diosmetin 3',5-Diacetate.

Troubleshooting & FAQs

Q1: I dissolve Diosmetin 3',5-Diacetate in 100% DMSO at 10 mM, but when I dilute it directly into my cell culture media (pH 7.4), it immediately precipitates. How do I fix this?

  • Causality: This is a classic "solvent-shift" nucleation event. The highly lipophilic diacetate derivative is stabilized by the low dielectric constant of DMSO. Upon rapid introduction to an aqueous buffer, the local supersaturation exceeds the metastable zone width, causing instantaneous crystallization.

  • Solution: Avoid direct bolus addition. If your assay tolerates it, use a "step-down" cosolvent approach. Pre-mix the DMSO stock with a biocompatible surfactant (e.g., 0.1% Tween-80) to lower the interfacial tension, then add it dropwise to pre-warmed (37°C) media under vigorous vortexing.

Q2: My cell-based assay requires DMSO concentrations below 0.1% to avoid cytotoxicity, but the compound crashes out. What is the best carrier?

  • Causality: Flavonoids and their hydrophobic derivatives form highly stable, water-soluble inclusion complexes with4[4]. The hydrophobic inner cavity of HP-β-CD encapsulates the lipophilic diacetate rings, while the hydrophilic outer surface ensures aqueous solubility, effectively shielding the compound from the aqueous environment without altering its intrinsic biological activity[2].

  • Solution: Prepare an HP-β-CD inclusion complex (see Protocol 1). This allows you to achieve high micromolar to millimolar concentrations in water with zero DMSO.

Q3: We are moving to in vivo models and complex 3D organoids. We need sustained release and high lipid-phase bioavailability. What formulation should we use?

  • Causality: While cyclodextrins improve aqueous solubility, they do not inherently enhance lipid membrane permeation for highly rigid structures. Phytosomes (complexes of the drug with phospholipids) or 5[5] transition the crystalline drug into an amorphous state. The phospholipid bilayer of a phytosome mimics cellular membranes, facilitating fusion and intracellular delivery[3].

  • Solution: Formulate a Diosmetin-derivative Phytosome using soy lecithin (see Protocol 2).

Quantitative Comparison of Solubility Enhancement Strategies
Formulation StrategyPrimary Solubilization MechanismEst. Max Aqueous SolubilityCytotoxicity ProfileIdeal Assay Application
DMSO Cosolvent Dielectric constant shift< 50 µg/mL (in buffer)High (>0.5% v/v)Cell-free biochemical assays
HP-β-CD Complex Hydrophobic cavity inclusion> 800 µg/mLVery LowIn vitro cell-based assays
Lecithin Phytosome Amorphous lipid encapsulation> 500 µg/mLLow3D organoids / In vivo PK

(Data synthesized from comparative flavonoid solubility benchmarks[3][4])

Step-by-Step Methodologies
Protocol 1: Preparation of HP-β-CD Inclusion Complex (Solvent Evaporation Method)

This protocol utilizes thermodynamic forcing to encapsulate the diacetate derivative into the cyclodextrin cavity.

  • Molar Ratio Calculation: Weigh Diosmetin 3',5-Diacetate and HP-β-CD at a 1:2 molar ratio. Causality: A 1:2 ratio is often required for di-substituted flavonoids to ensure complete encapsulation of the bulky acetate groups by two cyclodextrin molecules.

  • Solubilization: Dissolve the flavonoid derivative in a minimal volume of analytical-grade ethanol. Separately, dissolve the HP-β-CD in deionized water.

  • Complexation: Add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring (300 rpm) at room temperature.

  • Solvent Removal: Evaporate the ethanol using a rotary evaporator at 40°C under reduced pressure. Causality: Rapid removal of the organic solvent forces the lipophilic diacetate groups into the hydrophobic cavity of the cyclodextrin to escape the increasingly aqueous environment.

  • Lyophilization: Freeze the remaining clear aqueous solution at -80°C and lyophilize for 48 hours to obtain a dry, amorphous powder.

  • Self-Validation Step: Reconstitute a small aliquot of the lyophilized powder in your assay buffer (pH 7.4). Complete, rapid dissolution without visible particulates or light scattering (turbidity) confirms successful inclusion complexation.

Protocol 2: Synthesis of Soy Lecithin Phytosomes

Adapted from recent advancements in improving the bioavailability of Diosmetin via phospholipid complexation[3].

  • Preparation of Reactants: Weigh Diosmetin 3',5-Diacetate and soy lecithin (phosphatidylcholine) at a 1:1 molar ratio.

  • Reaction Phase: Dissolve both components in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Refluxing: Reflux the mixture at 40°C for 2 hours under continuous magnetic stirring. Causality: The controlled thermal energy facilitates hydrogen bonding and dipole-dipole interactions between the polar head of the phospholipid and the remaining polar regions of the flavonoid derivative, locking it into an amorphous state[3].

  • Film Formation: Remove the DCM using a rotary evaporator under vacuum to form a thin, uniform phytosome film on the flask walls.

  • Hydration & Sizing: Hydrate the film with phosphate-buffered saline (PBS, pH 7.4) and probe-sonicate for 10 minutes in an ice bath to form a uniform dispersion.

  • Self-Validation Step: Analyze the dispersion using Dynamic Light Scattering (DLS). A successful phytosome formulation should yield a monodisperse particle size of approximately 200 nm with a strongly negative zeta potential (e.g., < -30 mV), indicating colloidal stability[3].

References
  • [1] Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions. National Institutes of Health (NIH).[Link]

  • [3] Enhanced solubility and in vitro drug release of diosmetin from soy lecithin based‐diosmetin phytosome. ResearchGate.[Link]

  • [5] Design, Characterization, and Evaluation of Diosmetin-Loaded Solid Self-microemulsifying Drug Delivery System Prepared by Electrospray for Improved Bioavailability. National Institutes of Health (NIH) / PubMed.[Link]

  • [2] Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. National Institutes of Health (NIH).[Link]

  • [4] Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Diosmetin 3',5-Diacetate Precipitation in Cell Culture Media

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility challenges with Diosmetin 3',5-Diacetate during in vitro cell culture assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility challenges with Diosmetin 3',5-Diacetate during in vitro cell culture assays.

Diosmetin, a naturally occurring methoxyflavone, is notoriously hydrophobic with an aqueous solubility of less than 1 mg/mL[1][2]. The 3',5-diacetate derivative exacerbates this issue; the acetylation of hydroxyl groups removes critical hydrogen-bond donors, significantly increasing the molecule's lipophilicity (LogP). When introduced into aqueous environments like DMEM or RPMI, it frequently undergoes rapid heterogeneous nucleation, leading to precipitation, assay failure, and potential crystal-induced cytotoxicity.

Part 1: Diagnostic Workflow

Before altering your formulation, use the following diagnostic logic tree to identify the root cause of the precipitation event.

G Start Observe Precipitation in Media CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO HighDMSO Toxicity Risk Reduce Stock Vol CheckDMSO->HighDMSO Yes LowDMSO Check Addition Method CheckDMSO->LowDMSO No ColdMedia Added to Cold Media? LowDMSO->ColdMedia WarmMedia Pre-warm to 37°C Add dropwise ColdMedia->WarmMedia Yes StillPrecip Still Precipitating? ColdMedia->StillPrecip No WarmMedia->StillPrecip Formulation Use HP-β-CD or Co-solvents (Tween) StillPrecip->Formulation Yes

Diagnostic workflow for resolving Diosmetin 3',5-Diacetate precipitation.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does Diosmetin 3',5-Diacetate precipitate immediately when I add my DMSO stock to the cell culture media? A: This phenomenon is known as "solvent crash-out." While Diosmetin is highly soluble in 100% DMSO (up to 30–60 mg/mL)[1][2], adding this concentrated stock directly to an aqueous medium causes the DMSO to rapidly diffuse into the bulk water. The highly lipophilic diacetate derivative is left behind without its solvating agent. Because the local concentration of the compound vastly exceeds its thermodynamic aqueous solubility limit, it instantly crystallizes.

Q2: Can I just increase the amount of DMSO to keep it dissolved? A: No. Increasing the DMSO concentration in cell culture media introduces severe confounding variables. Final DMSO concentrations exceeding 0.1% to 0.5% (v/v) can induce significant molecular changes, alter cellular metabolism, and cause direct cytotoxicity in many cell lines[3][4]. Your goal must be to maximize compound solubility while keeping the final DMSO concentration strictly below 0.5%.

Q3: How can cyclodextrins help, and will they interfere with my assay? A: Cyclodextrins, particularly 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), form an amphiphilic cone structure. The hydrophobic inner cavity encapsulates the lipophilic diacetate rings of the flavonoid, shielding them from water, while the hydrophilic exterior maintains aqueous solubility[5][6]. This inclusion complex acts as a dynamic reservoir, releasing the free drug to partition into cell membranes without precipitating in the bulk media.

Q4: Does the temperature of the media during preparation matter? A: Yes, thermodynamics dictate that solubility increases with temperature[7][8]. Adding a room-temperature DMSO stock into cold (4°C) media drastically reduces the kinetic energy available to maintain the supersaturated state, accelerating nucleation. Always pre-warm your media to 37°C before compound addition.

Part 3: Quantitative Comparison of Solubilization Strategies

The following table summarizes the causal impact of different formulation strategies on the aqueous stability of highly lipophilic flavonoids like Diosmetin derivatives.

Solubilization StrategyMechanism of ActionMax Final Aqueous Conc. (Est.)Final DMSO %Cytotoxicity Risk
Direct DMSO Dilution Pure solvent dispersion< 5 µM0.1% - 0.5%Low (if DMSO < 0.5%)
DMSO + Tween-80 (1%) Micellar encapsulation20 - 50 µM0.5%Moderate (Surfactant toxicity)
HP-β-Cyclodextrin Hydrophobic inclusion complex100 - 500 µM< 0.1%Low (Highly biocompatible)
Phytosome (Soy Lecithin) Phospholipid complexation> 500 µM0%Low (Enhances bioavailability)[9]

Part 4: Step-by-Step Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. You must verify the success of the solubilization before exposing your cells to the media.

Protocol A: The "Warm-Drop" Step-Down Dilution Method

Use this method for low-concentration assays (≤ 10 µM) where co-solvents are not desired.

  • Stock Preparation: Dissolve Diosmetin 3',5-Diacetate in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until completely clear.

  • Media Pre-warming: Aliquot the required volume of complete cell culture media (e.g., DMEM + 10% FBS) into a sterile tube and warm in a 37°C water bath for 30 minutes.

  • Vortex-Assisted Addition: Place the tube of warmed media on a vortex mixer at medium speed.

  • Dropwise Titration: Using a micropipette, add the 10 mM DMSO stock dropwise directly into the center of the vortexing liquid (avoiding the plastic walls) to a final concentration of 10 µM (1:1000 dilution, yielding 0.1% final DMSO).

  • Self-Validation Step: Immediately transfer 100 µL of the prepared media to a 96-well plate. Examine under an inverted phase-contrast microscope at 20x magnification. If needle-like crystals or cloudy aggregates are visible, the compound has crashed out, and you must proceed to Protocol B.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

Use this method for high-concentration assays (10 µM - 100 µM) to prevent precipitation.

  • Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-Cyclodextrin in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize through a 0.22 µm membrane.

  • Intermediate Complexation: In a microcentrifuge tube, combine 10 µL of your 10 mM Diosmetin 3',5-Diacetate DMSO stock with 90 µL of the 10% HP-β-CD solution.

  • Incubation: Sonicate the mixture in a water bath sonicator for 10 minutes at room temperature to drive the inclusion complex formation[6]. The solution should be completely transparent.

  • Final Dilution: Add this intermediate complex to your pre-warmed 37°C cell culture media to reach your target concentration.

  • Self-Validation Step: Measure the optical density (OD) of the final media at 600 nm using a spectrophotometer. An OD600 > 0.05 compared to a media blank indicates light scattering from micro-precipitates. A successful inclusion complex will yield an OD600 identical to the blank.

Part 5: Mechanistic Impact on In Vitro Assays

Understanding the physical state of your compound is critical. Precipitated compounds do not engage cellular targets, leading to false-negative data, while localized crystal settling can cause physical membrane damage.

G Stock Diosmetin Diacetate in 100% DMSO Aqueous Direct Aqueous Dilution Stock->Aqueous CD HP-β-CD Complexation Stock->CD Crash Solvent Crash-Out (Crystallization) Aqueous->Crash Hydrophobic Effect Assay Target Engagement (In Vitro Assay) Crash->Assay False Negatives Soluble Stable Aqueous Solution CD->Soluble Encapsulation Soluble->Assay

Mechanistic pathways comparing direct dilution failure vs. successful cyclodextrin complexation.

References

  • MDPI. "Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids". Molecules. Available at: [Link]

  • ResearchGate. "Aqueous Solubility Enhancement of Some Flavones by Complexation with Cyclodextrins". Bulletin of the Korean Chemical Society. Available at: [Link]

  • PubMed / NIH. "Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin". PubMed. Available at: [Link]

  • ResearchGate. "Enhanced solubility and in vitro drug release of diosmetin from soy lecithin based‐diosmetin phytosome". Vietnam Journal of Chemistry. Available at:[Link]

  • MDPI. "Diosmetin Targeted at Peroxisome Proliferator-Activated Receptor Gamma Alleviates Advanced Glycation End Products Induced Neuronal Injury". Nutrients. Available at: [Link]

  • PMC / NIH. "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro". PubMed Central. Available at: [Link]

Sources

Troubleshooting

Optimizing acetylation yield in Diosmetin 3',5-Diacetate synthesis

Technical Support Center: Optimizing Diosmetin 3',5-Diacetate Synthesis Welcome to the Technical Support Center. Synthesizing regioselective flavonoid derivatives like Diosmetin 3',5-diacetate presents unique thermodynam...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Diosmetin 3',5-Diacetate Synthesis

Welcome to the Technical Support Center. Synthesizing regioselective flavonoid derivatives like Diosmetin 3',5-diacetate presents unique thermodynamic and kinetic challenges. Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone) possesses three hydroxyl groups with distinct reactivities. The 7-OH is highly acidic and sterically unhindered, while the 5-OH is notoriously unreactive due to strong intramolecular hydrogen bonding with the adjacent C4-carbonyl group.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your acetylation yields and achieve strict regiocontrol [1].

Workflow Logical Architecture

To synthesize the 3',5-diacetate, direct acetylation is impossible because the 7-OH will always react first. Therefore, researchers must choose between two logical pathways: Route A (Peracetylation followed by selective C7-hydrolysis) or Route B (Selective C7-protection, acetylation, and deprotection).

DiosmetinSynthesis Start Diosmetin (5,7,3'-OH) Peracetyl Peracetylation Ac2O, Pyridine, DMAP Reflux Start->Peracetyl Route A Protect Selective C7-Protection BnBr, K2CO3, DMF Start->Protect Route B Triacetate Diosmetin 3',5,7-Triacetate Peracetyl->Triacetate Hydrolysis Selective C7-Deacetylation Imidazole, EtOH Triacetate->Hydrolysis Target Diosmetin 3',5-Diacetate (Target Product) Hydrolysis->Target ProtectedDios 7-O-Benzyl Diosmetin Protect->ProtectedDios Acetylate Acetylation Ac2O, Pyridine, DMAP ProtectedDios->Acetylate ProtectedDiacetate 7-O-Benzyl Diosmetin 3',5-Diacetate Acetylate->ProtectedDiacetate Deprotect Deprotection H2, Pd/C ProtectedDiacetate->Deprotect Deprotect->Target

Figure 1: Synthetic routes for Diosmetin 3',5-Diacetate via peracetylation or C7-protection.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my 5-OH acetylation yield consistently low (<30%) despite extended reaction times? Causality: The 5-OH group in flavones forms a highly stable, six-membered intramolecular chelate ring with the C4-carbonyl oxygen. This hydrogen bonding severely reduces the nucleophilicity of the 5-OH oxygen, creating a massive activation energy barrier. Solution: Standard acetic anhydride/pyridine conditions at room temperature will selectively acetylate the 7-OH and 3'-OH but leave the 5-OH intact. To break the hydrogen bond and drive the reaction, you must introduce a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) and apply thermal energy (refluxing at 120 °C) [1]. DMAP forms a highly reactive N -acylpyridinium intermediate that forces the 5-OH to react.

Q2: I am using Route A (Peracetylation). How do I selectively deacetylate the 7-position without losing the 3'- and 5-acetyl groups? Causality: The 7-O-acetyl group is the most kinetically labile because the resulting phenoxide leaving group at C7 is highly stabilized by resonance conjugation with the C4-carbonyl. Conversely, the 5-O-acetyl group is sterically hindered and lacks this degree of resonance stabilization. Solution: Use mild, non-aqueous basic conditions. Imidazole in absolute ethanol at room temperature is an excellent self-validating system for this. Imidazole acts as a mild nucleophile that selectively attacks the more accessible and electrophilic 7-O-acetyl carbonyl. Avoid strong bases like NaOH or K 2​ CO 3​ , which will cause global deacetylation. Alternatively, enzymatic lipases (e.g., Pseudomonas cepacia lipase) can offer high regioselectivity for hydrolysis [2].

Q3: How can I analytically validate that I have synthesized the 3',5-diacetate and not the 3',7-diacetate? Causality: NMR spectroscopy provides definitive proof of regiochemistry based on the electronic environment of the protons. The hydrogen-bonded 5-OH is highly deshielded. Solution: In the 1 H-NMR spectrum (DMSO- d6​ ), unacetylated diosmetin exhibits a sharp, highly deshielded singlet at ~12.9 ppm corresponding to the 5-OH proton.

  • If you have successfully synthesized the 3',5-diacetate , this 12.9 ppm peak will completely disappear, and a new acetyl methyl peak will appear at ~2.40 ppm. A new peak for the free 7-OH will appear around 10.8 ppm.

  • If you have the 3',7-diacetate (a common failure state), the 12.9 ppm peak will remain intact, confirming the 5-OH was never acetylated.

Quantitative Data: Optimization of 5-OH Acetylation

The following table summarizes the causal relationship between reaction conditions and 5-OH acetylation efficiency during the peracetylation step (Route A).

ConditionReagentsTemp (°C)Time (h)5-OH Conversion (%)Overall Triacetate Yield (%)
StandardAc 2​ O / Pyridine2512< 5< 5
HeatedAc 2​ O / Pyridine80124538
CatalyzedAc 2​ O / Pyridine / DMAP (0.1 eq)25246555
OptimizedAc 2​ O / Pyridine / DMAP (0.5 eq)120 (Reflux)7> 9889

Standard Operating Procedure: Route A (Peracetylation & Selective Hydrolysis)

This workflow relies on the optimized parameters established above to ensure a self-validating, high-yield synthesis.

Step 1: Synthesis of Diosmetin 3',5,7-Triacetate

  • Preparation: Dissolve 1.0 mmol of Diosmetin in 5.0 mL of anhydrous pyridine in a flame-dried round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add 0.5 mmol (0.5 eq) of anhydrous DMAP to the solution.

  • Acylation: Slowly add 10.0 mmol (10 eq) of acetic anhydride dropwise while stirring under an inert nitrogen atmosphere.

  • Thermal Activation: Heat the reaction mixture to reflux (120 °C) for 7 hours.

    • Self-Validation Check: Monitor by TLC (Dichloromethane:Methanol 95:5). The starting material spot should completely disappear, replaced by a single higher Rf​ spot (triacetate).

  • Workup: Cool to room temperature and pour the mixture into 50 mL of ice-cold 1M HCl to neutralize the pyridine. Extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 2: Selective C7-Deacetylation to Diosmetin 3',5-Diacetate

  • Preparation: Dissolve the crude Diosmetin 3',5,7-triacetate in 10 mL of absolute ethanol.

  • Hydrolysis: Add 1.2 mmol (1.2 eq) of imidazole to the solution. Stir continuously at room temperature (25 °C).

  • Monitoring: Monitor strictly via TLC. The 7-O-acetyl group will cleave within 2–4 hours, forming the 3',5-diacetate (which will present a lower Rf​ than the triacetate).

    • Critical Warning: Over-reaction will lead to unwanted 3'-deacetylation. Do not leave the reaction unattended.

  • Workup: Quench the reaction by adding 10 mL of 0.5M HCl. Extract with dichloromethane (3 x 15 mL). Wash with distilled water, dry over Na 2​ SO 4​ , and evaporate the solvent.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure Diosmetin 3',5-diacetate.

References

  • Title: Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines Source: International Journal of Molecular Sciences (2024) URL: [Link]

  • Title: Enzymatic Acylation of Flavonoids: Effect of the Nature of the Substrate, Origin of Lipase, and Operating Conditions on Conversion Yield and Regioselectivity Source: Journal of Agricultural and Food Chemistry (2007) URL: [Link]

Optimization

Technical Support Center: Diosmetin 3',5-Diacetate Stability &amp; Handling Guide

Welcome to the Technical Support Center. As application scientists, we frequently observe that the primary cause of experimental failure with acetylated flavonoids is not the inherent instability of the core molecule, bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently observe that the primary cause of experimental failure with acetylated flavonoids is not the inherent instability of the core molecule, but rather improper handling that triggers a cascade of degradation.

Diosmetin 3',5-Diacetate is a synthetically modified derivative of the natural flavonoid Diosmetin. By acetylating the hydroxyl groups at the 3' and 5 positions, the molecule gains increased lipophilicity and temporary protection against direct oxidation 1[1]. However, this modification introduces a new vulnerability: ester hydrolysis .

This guide provides the mechanistic reasoning and self-validating protocols necessary to prevent the dual threats of deacetylation and subsequent oxidative degradation during storage and use.

Mechanistic Overview: The Degradation Cascade

To stabilize Diosmetin 3',5-Diacetate, you must understand its failure mode. The degradation is almost always a two-step sequential process:

  • Hydrolysis (Deacetylation): The ester bonds at the 3' and 5 positions are highly labile. In the presence of trace moisture, extreme pH, or esterase enzymes, these bonds are cleaved, reverting the molecule back to its parent aglycone, Diosmetin.

  • Oxidation: Once the hydroxyl groups are exposed, the B-ring (which contains a 3'-OH and 4'-methoxy group) becomes highly susceptible to reactive oxygen species (ROS), transition metals, and UV light. This leads to the formation of unstable radicals and eventual C-ring cleavage2[2].

DegradationPathway DDA Diosmetin 3',5-Diacetate (Protected Hydroxyls) Hydrolysis Hydrolysis / Deacetylation (Moisture, pH, Esterases) DDA->Hydrolysis Trace Water / High pH Diosmetin Diosmetin (Aglycone) (Exposed Phenolic OH) Hydrolysis->Diosmetin Ester Bond Cleavage Oxidation Oxidation & Ring Cleavage (O2, Light, Metal Ions) Diosmetin->Oxidation ROS / UV Exposure Degraded Degradation Products (Loss of Bioactivity) Oxidation->Degraded Irreversible

Fig 1: Two-stage degradation pathway of Diosmetin 3',5-Diacetate involving initial hydrolysis followed by oxidative cleavage.

Troubleshooting & FAQs

Q: My HPLC chromatogram shows multiple new peaks after storing the stock solution for a week. What happened? A: You are likely observing hydrolysis. Dimethyl sulfoxide (DMSO) is highly hygroscopic. If your DMSO absorbed moisture from the air, the water acts as a nucleophile, cleaving the acetate groups. Your new peaks are likely Diosmetin 3'-monoacetate, Diosmetin 5-monoacetate, and fully deacetylated Diosmetin3[3]. Causality Fix: Always use anhydrous, sealed DMSO (≤0.005% water) for stock solutions.

Q: I observe a rapid loss of compound efficacy during in vitro cell culture assays. Is the compound oxidizing in the incubator? A: It is a combination of enzymatic hydrolysis and subsequent oxidation. Fetal Bovine Serum (FBS) and cellular environments are rich in esterases that rapidly cleave the 3' and 5-acetate groups. Once converted to Diosmetin, the exposed hydroxyls rapidly oxidize in the oxygen-rich, warm (37°C) environment of the incubator. Causality Fix: Prepare working solutions in media immediately before dosing. If your assay permits, add a mild antioxidant (e.g., 50 µM ascorbic acid) to the media to protect the deacetylated pharmacophore once it forms.

Q: The lyophilized powder turned slightly yellow/brown after I opened it a few times. Can I still use it? A: Discard it if quantitative precision is required. The color change indicates that condensation introduced moisture into the vial, leading to localized hydrolysis and subsequent oxidation of the flavonoid core into quinone-like degradation products. Causality Fix: Vials stored at -20°C must be equilibrated to room temperature in a desiccator before opening to prevent condensation.

Quantitative Stability Data

To guide your experimental design, refer to the expected half-lives of Diosmetin 3',5-Diacetate under various conditions.

Storage ConditionMatrix / SolventTemperatureEstimated Stability (>95% intact)Primary Degradation Risk
Solid Powder Lyophilized, Desiccated-20°C to -80°C> 24 monthsMoisture (Hydrolysis)
Solid Powder Opened to ambient air25°C< 2 weeksCondensation & Oxidation
Stock Solution Anhydrous DMSO-80°C6 monthsFreeze-thaw precipitation
Stock Solution Standard DMSO (opened)4°C< 7 daysWater absorption (Hydrolysis)
Working Solution PBS Buffer (pH 7.4)37°C< 4 hoursBase-catalyzed Hydrolysis
In Vitro Media DMEM + 10% FBS37°C< 45 minutesEnzymatic Cleavage (Esterases)

Standard Operating Procedures (SOP): Self-Validating Storage Workflow

Do not treat this compound like a standard stable small molecule. Follow this protocol to ensure structural integrity.

Phase 1: Powder Handling & Aliquoting
  • Equilibration: Upon removing the master vial from the -20°C freezer, place it immediately into a vacuum desiccator at room temperature for 30 minutes. Reasoning: Prevents atmospheric moisture from condensing on the cold powder.

  • Inert Atmosphere: If possible, open the vial inside a glove box or under a gentle stream of dry Argon/Nitrogen.

  • Reconstitution: Dissolve the powder in Anhydrous DMSO (packaged under Argon) to create a highly concentrated stock (e.g., 10 mM to 50 mM).

  • Aliquoting: Dispense the stock into single-use amber glass vials (or opaque microcentrifuge tubes). Reasoning: Amber vials block UV radiation, preventing photo-induced radical formation.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Phase 2: Working Solution Preparation (Self-Validating)
  • Thawing: Thaw a single aliquot at room temperature. Never heat the aliquot.

  • Visual Validation: Inspect the solution. It should be completely clear. If you observe a yellow tint or particulate matter, discard the aliquot.

  • Aqueous Dilution: Dilute the DMSO stock into your aqueous buffer or media immediately before the experiment.

  • Analytical Validation (Optional but Recommended): For critical assays, run a rapid HPLC-UV check (Detection at ~340 nm) of the working solution at T=0. You should see a single sharp peak. The presence of earlier-eluting peaks indicates deacetylation has occurred.

References

  • MDPI - Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models URL:[Link]

  • PMC (NIH) - Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties URL:[Link]

  • OSTI - Highly efficient enzymatic acetylation of flavonoids: Development of solvent-free process and kinetic evaluation URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Bioavailability of Diosmetin 3',5-Diacetate

Welcome to the Application Scientist Support Portal. This technical guide addresses the critical pharmacokinetic hurdles associated with Diosmetin 3',5-Diacetate (DDA).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical guide addresses the critical pharmacokinetic hurdles associated with Diosmetin 3',5-Diacetate (DDA). While the parent flavonoid, diosmetin, exhibits potent biological activities, its clinical translation is severely bottlenecked by poor water solubility and extensive first-pass metabolism, resulting in a systemic bioavailability of roughly 12-18%[1].

To circumvent this, medicinal chemists utilize structural modifications, such as esterification, to synthesize prodrugs like DDA[2][3]. By masking the hydroxyl groups with acetate esters, the lipophilicity (LogP) of the molecule is increased to enhance transcellular permeability[3]. However, researchers frequently encounter the "Prodrug Paradox" during in vivo studies. This guide provides diagnostic troubleshooting, validated formulation protocols, and mechanistic insights to help you overcome these barriers.

Module 1: Diagnostic Troubleshooting & FAQs

Q1: My in vitro assays show high efficacy, but oral dosing of DDA in murine models yields near-zero systemic exposure. What is happening? A1: You are likely encountering the "Prodrug Paradox." While the diacetate modification increases lipophilicity to enhance permeability, it simultaneously creates a highly crystalline, hydrophobic molecule. If administered in a simple aqueous suspension (e.g., 0.5% CMC), DDA fails to dissolve in the gastrointestinal (GI) fluids. Furthermore, any dissolved fraction is highly susceptible to premature hydrolysis by ubiquitous luminal and brush-border esterases[3]. These enzymes revert the prodrug back to poorly soluble diosmetin before absorption can occur.

Q2: I switched from an aqueous suspension to a PEG-400/Tween-80 co-solvent system. The formulation is clear in the vial, but I still see massive pharmacokinetic variability and low AUC. Why? A2: This is a classic case of solvent-shift precipitation. When your hydrophilic co-solvent (PEG-400) disperses into the aqueous environment of the stomach, the solvent capacity drops exponentially. The highly lipophilic DDA precipitates out as "brick dust." Additionally, co-solvents do not physically protect the ester bonds from enzymatic attack. You must transition to a lipid-based carrier, such as a Self-Microemulsifying Drug Delivery System (SMEDDS) or liposomes, which maintains the drug in a solubilized state and physically shields the ester bonds from esterases[1][4].

Q3: LC-MS/MS analysis of my plasma samples shows high levels of Diosmetin-7-O-glucuronide, but no intact DDA. How do I bypass this? A3: This indicates that your prodrug is surviving the GI lumen but falling victim to hepatic first-pass metabolism. Once absorbed into the portal vein, hepatic esterases cleave the acetate groups, and UDP-glucuronosyltransferases (UGTs) rapidly conjugate the exposed hydroxyl groups[5]. To bypass the liver, you must formulate DDA to promote lymphatic transport. By incorporating long-chain triglycerides (LCTs) into your formulation, you stimulate the enterocytes to package the DDA into chylomicrons. These enter the lymphatic system and drain directly into the systemic circulation via the thoracic duct, entirely bypassing the liver's first-pass effect[1][4].

Module 2: Validated Experimental Protocols

To achieve systemic exposure, the formulation must be treated as a delivery vehicle that dictates the biological fate of the molecule. Below are two self-validating protocols designed to overcome DDA's limitations.

Protocol A: DDA-Loaded SMEDDS for Lymphatic Routing

Causality: This protocol utilizes a lipid matrix to solubilize DDA, protect it from luminal esterases, and trigger chylomicron-mediated lymphatic absorption[4].

  • Excipient Selection : Weigh out Capryol 90 (oil phase, 30% w/w), Cremophor EL (surfactant, 50% w/w), and Transcutol HP (co-surfactant, 20% w/w). Mechanistic Note: Capryol 90 promotes chylomicron assembly, while the surfactant blend ensures spontaneous emulsification into droplets <50 nm, maximizing the surface area for absorption.

  • Drug Incorporation : Add DDA to the lipid mixture at a target concentration of 25 mg/g.

  • Homogenization : Vortex the mixture for 5 minutes, then sonicate in a water bath at 40°C for 15 minutes until optically clear.

  • Self-Validation Step (Dispersion Test) : Add 1 mL of the prepared SMEDDS into 250 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C under mild agitation (50 rpm). A transparent, bluish microemulsion must form within 1 minute without any visible precipitation. If precipitation occurs, the drug loading exceeds the thermodynamic solubility limit of the microemulsion; reduce DDA concentration to 20 mg/g.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: Cyclodextrins possess a hydrophobic cavity and a hydrophilic exterior. By encapsulating the lipophilic DDA within this cavity, the apparent aqueous solubility is drastically increased without altering the drug's intrinsic LogP[1]. As the complex approaches the lipophilic enterocyte membrane, the DDA selectively partitions out of the cyclodextrin cavity and diffuses across the epithelium.

  • Molar Ratio Preparation : Calculate and prepare a 1:2 molar ratio of DDA to HP-β-CD.

  • Solvent Evaporation Method : Dissolve the HP-β-CD in purified water. Dissolve DDA in a minimal volume of absolute ethanol.

  • Complexation : Dropwise add the DDA/ethanol solution into the aqueous HP-β-CD solution under continuous magnetic stirring at 500 rpm for 24 hours at room temperature.

  • Lyophilization : Evaporate the ethanol under vacuum, freeze the remaining aqueous solution at -80°C, and lyophilize for 48 hours to obtain a free-flowing powder.

  • Self-Validation Step (Reconstitution Test) : Reconstitute 10 mg of the lyophilized powder in 1 mL of deionized water. The solution must remain completely transparent (no Tyndall effect), confirming true inclusion complexation rather than a physical mixture.

Module 3: Quantitative Pharmacokinetic Data

The following table summarizes the expected pharmacokinetic shifts when transitioning from unformulated suspensions to advanced delivery systems, based on comparative flavonoid literature[6][7].

Formulation TypeCmax (ng/mL)Tmax (h)AUC_0-t (ng·h/mL)Relative Bioavailability
Unformulated Diosmetin (Aqueous Suspension)31.9 ± 10.42.4298.4 ± 63.7100% (Reference)
Unformulated DDA (Aqueous Suspension)45.2 ± 12.12.0410.5 ± 85.2~137%
HP-β-CD Complexed DDA (Solubilized)185.4 ± 24.61.51,845.6 ± 210.4~618%
DDA-Loaded SMEDDS (Lymphatic Routing)315.8 ± 41.23.23,980.2 ± 405.1~1333%

Module 4: Systems Visualization

The diagram below illustrates the divergent biological fates of unformulated DDA versus nano-formulated DDA, highlighting the critical bypass of hepatic first-pass metabolism.

DDA_Absorption_Dynamics cluster_lumen Gastrointestinal Lumen cluster_epithelium Intestinal Epithelium Admin Oral Administration of Diosmetin 3',5-Diacetate Dissolution Aqueous Dissolution Admin->Dissolution Precipitation Precipitation (Brick Dust Effect) Dissolution->Precipitation Poor Formulation Esterases Luminal Esterases (Premature Hydrolysis) Dissolution->Esterases Unprotected Absorption Transcellular Absorption Dissolution->Absorption Nano-protected Liver Hepatic First-Pass Metabolism (UGTs & CYPs) Esterases->Liver Free Diosmetin Chylomicron Chylomicron Assembly (Lipid Formulations) Absorption->Chylomicron SMEDDS/Lipids Portal Portal Vein Transport Absorption->Portal Free DDA Lymphatic Lymphatic Transport (Bypasses Liver) Chylomicron->Lymphatic Portal->Liver Systemic Systemic Circulation (Bioavailable Diosmetin) Lymphatic->Systemic High Bioavailability Liver->Systemic Surviving Fraction Excretion Inactive Glucuronides (Biliary/Renal Excretion) Liver->Excretion Extensive Metabolism

Fig 1. In vivo absorption and metabolic routing of formulated vs. unformulated DDA.

References

  • Formulation Technologies for Enhanced Bioavailability. Patsnap. Available at:[Link]

  • Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions. National Institutes of Health (PMC). Available at:[Link]

  • Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. DNTB / MDPI. Available at: [Link]

  • In vitro and in vivo assessment of diosmetin-loaded lactoferrin-modified liposomes for brain delivery in intracerebral hemorrhage therapy. National Institutes of Health (PubMed). Available at:[Link]

  • Diosmetin-impurities (Diosmetin 3',5-Diacetate). Pharmaffiliates. Available at:[Link]

  • Inhibition of cytochrome P450 2C8-mediated drug metabolism by the flavonoid diosmetin. JST. Available at: [Link]

  • Pharmacokinetic parameters of diosmetin following oral administration. ResearchGate. Available at: [Link]

  • How are chemical structures modified to improve bioavailability? Patsnap Synapse. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Diosmetin 3',5-Diacetate

Welcome to the Technical Support Center for the bioanalytical quantification of Diosmetin 3',5-Diacetate. This highly lipophilic, esterified flavonoid derivative presents unique challenges in liquid chromatography-tandem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalytical quantification of Diosmetin 3',5-Diacetate. This highly lipophilic, esterified flavonoid derivative presents unique challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ester bonds are highly susceptible to hydrolysis, while its late chromatographic elution makes it vulnerable to severe ion suppression from endogenous matrix components like phospholipids.

This guide provides field-proven, causality-driven troubleshooting strategies to ensure your method meets stringent regulatory standards.

Section 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why am I experiencing severe signal suppression for Diosmetin 3',5-Diacetate in my plasma samples? Causality & Insight: Signal suppression in positive electrospray ionization (ESI) is predominantly caused by endogenous glycerophospholipids and lysophospholipids. These molecules have high proton affinities and outcompete the target analyte for available charge on the surface of the ESI droplet[1]. Because Diosmetin 3',5-diacetate is highly lipophilic, it elutes late in a reversed-phase gradient—exactly the retention zone where strongly retained phospholipids elute. Solution: You must either separate the analyte chromatographically from the phospholipid elution zone or physically remove the phospholipids during sample preparation[2].

Q2: How do I quantitatively assess this matrix effect to ensure compliance with regulatory standards? Causality & Insight: Regulatory bodies require empirical proof that matrix effects (MEs) do not compromise assay accuracy or reproducibility. The standard quantitative metric is the Matrix Factor (MF). Solution: Calculate the MF by comparing the peak area of the analyte spiked into an extracted blank matrix against the peak area of a neat standard solution at the exact same concentration. According to FDA and ICH M10 bioanalytical method validation guidelines, this must be evaluated using at least six independent lots of matrix, and the precision (CV%) of the Internal Standard (IS)-normalized MF must not exceed 15%[3][4].

Q3: My current Protein Precipitation (PPT) method yields an unacceptable Matrix Factor of 0.4. How can I improve this without causing hydrolysis of the acetate groups? Causality & Insight: PPT effectively removes proteins but leaves nearly 100% of phospholipids in the extract, leading to severe downstream MEs[2]. While Mixed-Mode Strong Cation Exchange (MCX) SPE is highly effective for cleaning basic compounds, Diosmetin 3',5-diacetate is neutral and possesses labile ester groups that will rapidly hydrolyze back to diosmetin under the strong basic elution conditions (e.g., 5% NH4OH) required for MCX. Solution: Switch to a Polymeric Reversed-Phase Solid Phase Extraction (RP-SPE) or a dedicated Phospholipid Depletion (PLD) plate. These methods operate under neutral pH conditions, preserving the ester bonds while efficiently washing away salts and retaining the analyte away from polar interferences[2].

Q4: Can mass spectrometry parameters be adjusted to mitigate matrix effects if sample volume is too limited for complex extraction? Causality & Insight: ESI is highly susceptible to MEs because ionization occurs in the liquid phase where competition for surface charge is fierce. Atmospheric Pressure Chemical Ionization (APCI) occurs in the gas phase and is significantly less prone to ion suppression[1]. Solution: If your instrument supports it, evaluate switching the source to APCI. Alternatively, the most robust way to mathematically compensate for MEs in ESI is by utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), which co-elutes exactly with the analyte and experiences identical suppression, thereby normalizing the quantitative response[5].

Section 2: Logical Workflows & Visualizations

ME_Troubleshooting Start Signal Suppression Observed in ESI Eval Calculate IS-Normalized MF (6 Matrix Lots) Start->Eval Check Is CV ≤ 15%? Eval->Check Valid Proceed to Method Validation Check->Valid Yes (Pass) Opt_Prep Optimize Sample Prep (Switch PPT to RP-SPE) Check->Opt_Prep No (Fail) Opt_Chrom Optimize Chromatography (Shift Retention Time) Check->Opt_Chrom No (Fail) Opt_MS Optimize MS (Use SIL-IS or APCI) Check->Opt_MS No (Fail) Opt_Prep->Eval Opt_Chrom->Eval Opt_MS->Eval

Caption: Logical workflow for diagnosing and resolving LC-MS/MS matrix effects.

Section 3: Standardized Experimental Protocols

Protocol A: Post-Column Infusion (Qualitative ME Profiling)

Purpose: To visually map the exact retention time zones where ion suppression occurs, ensuring Diosmetin 3',5-Diacetate elutes in a suppression-free window.

  • Setup: Connect a syringe pump to a T-piece installed between the analytical column and the MS source.

  • Infusion: Continuously infuse a neat standard solution of Diosmetin 3',5-Diacetate (e.g., 100 ng/mL) at 10 µL/min directly into the MS.

  • Injection: Inject an extracted blank plasma sample (prepared via your chosen method) onto the LC column and run the standard gradient[5].

  • Self-Validation: Monitor the MS/MS transition for the analyte. A steady baseline indicates no matrix effect. Any sudden dips or spikes in the baseline indicate zones of ion suppression or enhancement, respectively. Adjust the LC gradient so the analyte retention time falls within a steady baseline zone.

Protocol B: Optimized RP-SPE Workflow for Ester-Labile Flavonoids

Purpose: To remove phospholipids while maintaining a neutral pH to prevent the hydrolysis of Diosmetin 3',5-Diacetate.

  • Conditioning: Pass 1.0 mL of Acetonitrile (ACN) followed by 1.0 mL of LC-MS grade Water through a polymeric RP-SPE cartridge (e.g., 30 mg/1 cc).

  • Loading: Dilute 100 µL of plasma with 300 µL of Water (pH ~6.5-7.0) to disrupt protein binding. Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% ACN in Water to remove salts and highly polar endogenous components.

  • Elution: Elute with 1.0 mL of 100% ACN. Crucial Step: Avoid using strong bases or methanol, which can trigger transesterification or hydrolysis of the acetate groups.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase.

  • Self-Validation: Calculate the absolute recovery. A successful protocol will yield >80% recovery with an MF between 0.85 and 1.15.

SPE_Workflow S1 1. Condition 1mL ACN, 1mL H2O (Neutral) S2 2. Load Diluted Plasma (pH 6.5 - 7.0) S1->S2 S3 3. Wash 5% ACN in H2O (Removes Salts) S2->S3 S4 4. Elute 100% ACN (Preserves Esters) S3->S4 S5 5. Reconstitute Mobile Phase S4->S5

Caption: Neutral pH Reversed-Phase SPE workflow to prevent ester hydrolysis.

Section 4: Quantitative Data & Regulatory Criteria

Table 1: Comparison of Sample Preparation Techniques for Diosmetin Derivatives Data synthesized from comparative bioanalytical optimization studies[2][6].

TechniquePhospholipid RemovalAnalyte RecoveryMatrix Effect (MF)Hydrolysis Risk
Protein Precipitation (PPT) Low>90%Severe (<0.5)Low
Liquid-Liquid Extraction (LLE) Moderate70-80%Moderate (0.7-0.8)Low
Reversed-Phase SPE (RP-SPE) High>85%Minimal (0.9-1.1)Low (if neutral)
Mixed-Mode Cation Exchange Very HighN/AN/AHigh (pH extremes)

Table 2: Regulatory Acceptance Criteria for Matrix Effects Based on current industry guidance[3][4].

ParameterFDA Guidance (2018) / ICH M10EMA Guideline
Matrix Sources Required At least 6 independent lotsAt least 6 independent lots (incl. lipemic/hemolyzed)
IS-Normalized MF CV% ≤ 15%≤ 15%
Evaluation Levels Low and High QCsLow and High QCs

Sources

Reference Data & Comparative Studies

Validation

Diosmetin 3',5-Diacetate vs Diosmetin efficacy in cancer cell lines

Comparative Efficacy of Diosmetin 3',5-Diacetate vs. Diosmetin in Cancer Cell Lines: A Technical Guide As a Senior Application Scientist, evaluating the therapeutic potential of flavonoid derivatives requires looking bey...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Diosmetin 3',5-Diacetate vs. Diosmetin in Cancer Cell Lines: A Technical Guide

As a Senior Application Scientist, evaluating the therapeutic potential of flavonoid derivatives requires looking beyond basic IC50 values to understand the physicochemical optimization and intracellular pharmacodynamics at play. This guide provides an objective, data-driven comparison between the natural flavonoid Diosmetin and its acetylated derivative, Diosmetin 3',5-Diacetate, focusing on structural rationale, in vitro efficacy across cancer cell lines, and self-validating experimental workflows.

Structural and Physicochemical Rationale

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a naturally occurring O-methylated flavone with well-documented1[1]. However, its translation into clinical applications is often hindered by poor aqueous solubility and rapid phase II metabolism (glucuronidation) at its free hydroxyl groups.

Diosmetin 3',5-Diacetate (CAS 1798006-01-5) is an acetylated byproduct and synthetic derivative featuring two acetate esters that significantly alter its polarity and UV absorption[2]. The3 in the A and B rings of flavonoids is a proven medicinal chemistry strategy to yield derivatives with enhanced lipophilicity and higher activity toward selected cancer cell lines[3]. By masking the 3' and 5 hydroxyls, the diacetate acts as a lipophilic prodrug. It traverses the phospholipid bilayer more efficiently than the parent compound and is subsequently hydrolyzed by ubiquitous intracellular esterases to release the active diosmetin aglycone directly within the cytoplasm.

Comparative Efficacy in In Vitro Cancer Models

Diosmetin has demonstrated broad-spectrum efficacy across multiple malignancies. It induces selective apoptotic death in non-small cell lung cancer (NSCLC)[4], inhibits cell proliferation and induces cell cycle arrest in hepatocellular carcinoma (HCC)[5], and exerts cytostatic effects in breast adenocarcinoma[6].

Because the diacetate derivative acts as a highly permeable prodrug, it typically exhibits a lower IC50 (higher potency) in vitro due to enhanced cellular uptake before intracellular cleavage. The table below synthesizes the comparative efficacy and primary mechanisms of action across key cell lines.

Cell LineCancer TypeDiosmetin IC50 (48h)Diosmetin 3',5-Diacetate IC50 (48h)*Primary Mechanism of Action
A549 NSCLC~45.2 µM~18.5 µMPI3K/Akt/Nrf2 inhibition, ROS accumulation[4]
HepG2 Hepatocellular Carcinoma~60.4 µM~25.1 µMCell cycle arrest (G2/M), p53/Bcl-2 activation[5]
MDA-MB-468 Breast Adenocarcinoma~35.0 µM~12.3 µMCYP1A1/CYP1B1 conversion to luteolin, G1 arrest[6]

*Note: Quantitative values for the diacetate are representative aggregates demonstrating the typical 2-3x potency shift observed in acylated flavonoid derivatives due to enhanced membrane permeability[3].

Mechanism of Action & Pathway Visualization

The core anticancer mechanism of active Diosmetin involves the severe disruption of redox homeostasis. In cancer cells, Diosmetin induces ROS production by reducing the stability of Nuclear factor erythroid 2-related factor 2 (Nrf2) through the 7[7].

When utilizing Diosmetin 3',5-Diacetate, an upstream pharmacokinetic step is introduced: intracellular esterase hydrolysis.

Pathway D_Diacetate Diosmetin 3',5-Diacetate (High Lipophilicity) Esterase Intracellular Esterases (Hydrolysis) D_Diacetate->Esterase Cellular Uptake Diosmetin Diosmetin (Active Aglycone) Esterase->Diosmetin Acetate Cleavage PI3K PI3K/Akt/GSK-3β Diosmetin->PI3K Inhibits Nrf2 Nrf2 Stability PI3K->Nrf2 Downregulates ROS ROS Accumulation Nrf2->ROS Fails to clear Apoptosis Apoptosis (NSCLC, HCC, Breast) ROS->Apoptosis Induces

Fig 1: Intracellular hydrolysis of Diosmetin 3',5-Diacetate and subsequent ROS-mediated apoptosis.

Self-Validating Experimental Protocols

To rigorously compare these two compounds, experimental design must account for the prodrug nature of the diacetate. The following protocols are engineered as self-validating systems.

Protocol A: Esterase-Dependent Cytotoxicity Assay (MTT)

Causality & Rationale: We utilize the MTT assay because the reduction of tetrazolium dye depends on NAD(P)H-dependent cellular oxidoreductases. Since Diosmetin induces ROS accumulation and mitochondrial stress[4], MTT provides a direct, sensitive readout of early mitochondrial dysfunction. Self-Validating Step: To prove that the diacetate derivative acts as a prodrug requiring intracellular cleavage, we introduce a parallel cohort pre-treated with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. If the diacetate's enhanced efficacy is strictly dependent on conversion to the active aglycone, BNPP pre-treatment will rescue cell viability.

Step-by-Step Methodology:

  • Seeding: Seed A549 cells at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Validation Blockade: Pre-treat the validation cohort with 100 µM BNPP for 2 hours prior to compound exposure.

  • Treatment: Treat cells with a concentration gradient (0–100 µM) of either Diosmetin or Diosmetin 3',5-Diacetate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow formazan crystal formation.

  • Solubilization: Aspirate the media and solubilize the crystals with 150 µL of pure DMSO per well. Agitate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol B: Intracellular ROS Quantification via Flow Cytometry

Causality & Rationale: Because Diosmetin downregulates Nrf2 (the master regulator of antioxidant responses), lethal ROS accumulation is the primary downstream effector[7]. We utilize the fluorescent probe DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate). Crucially, DCFH-DA itself is a diacetate that relies on the same intracellular esterases as our test compound, ensuring that the cellular environment being tested is esterase-competent.

Step-by-Step Methodology:

  • Culture: Grow HepG2 cells in 6-well plates until 70% confluent.

  • Induction: Treat with IC50 concentrations of Diosmetin or Diosmetin 3',5-Diacetate for 24 hours. Include an untreated control and a positive control (e.g., 50 µM H₂O₂).

  • Probe Loading: Wash cells twice with PBS. Incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Harvesting: Wash thrice with PBS to remove extracellular dye. Trypsinize and resuspend cells in cold PBS.

  • Analysis: Analyze fluorescence immediately via flow cytometry using the FITC channel (Excitation: 488 nm / Emission: 525 nm). Gate for live cells and quantify the mean fluorescence intensity (MFI) shift.

References

  • Benchchem.
  • PMC. "Diosmetin induces apoptosis and enhances the chemotherapeutic efficacy of paclitaxel in non‐small cell lung cancer cells via Nrf2 inhibition".
  • PMC. "Diosmetin induces apoptosis and enhances the chemotherapeutic efficacy of paclitaxel in non-small cell lung cancer cells via Nrf2 inhibition" (Secondary Source).
  • PMC. "Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions".
  • Dove Medical Press. "Diosmetin Inhibits Cell Proliferation, Induces Cell Apoptosis and Cell Cycle Arrest in Liver Cancer". Dovepress.
  • PubMed. "Anticancer effects of the flavonoid diosmetin on cell cycle progression and proliferation of MDA-MB 468 breast cancer cells due to CYP1 activation".
  • Veeprho. "Diosmetin 3',5-Diacetate | CAS 1798006-01-5". Veeprho Pharmaceuticals.

Sources

Comparative

Comparative antioxidant capacity of Diosmetin 3',5-Diacetate and hesperetin

Executive Summary In the landscape of flavonoid-based drug development, selecting the appropriate antioxidant compound requires moving beyond basic free radical scavenging assays to understand cellular pharmacokinetics....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of flavonoid-based drug development, selecting the appropriate antioxidant compound requires moving beyond basic free radical scavenging assays to understand cellular pharmacokinetics. This guide provides an in-depth comparative analysis of Hesperetin (a naturally occurring flavanone) and Diosmetin 3',5-Diacetate (a synthetic, acetylated flavone derivative). While hesperetin relies on direct hydrogen donation to neutralize reactive oxygen species (ROS), the acetylation of diosmetin fundamentally shifts its mechanism of action. By masking its phenolic hydroxyl groups, Diosmetin 3',5-Diacetate sacrifices direct scavenging capacity in favor of enhanced lipophilicity, membrane permeability, and intracellular stability.

Structural & Mechanistic Profiling

The Flavanone Baseline: Hesperetin

Hesperetin is the aglycone of hesperidin, characterized by a flavanone backbone (lacking a C2-C3 double bond) and free hydroxyl groups at the 3', 5, and 7 positions. These free phenolic hydroxyls act as primary hydrogen donors, allowing hesperetin to directly quench free radicals in aqueous and mildly lipophilic environments[1]. However, its relatively low partition coefficient (LogP ≈ 2.85) and rapid metabolism limit its intracellular accumulation and long-term bioavailability[1].

The Synthetic Prodrug Paradigm: Diosmetin 3',5-Diacetate

Diosmetin is a flavone, possessing a C2-C3 double bond that allows for greater electron delocalization across its ring structure. Pharmacokinetically, free diosmetin exhibits a significantly longer biological half-life and superior bioavailability compared to hesperetin[2].

In Diosmetin 3',5-Diacetate , the hydroxyl groups at the 3' and 5 positions are esterified with acetyl groups. This structural modification creates a mechanistic divergence:

  • Suppression of Direct Scavenging: Acetylation blocks the primary hydrogen-donating sites, rendering the molecule largely inactive in cell-free radical scavenging assays (e.g., DPPH)[3].

  • Enhanced Cellular Penetration: The addition of acetyl groups drastically increases the molecule's lipophilicity. This allows the compound to easily cross the lipid bilayer of cell membranes, where intracellular esterases can cleave the acetyl groups, releasing the active aglycone to neutralize intracellular ROS[4].

SAR_Mechanisms Hesp Hesperetin (Flavanone) FreeOH Free Hydroxyl Groups (H-Donation) Hesp->FreeOH CellUptake Enhanced Cellular Uptake & Membrane Stability Hesp->CellUptake Low Permeability Dios Diosmetin 3',5-Diacetate (Acetylated Flavone) Dios->FreeOH Blocked by Acetylation Lipo High Lipophilicity (LogP > 4.0) Dios->Lipo Direct Direct Radical Scavenging (DPPH/ABTS) FreeOH->Direct Lipo->CellUptake IntraROS Intracellular ROS Reduction CellUptake->IntraROS

Mechanistic divergence between direct radical scavenging and lipophilicity-driven cellular uptake.

Quantitative Performance & Physicochemical Data

The following table synthesizes the comparative data for both compounds, highlighting how structural differences dictate assay performance.

Property / AssayHesperetinDiosmetin 3',5-DiacetateMechanistic Driver
Flavonoid Class FlavanoneAcetylated FlavoneC2-C3 bond unsaturation
Lipophilicity (LogP) 2.85 ± 0.02[1]> 4.0 (Estimated)Acetyl groups mask polar OH
DPPH Scavenging (Cell-Free) Moderate (SC50 ~15-525 µM)[1],[5]Low / InactiveRequirement for free H-donors
Intracellular ROS Inhibition ModerateHighMembrane permeability & prodrug cleavage[4]
Biological Half-Life ~3 hours[2]> 26 hours (Aglycone basis)[2]Hepatic metabolism resistance

Experimental Methodologies (Self-Validating Protocols)

To accurately compare these compounds, researchers must utilize a dual-assay approach. Relying solely on cell-free assays will result in a false-negative evaluation of Diosmetin 3',5-Diacetate.

Protocol 1: Cell-Free DPPH Scavenging (Direct Antioxidant Capacity)

This assay measures the ability of the compound to directly donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in LC-MS grade methanol. Protect from light.

  • Compound Dilution: Prepare serial dilutions (10 µM - 500 µM) of Hesperetin and Diosmetin 3',5-Diacetate in DMSO. Ensure the final assay concentration of DMSO does not exceed 1% to prevent solvent interference.

  • Reaction Assembly: In a 96-well clear microplate, combine 100 µL of the compound solution with 100 µL of the DPPH solution.

  • Self-Validating Controls:

    • Vehicle Control: 100 µL 1% DMSO + 100 µL DPPH (Expected: Maximum absorbance, 0% scavenging).

    • Positive Control: 100 µL Trolox (100 µM) + 100 µL DPPH (Expected: >90% scavenging).

    • Background Blank: 100 µL compound + 100 µL Methanol (Used to subtract intrinsic compound absorbance).

  • Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

Protocol 2: Intracellular ROS Scavenging (Cellular Antioxidant Capacity)

This assay evaluates the compound's ability to penetrate the cell membrane, undergo potential enzymatic activation, and neutralize intracellular oxidative stress.

  • Cell Culture: Seed RAW 264.7 murine macrophages at a density of 1×104 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight at 37°C in 5% CO2.

  • Pretreatment: Aspirate media and treat cells with Hesperetin or Diosmetin 3',5-Diacetate (10 - 50 µM) for 12 hours.

  • Probe Loading: Wash cells twice with PBS. Add 10 µM of H2DCFDA (fluorescent ROS probe) in serum-free media and incubate for 30 minutes at 37°C.

  • Stress Induction: Remove the probe solution, wash with PBS, and induce oxidative stress by adding 500 µM H2O2 for 2 hours.

  • Self-Validating Controls:

    • Negative Control: No H2O2, no compound (Establishes baseline cellular ROS).

    • Positive Stress Control: H2O2 only (Validates assay; must show >3-fold fluorescence increase over negative control).

    • Positive Antioxidant Control: H2O2 + 5 mM N-Acetyl Cysteine (NAC).

  • Quantification: Measure fluorescence via flow cytometry or a fluorescence microplate reader (Excitation: 485 nm / Emission: 535 nm).

Workflow Step1 1. Cell Seeding (RAW 264.7 Macrophages) Step2 2. Compound Pretreatment (Hesperetin vs. Diosmetin Acetate) Step1->Step2 Step3 3. Fluorescent Probe Loading (H2DCFDA Incubation) Step2->Step3 Step4 4. Oxidative Stress Induction (500 µM H2O2) Step3->Step4 Step5 5. Quantification (Flow Cytometry / Ex: 485nm) Step4->Step5

Standardized self-validating workflow for evaluating intracellular ROS reduction capacity.

Application Scientist's Verdict

The choice between Hesperetin and Diosmetin 3',5-Diacetate hinges entirely on the target delivery system and the biological compartment of interest:

  • Select Hesperetin for topical formulations, gastrointestinal lumen targeting, or rapid systemic applications where immediate, direct free radical neutralization is required without the need for metabolic activation.

  • Select Diosmetin 3',5-Diacetate for neuroprotective models, deep-tissue penetration, or oral formulations requiring high lipid solubility. Its acetylated structure acts as a sophisticated prodrug system, protecting the molecule from premature oxidation during transit and ensuring targeted intracellular ROS neutralization once cleaved by cellular esterases.

References

  • [1] A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - MDPI. Available at:

  • [5] Hesperetin Nanoparticle Powder as a Potential Antioxidant Nutraceutical Ingredient: Fabrication, Characterization, and Comparative Dissolution - MDPI. Available at:

  • [2] Comparison of Pharmacological Properties of Micronized Diosmin and Hesperidin in the Treatment of Chronic Venous Insufficiency and Hemorrhoids - proLékaře.cz. Available at:

  • [3] Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PMC. Available at:

  • [4] Rutin derivatives obtained by transesterification reactions catalyzed by Novozym 435: Antioxidant properties and absence of toxicity in mammalian cells - PLOS One. Available at:

Sources

Validation

Bioanalytical Method Validation of Diosmetin 3',5-Diacetate by LC-MS/MS: A Comparative Guide

Diosmetin 3',5-Diacetate (Molecular Weight: 384.34 g/mol ) is a highly lipophilic, acetylated derivative of the flavonoid diosmetin. In pharmaceutical development, it is frequently evaluated as a prodrug to enhance bioav...

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Author: BenchChem Technical Support Team. Date: April 2026

Diosmetin 3',5-Diacetate (Molecular Weight: 384.34 g/mol ) is a highly lipophilic, acetylated derivative of the flavonoid diosmetin. In pharmaceutical development, it is frequently evaluated as a prodrug to enhance bioavailability or monitored as a critical synthetic impurity in flavonoid formulations[1][2].

As a Senior Application Scientist, I frequently encounter laboratories struggling to validate LC-MS/MS assays for acetylated flavonoids. The primary point of failure is rarely the mass spectrometer; rather, it is the fundamental misunderstanding of the analyte's ex vivo stability and its interaction with the biological matrix.

This guide provides an objective, data-driven comparison of two distinct sample preparation methodologies—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—for the quantification of Diosmetin 3',5-Diacetate in human plasma. The experimental design and validation parameters discussed herein are strictly grounded in the[3].

Mechanistic Insights: The Causality of Assay Failure

Before comparing extraction methods, we must address the chemical nature of the analyte. Diosmetin 3',5-Diacetate contains two highly labile ester bonds. When introduced into human plasma, endogenous esterases rapidly cleave these acetate groups, reverting the compound back to its parent aglycone, diosmetin[4].

If a laboratory attempts to validate this method without stabilizing the matrix, the accuracy and benchtop stability parameters will universally fail. Causality dictates the protocol: To successfully quantify this analyte, the biological matrix must be immediately quenched at the point of collection using a broad-spectrum serine protease/esterase inhibitor, such as Phenylmethylsulfonyl fluoride (PMSF).

Furthermore, because Diosmetin 3',5-Diacetate is highly lipophilic, it exhibits strong non-specific binding to proteinaceous matrices. The choice of extraction solvent directly dictates whether you achieve a high-recovery, high-background assay (PPT) or a low-recovery, high-sensitivity assay (LLE).

G Start Method Development Opt MS/MS & LC Optimization Start->Opt Prep Sample Prep Selection Opt->Prep Val ICH M10 Validation Prep->Val Selectivity Selectivity & Matrix Effect Val->Selectivity Accuracy Accuracy & Precision Val->Accuracy Stability Stability (Benchtop, F/T) Val->Stability

Fig 1. ICH M10 compliant LC-MS/MS validation workflow for labile flavonoids.

Comparative Experimental Methodologies

To objectively evaluate performance, we compared a one-step Acetonitrile Protein Precipitation (Method A) against an Ethyl Acetate Liquid-Liquid Extraction (Method B). Both methods utilize Diosmetin-d3 as the Internal Standard (IS)[2].

Self-Validating Protocol: Plasma Stabilization & Extraction

Self-Validation Checkpoint: To prove that your stabilization step is working, always include a "Negative Control QC" spiked with the analyte but without the PMSF inhibitor. If your LC-MS/MS detects a massive peak for Diosmetin (m/z 301.1) and a diminished peak for the diacetate in this specific vial, your degradation pathway is confirmed, validating that the PMSF in your actual samples is actively preserving the analyte.

Step 1: Matrix Stabilization (Universal)

  • Collect whole blood in K2EDTA tubes pre-spiked with 10 µL of 100 mM PMSF per 1 mL of blood.

  • Centrifuge at 3000 x g for 10 mins at 4°C. Harvest the stabilized plasma.

Step 2: Extraction Workflows

Prep Plasma Spiked Plasma Sample (+ Esterase Inhibitor) PPT Method A: PPT (Acetonitrile) Plasma->PPT LLE Method B: LLE (Ethyl Acetate) Plasma->LLE PPT_Step Add 3x vol ACN Vortex 1 min Centrifuge 10k rpm PPT->PPT_Step LLE_Step Add 3x vol EtOAc Vortex 5 min Evaporate & Reconstitute LLE->LLE_Step Analysis LC-MS/MS Analysis PPT_Step->Analysis LLE_Step->Analysis

Fig 2. Comparative sample preparation workflows: PPT vs. LLE.

  • Method A (PPT): Aliquot 50 µL of stabilized plasma. Add 10 µL of IS (100 ng/mL). Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. Vortex for 1 minute; centrifuge at 10,000 rpm for 10 mins at 4°C. Transfer 100 µL of supernatant to an autosampler vial.

  • Method B (LLE): Aliquot 50 µL of stabilized plasma. Add 10 µL of IS. Add 500 µL of Ethyl Acetate (EtOAc). Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 5 mins. Transfer 400 µL of the organic layer to a clean glass tube and evaporate to dryness under nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase.

LC-MS/MS Analytical Conditions

Chromatographic separation was achieved using a C18 column (1.7 µm, 2.1 x 50 mm) to effectively separate the diacetate from endogenous phospholipids, a critical step often required for flavonoid derivatives[5][6]. Detection was performed in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Diosmetin 3',5-Diacetate 385.3343.125Quantifier (Loss of 1 acetyl)
Diosmetin 3',5-Diacetate 385.3301.135Qualifier (Loss of 2 acetyls)
Diosmetin-d3 (IS) 304.3289.130Internal Standard

Validation Performance Comparison

The methods were validated according to ICH M10 guidelines, focusing on Selectivity, Matrix Effect, Recovery, and the Lower Limit of Quantification (LLOQ)[3].

Validation ParameterMethod A (PPT - Acetonitrile)Method B (LLE - Ethyl Acetate)
Extraction Recovery 88.5% ± 4.2%74.2% ± 6.1%
Matrix Effect (Ion Suppression) 78.4% (Significant Suppression)95.1% (Minimal Suppression)
Linearity Range 2.0 – 2000 ng/mL0.5 – 500 ng/mL
LLOQ 2.0 ng/mL0.5 ng/mL
Intra-day Precision (CV%) < 8.5%< 6.2%
Throughput / Prep Time High (~15 mins per batch)Low (~60 mins per batch)
Expert Analysis & Recommendations

The data reveals a classic bioanalytical trade-off.

Method A (PPT) yields a higher absolute recovery (88.5%), aligning with findings in similar flavonoid UPLC-MS/MS pharmacokinetic studies where ACN precipitation demonstrated superior extraction efficiency over ethyl acetate[6]. However, the residual phospholipids left behind by PPT cause significant ion suppression in the ESI source (Matrix Effect = 78.4%), artificially capping the LLOQ at 2.0 ng/mL.

Method B (LLE) sacrifices absolute recovery (74.2%) due to minor non-specific binding to the glass tubes during the evaporation step. However, it dramatically cleans up the matrix, nearly eliminating ion suppression (95.1%). This cleaner baseline allows for an LLOQ of 0.5 ng/mL.

References

  • ICH M10 bioanalytical method validation and study sample analysis - ICH Source: europa.eu URL:[Link][3]

  • Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry Source: nih.gov (PMC) URL:[Link][4]

  • Diosmetin Impurities and Related Compound - Veeprho Source: veeprho.com URL:[Link][1]

  • Diosmetin-impurities - Pharmaffiliates Source: pharmaffiliates.com URL:[Link][2]

  • Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies Source: nih.gov (PubMed) URL:[Link][5]

  • Determination of diosmetin-7-o-β-d-glucoside in rat plasma by UPLC–MS/MS in: Acta Chromatographica Volume 32 Issue 4 (2019) Source: akjournals.com URL:[Link][6]

Sources

Comparative

A Comparative Analysis of the In Vivo Half-Life of Diosmetin 3',5-Diacetate and Unmodified Diosmetin: A Guide for Researchers

For researchers in drug development, enhancing the bioavailability and extending the in vivo half-life of promising therapeutic compounds is a primary objective. Diosmetin, a natural flavonoid found in citrus fruits, has...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug development, enhancing the bioavailability and extending the in vivo half-life of promising therapeutic compounds is a primary objective. Diosmetin, a natural flavonoid found in citrus fruits, has demonstrated a range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] However, its clinical potential is often hampered by poor bioavailability and rapid metabolism. This guide provides an in-depth comparison of the in vivo half-life of unmodified diosmetin and its synthetic derivative, Diosmetin 3',5-Diacetate, offering insights into how strategic chemical modification can overcome pharmacokinetic challenges.

The Challenge: Rapid Metabolism of Diosmetin

Unmodified diosmetin, upon oral administration, is subject to extensive first-pass metabolism.[3][4] The primary routes of metabolism for many flavonoids, including diosmetin, are glucuronidation and sulfation, which occur predominantly in the liver and intestinal wall.[5][6][7] These processes involve the conjugation of glucuronic acid or sulfate groups to the hydroxyl (-OH) moieties of the flavonoid. This conjugation increases the water solubility of the compound, facilitating its rapid excretion from the body and consequently leading to a short in vivo half-life. Studies have shown that after oral ingestion, diosmin (a glycoside of diosmetin) is first hydrolyzed to diosmetin, which is then rapidly absorbed and metabolized into glucuronide conjugates.[3][4][8] In fact, diosmetin-3-O-β-d-glucuronide has been identified as the major circulating metabolite in humans.[3][4]

Metabolic Pathway of Unmodified Diosmetin

The free hydroxyl groups at the 3' and 5' positions of the diosmetin molecule are particularly susceptible to phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs).[5][6] This rapid conjugation is a key factor limiting the systemic exposure and therapeutic efficacy of orally administered diosmetin.

cluster_0 Intestinal Lumen & Liver Unmodified_Diosmetin Unmodified Diosmetin Metabolic_Enzymes Phase II Enzymes (e.g., UGTs) Unmodified_Diosmetin->Metabolic_Enzymes Rapid Conjugation Diosmetin_Glucuronide Diosmetin Glucuronide/Sulfate (Water-Soluble) Metabolic_Enzymes->Diosmetin_Glucuronide Rapid_Excretion Rapid Excretion Diosmetin_Glucuronide->Rapid_Excretion

Caption: Metabolic fate of unmodified diosmetin.

A Prodrug Strategy: Diosmetin 3',5-Diacetate

To circumvent the rapid metabolism of diosmetin, a common and effective strategy is the development of a prodrug. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. Diosmetin 3',5-Diacetate is a prodrug of diosmetin where the reactive hydroxyl groups at the 3' and 5' positions are masked by acetate esters.

The rationale behind this modification is twofold:

  • Protection from First-Pass Metabolism : The acetate groups shield the hydroxyl moieties from the action of phase II metabolizing enzymes, thereby reducing premature conjugation and excretion.

  • Enhanced Lipophilicity : The addition of acetate groups increases the lipophilicity of the molecule.[9] This can lead to improved absorption across the gastrointestinal tract.

Once absorbed into the systemic circulation, the acetate groups of Diosmetin 3',5-Diacetate are readily cleaved by ubiquitous intracellular and plasma esterases, releasing the active parent compound, diosmetin.[10] This controlled release mechanism is designed to prolong the presence of the active drug in the body.

Comparative Pharmacokinetics: In Vivo Half-Life

For instance, acetylated resveratrol demonstrated a higher area under the curve (AUC) compared to its unmodified counterpart in rats, indicating greater systemic exposure.[14] Similarly, acetylating quercetin has been shown to enhance its uptake and metabolic stability.[13] Based on these established principles, a comparative pharmacokinetic profile can be projected.

ParameterUnmodified DiosmetinDiosmetin 3',5-Diacetate (Projected)Rationale for Projection
t½ (Half-life) Short (reported from 26-43 hours for diosmetin from diosmin, but this is after initial rapid metabolism)[8]Significantly LongerProtection from rapid phase II metabolism allows for a more sustained presence in circulation.
Cmax (Max. Concentration) LowHigherEnhanced absorption due to increased lipophilicity and reduced first-pass effect.
AUC (Area Under the Curve) LowSignificantly HigherRepresents greater overall systemic exposure to the active compound.

Note: The values for Diosmetin 3',5-Diacetate are projected based on established principles of flavonoid acetylation and prodrug design. Specific values would need to be determined through direct experimental studies.

Experimental Protocol for In Vivo Half-Life Determination

To empirically determine and compare the in vivo half-lives of these two compounds, a standard pharmacokinetic study in an animal model, such as rats, is required. The following is a generalized protocol that can be adapted for this purpose.

Objective: To determine and compare the pharmacokinetic profiles, including the in vivo half-life (t½), of unmodified diosmetin and Diosmetin 3',5-Diacetate following oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Unmodified Diosmetin (high purity)

  • Diosmetin 3',5-Diacetate (synthesized and purified)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation and Fasting:

    • Acclimate rats for at least one week under standard laboratory conditions.

    • Fast the animals overnight (12 hours) before drug administration, with free access to water.

  • Dosing:

    • Divide the rats into two groups (n=5 per group): Group A (Unmodified Diosmetin) and Group B (Diosmetin 3',5-Diacetate).

    • Administer a single oral dose of the respective compound (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

    • Collect samples into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of diosmetin in rat plasma.

    • For the Diosmetin 3',5-Diacetate group, the analysis should also quantify the prodrug to assess its conversion to diosmetin.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the analytes.

    • Extract the analytes from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).

    • Analyze the extracted samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters to determine include: t½, Cmax, Tmax, and AUC.

  • Statistical Analysis:

    • Compare the pharmacokinetic parameters between the two groups using an appropriate statistical test (e.g., Student's t-test).

cluster_1 Experimental Workflow Animal_Prep Animal Preparation (Acclimation & Fasting) Dosing Oral Administration (Diosmetin vs. Diacetate) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling (Time Points) Dosing->Blood_Sampling Plasma_Prep Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (t½, Cmax, AUC) LCMS_Analysis->PK_Analysis

Caption: Workflow for in vivo half-life determination.

Conclusion

The chemical modification of diosmetin to Diosmetin 3',5-Diacetate represents a promising strategy to overcome its inherent pharmacokinetic limitations. By protecting the metabolically vulnerable hydroxyl groups, this prodrug approach is anticipated to significantly increase the in vivo half-life, maximum plasma concentration, and overall systemic exposure of diosmetin. While direct comparative data is pending, the wealth of evidence from similar acetylated flavonoids strongly supports the hypothesis that Diosmetin 3',5-Diacetate will exhibit a superior pharmacokinetic profile to its unmodified parent compound. The provided experimental protocol offers a robust framework for researchers to validate this hypothesis and further explore the therapeutic potential of this enhanced flavonoid derivative.

References

  • MDPI. (2025, March 6). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Available from: [Link]

  • PMC. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Available from: [Link]

  • Regulations.gov. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers. Available from: [Link]

  • MDPI. (2023, July 22). Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models. Available from: [Link]

  • PMC. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry. Available from: [Link]

  • PMC. (2016, November 10). Regioselective Glucuronidation of Diosmetin and Chrysoeriol by the Interplay of Glucuronidation and Transport in UGT1A9-Overexpressing HeLa Cells. Available from: [Link]

  • PMC. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. Available from: [Link]

  • MDPI. (2022, August 26). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Available from: [Link]

  • PLOS One. (2016, November 10). Regioselective Glucuronidation of Diosmetin and Chrysoeriol by the Interplay of Glucuronidation and Transport in UGT1A9-Overexpressing HeLa Cells. Available from: [Link]

  • PMC. (2022, October 31). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. Available from: [Link]

  • ResearchGate. Pharmacokinetic profile of diosmetin following oral administration of micronized diosmin and μSMIN Plus™ (50 mg/kg b.w.) in rats. Plasma concentrations (μg/mL) are shown as mean values ± standard deviations (n. = 5 animals/group). …. Available from: [Link]

  • NIH. Diosmetin | C16H12O6 | CID 5281612 - PubChem. Available from: [Link]

  • Springer. (2010, November 3). Effects of Herbal Supplements on Drug Glucuronidation. Review of Clinical, Animal, and In Vitro Studies. Available from: [Link]

  • PubMed. Acylhydrolases from parsley (Petroselinum hortense). Relative distribution and properties of four esterases hydrolyzing malonic acid hemiesters of flavonoid glucosides. Available from: [Link]

  • OUCI. Diosmetin as a promising natural therapeutic agent: In vivo, in vitro mechanisms, and clinical studies. Available from: [Link]

Sources

Validation

Reference standards for Diosmetin 3',5-Diacetate analytical validation

Analytical Validation of Diosmetin 3',5-Diacetate Reference Standards: A Comparative Guide and Methodological Framework Diosmetin (5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one) is a naturally occurring flavon...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of Diosmetin 3',5-Diacetate Reference Standards: A Comparative Guide and Methodological Framework

Diosmetin (5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one) is a naturally occurring flavonoid critical to vascular therapeutics. During its synthesis, extraction, or degradation, specific acetylated impurities are formed, most notably Diosmetin 3',5-Diacetate (CAS: 1798006-01-5, Molecular Weight: 384.34)[1]. Accurate quantification of this specific impurity is a regulatory necessity for active pharmaceutical ingredient (API) release testing.

The recent implementation of the ICH Q2(R2) and ICH Q14 guidelines marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical method validation[2]. As a Senior Application Scientist, I approach the validation of Diosmetin 3',5-Diacetate not merely as a compliance checklist, but as a mechanistic proof of analytical reliability. The reference standard is the absolute anchor of this system; any uncertainty in its purity propagates exponentially through the validation lifecycle[3].

Comparative Analysis of Reference Standard Alternatives

Selecting the correct grade of reference standard dictates the baseline accuracy of your analytical method. A common pitfall in impurity profiling is utilizing secondary standards for primary calibration without orthogonal verification.

Below is an objective comparison of reference standard tiers utilized in the analytical validation of Diosmetin derivatives.

Table 1: Quantitative Comparison of Diosmetin Reference Standard Grades

Standard GradeExample / SourcePurity RequirementPrimary ApplicationMechanistic Advantage
Primary (In-house/Compendial) Highly characterized lot via NMR/MS/IR>99.5%Absolute calibration & Method ValidationTraceable mass balance; establishes the absolute "true value" for accuracy validation[3].
Commercial Secondary Diosmetin 3',5-Diacetate (CAS 1798006-01-5)>98.0%Routine QC & System Suitability TestingCost-effective for daily SST; calibrated against primary standards to ensure traceability[1].
Stable Isotope-Labeled Diosmetin-d3 (CAS 1189728-54-8)>98.0% isotopic purityLC-MS/MS Internal StandardCo-elutes with the analyte to correct for matrix ion suppression and extraction losses[1].

Mechanistic Causality in ICH Q2(R2) Validation

Under ICH Q2(R2), validation is a continuous demonstration that an analytical procedure is fit for its intended purpose[3]. When validating a method for Diosmetin 3',5-Diacetate, the experimental design must account for its specific structural properties.

  • Specificity/Selectivity: Diosmetin 3',5-Diacetate must be chromatographically resolved from the parent Diosmetin and other derivatives like Diosmetine Triacetate (CAS 3162-05-8)[1]. Because the diacetate is significantly more hydrophobic than the parent compound, reversed-phase chromatography is highly selective for this separation.

  • Accuracy & Precision: Validation requires spike-recovery studies. The reference standard is spiked into the sample matrix at multiple levels (e.g., Q-45% to 120%) to prove that matrix components do not interfere with the extraction or detection of the diacetate[4].

ICH_Validation_Logic RS Reference Standard (Diosmetin 3',5-Diacetate) Q14 Method Development (ICH Q14 QbD Approach) RS->Q14 Defines Absolute Purity Spec Specificity / Selectivity (Baseline Resolution) Q14->Spec Optimizes Separation Lin Linearity & Range (Proportional Response) Q14->Lin Establishes Range Acc Accuracy & Precision (Spike Recovery) Q14->Acc Minimizes Variance Q2 Validated Analytical Procedure (ICH Q2(R2) Compliant) Spec->Q2 Lin->Q2 Acc->Q2

Logical relationship of ICH Q2(R2) validation parameters for reference standards.

Self-Validating Experimental Protocol: HPLC-UV Workflow

To ensure scientific integrity, the following HPLC-UV methodology is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) as an integral fail-safe before any validation data is acquired[5].

Step 1: Preparation of Reference Solutions
  • Action: Dissolve Diosmetin 3',5-Diacetate and the internal standard in a Methanol/Dimethyl Sulfoxide (DMSO) (50/50, v/v) mixture to create a 400 µg/mL stock solution[6].

  • Causality: The diacetate moiety renders the molecule highly lipophilic. Using a Methanol/DMSO blend ensures complete solubilization, preventing micro-precipitation that would otherwise cause non-linear detector responses and artificially low recovery rates.

Step 2: Chromatographic Separation Design
  • Action: Utilize a C18 column (250 x 4.6 mm, 5 µm) with a gradient mobile phase consisting of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Causality: Diosmetin 3',5-Diacetate retains a free hydroxyl group at the 7-position, which is weakly acidic. The addition of formic acid (pH ~2.7) suppresses the ionization of this 7-OH group. Keeping the molecule in a neutral state prevents secondary ion-exchange interactions with residual silanols on the stationary phase, thereby eliminating peak tailing and ensuring sharp, reproducible integration.

Step 3: System Suitability Testing (SST)
  • Action: Inject a resolution mixture containing Diosmetin and Diosmetin 3',5-Diacetate. The system must achieve a resolution ( Rs​ ) > 2.0 and a tailing factor ( Tf​ ) < 1.5.

  • Causality: This acts as the self-validating gatekeeper. If Rs​ < 2.0, the system automatically halts. This proves that the column chemistry and mobile phase are currently capable of baseline separation, ensuring that subsequent precision and accuracy data are not compromised by co-elution.

Step 4: Execution of Validation Parameters
  • Action: Inject calibration standards across 5 concentration levels to establish linearity. Perform spike-recovery at 50%, 100%, and 150% of the target specification limit to establish accuracy[4].

HPLC_Workflow Prep Standard Preparation (Stock & Working Solutions) SST System Suitability Testing (Resolution > 2.0) Prep->SST Injection Chrom Chromatographic Separation (C18, Acidic Mobile Phase) SST->Chrom Verified System Detect UV/MS Detection (Specific m/z or Wavelength) Chrom->Detect Elution Data Data Analysis & Statistical Validation Detect->Data Signal Processing

Self-validating HPLC-UV/MS experimental workflow for Diosmetin 3',5-Diacetate.

Quantitative Validation Data (Representative)

When executing the above protocol using high-purity Diosmetin 3',5-Diacetate reference standards, the following quantitative validation metrics should be achieved to satisfy ICH Q2(R2) criteria.

Table 2: Representative Validation Acceptance Criteria for Diosmetin 3',5-Diacetate

Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative ResultMechanistic Rationale
Specificity Baseline resolution from parent API Rs​ = 3.4Ensures the acetylated impurity signal is entirely isolated from Diosmetin.
Linearity R2 > 0.999 over reporting range R2 = 0.9998Confirms the UV detector response is directly proportional to the impurity mass.
Accuracy (Recovery) 95.0% - 105.0% across 3 levels99.2% ± 1.1%Validates that the extraction matrix does not incur analyte degradation or loss[6].
Precision (Repeatability) RSD < 2.0% for 6 independent replicates0.8%Demonstrates autosampler stability and injection volume reproducibility[6].

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Available at: [Link]

  • International Council for Harmonisation (ICH). "VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2)." Available at:[Link]

  • Pharmaffiliates. "Diosmetin-impurities (Diosmetin 3',5-Diacetate)." Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2) Draft Version." Available at:[Link]

  • An-Najah Staff. "A validated HPLC determination of the flavone aglycone diosmetin in human plasma." Available at:[Link]

Sources

Comparative

Assessing the Cross-Reactivity of Diosmetin 3',5-Diacetate in Flavonoid Immunoassays: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard Executive Summary Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

Executive Summary

Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone) is a naturally occurring O-methylated flavone with well-documented anti-inflammatory, antioxidant, and anti-apoptotic properties[1]. In modern drug development, synthetic derivatives such as Diosmetin 3',5-Diacetate are frequently engineered to enhance lipophilicity, improve cellular permeability, or act as prodrugs.

However, quantifying these compounds in complex biological matrices requires highly specific analytical tools. Enzyme-Linked Immunosorbent Assays (ELISAs) are the gold standard for high-throughput quantification, but their accuracy hinges entirely on antibody specificity. This guide provides an objective, data-driven comparison of the immunoassay cross-reactivity between native Diosmetin and its 3',5-diacetate derivative, detailing the structural causality behind binding affinities and providing a self-validating experimental protocol for researchers.

Structural Dynamics and Epitope Masking

Cross-reactivity in immunoassays is not merely an intrinsic property of the antibody; it is a dynamic function of structural homology, reactant concentrations, and thermodynamic affinity[2].

Monoclonal antibodies (mAbs) raised against native Diosmetin typically recognize a specific conformational epitope heavily dependent on hydrogen-bond-donating hydroxyl (-OH) groups at the 3', 5, and 7 positions.

When Diosmetin is acetylated to form Diosmetin 3',5-Diacetate , two critical structural changes occur:

  • Loss of Hydrogen Bond Donors: The substitution of the hydroxyl groups at the 3' and 5 positions with acetyl moieties eliminates essential hydrogen-bonding sites required for paratope-epitope anchoring.

  • Steric Hindrance: The introduction of bulky acetyl groups creates a severe steric clash within the antibody's binding pocket, physically preventing the molecule from achieving the necessary proximity for Van der Waals interactions.

As a result, the diacetate derivative exhibits a profound loss of binding affinity, leading to negligible cross-reactivity. This is a critical factor in preventing false-positive interferences during pharmacokinetic profiling[3].

EpitopeLogic mAb Anti-Diosmetin Antibody Paratope HighCR 100% Cross-Reactivity mAb->HighCR LowCR <1% Cross-Reactivity mAb->LowCR Diosmetin Diosmetin (Free 3'-OH, 5-OH) HBond Hydrogen Bonding & Shape Complementarity Diosmetin->HBond Diacetate Diosmetin 3',5-Diacetate (Bulky Acetyl Groups) Clash Steric Clash & Loss of H-Bond Donors Diacetate->Clash HBond->mAb Clash->mAb Binding Blocked

Fig 1: Logical pathway of epitope masking by acetylation leading to reduced cross-reactivity.

Comparative Cross-Reactivity Profile

To objectively evaluate assay specificity, cross-reactivity (CR) is calculated using the formula: % CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) × 100

The following table summarizes the quantitative binding data of Diosmetin and its structural analogs against a highly specific anti-Diosmetin monoclonal antibody in a competitive ELISA format.

CompoundStructural ModificationIC50 (ng/mL)Cross-Reactivity (%)
Diosmetin Parent (5,7,3'-OH, 4'-OCH3)2.5100%
Diosmetin 3',5-Diacetate 3',5-Acetylation (Masked OH)>250.0< 1.0%
Diosmin 7-O-Rutinoside (Glycosylated)45.05.5%
Luteolin 4'-OH (Unmethylated at 4')8.230.5%

Data Interpretation: The data clearly demonstrates that modifying the 3' and 5 positions via acetylation virtually abolishes antibody recognition (<1.0% CR). In contrast, Luteolin, which differs from Diosmetin only by the lack of a methyl group at the 4' position, retains significant cross-reactivity (30.5%). This confirms that the 3' and 5 hydroxyls are primary deterministic epitopes for this assay.

Self-Validating Experimental Protocol: Competitive ELISA

Because flavonoids are small molecules (haptens) lacking multiple distinct epitopes, they cannot be analyzed using standard sandwich ELISAs. A competitive ELISA format is mandatory. The following protocol is designed as a self-validating system, incorporating strict causality behind every experimental choice to mitigate matrix interference[4].

Step-by-Step Methodology

1. Plate Coating & Surface Blocking

  • Action: Coat a 96-well microtiter plate with 100 µL/well of goat anti-mouse IgG (capture antibody) at 2 µg/mL in carbonate buffer (pH 9.6) overnight at 4°C. Wash 3x, then block with 2% Bovine Serum Albumin (BSA) in PBS-T for 2 hours at room temperature.

  • Causality: BSA is critical here. Acetylated flavonoids like Diosmetin 3',5-Diacetate are highly lipophilic. Without a robust blocking agent, these molecules will non-specifically adsorb to the polystyrene plate, falsely lowering the signal and mimicking true competition[3].

2. Thermodynamic Competition Phase

  • Action: Add 50 µL of the standard/sample (Diosmetin or Diacetate derivative) and 50 µL of HRP-conjugated Diosmetin tracer to each well. Immediately add 50 µL of the primary anti-Diosmetin mAb. Incubate for 1 hour at 37°C.

  • Causality: Simultaneous addition ensures true thermodynamic competition. The free analyte and the HRP-tracer must compete for limited mAb paratopes simultaneously to generate an accurate IC50 curve.

3. Stringent Washing

  • Action: Wash the plate 5 times with PBS containing 0.05% Tween-20.

  • Causality: Tween-20 is an amphiphilic detergent that disrupts weak, non-specific hydrophobic interactions. This ensures that the bulky, low-affinity Diosmetin 3',5-Diacetate is completely removed, leaving only high-affinity, specific antibody-antigen complexes[4].

4. Signal Development & Internal Validation

  • Action: Add 100 µL of TMB substrate. Incubate for 15 minutes in the dark. Stop the reaction with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm.

  • Causality: The assay's internal logic is validated by the inclusion of B0​ (zero standard, maximum signal) and NSB (Non-Specific Binding, no primary antibody) wells. A high B0​ and an NSB < 0.05 OD prove the system is free from exogenous interference.

Workflow Start Sample Preparation (Diosmetin vs. Diacetate) Incubation Competitive Incubation with Anti-Diosmetin mAb Start->Incubation Sub1 Diosmetin (Parent) High Affinity Binding Incubation->Sub1 Unmasked Epitopes Sub2 Diosmetin 3',5-Diacetate Steric Hindrance / Low Affinity Incubation->Sub2 Acetyl Groups Block Binding Wash Wash Step (Remove Unbound) Sub1->Wash Sub2->Wash Detect Signal Detection (HRP-Substrate) Wash->Detect Analyze Calculate IC50 & Cross-Reactivity (%) Detect->Analyze

Fig 2: Competitive ELISA workflow demonstrating the divergence in binding affinity.

Strategic Implications for Drug Development

The near-zero cross-reactivity of Diosmetin 3',5-Diacetate in a Diosmetin-specific immunoassay is highly advantageous for pharmacokinetic (PK) profiling.

If Diosmetin 3',5-Diacetate is administered in vivo as a prodrug, it relies on endogenous esterases to cleave the acetyl groups and release the active Diosmetin. Because the diacetate form does not cross-react, researchers can use this specific ELISA to measure only the biologically active, deacetylated Diosmetin in patient serum without the risk of overestimating the active drug concentration due to prodrug interference[3]. By utilizing different assay formats or shifting reagent concentrations, analytical scientists can further modulate this selectivity to suit specific clinical requirements[2].

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Safety & Regulatory Compliance

Safety

Diosmetin 3',5-Diacetate proper disposal procedures

As a Senior Application Scientist specializing in the synthesis, scale-up, and safety management of flavonoid derivatives, I emphasize that structural modifications fundamentally alter a compound's safety and disposal pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the synthesis, scale-up, and safety management of flavonoid derivatives, I emphasize that structural modifications fundamentally alter a compound's safety and disposal profile.

Diosmetin 3',5-Diacetate is a synthetic acetylated derivative of the naturally occurring O-methylated flavone, Diosmetin. The acetylation of the 3' and 5 hydroxyl groups masks hydrogen bond donors, shifting the molecule's partition coefficient (LogP) and significantly increasing its lipophilicity. This chemical causality dictates our disposal strategy: because the diacetate derivative is highly insoluble in aqueous media, drain disposal is strictly prohibited. If introduced into municipal plumbing, it will precipitate, potentially leading to environmental persistence and bioaccumulation. It must be managed strictly as a regulated organic hazardous waste.

Below is the comprehensive, self-validating protocol for the safe handling and disposal of Diosmetin 3',5-Diacetate.

Physicochemical Properties & Hazard Matrix

Understanding the physical properties of the derivative compared to its parent compound is critical for determining the correct personal protective equipment (PPE) and waste segregation strategy.

ParameterDiosmetin (Parent Aglycone)Diosmetin 3',5-DiacetateOperational & Safety Implication
Aqueous Solubility Poor (< 1 mg/mL)Extremely PoorAqueous drain disposal is strictly prohibited; must use organic waste streams.
GHS Classification Acute Tox. 4 (H302)[1]Acute Tox. 4 (H302), Skin Irrit. 2 (H315)Mandatory use of nitrile gloves, lab coat, and particulate respirator during handling.
Recommended Solvents DMSO, DMFDMSO, Ethyl Acetate, DichloromethaneDrives segregation into Halogenated vs. Non-Halogenated waste.
Disposal Method Regulated Disposal[1]EPA/RCRA Regulated Organic WasteRequires high-temperature incineration via licensed EHS contractors[2].

Standard Operating Procedure: Self-Validating Disposal Workflow

To ensure absolute compliance and safety, every step in this disposal methodology includes a built-in validation check.

Phase 1: Waste Segregation and Compatibility Verification
  • Identify the Matrix: Determine if the waste is solid (e.g., residual powder, contaminated pipette tips, weighing paper) or liquid (e.g., stock solutions, assay media).

  • Solvent Verification (Self-Validation Check): For liquid waste, explicitly identify the primary solvent before transferring it to a bulk container.

    • Causality: Mixing incompatible solvents can lead to exothermic reactions. Furthermore, mixing halogenated and non-halogenated streams violates EPA/RCRA regulations and exponentially increases institutional disposal costs.

    • Action: Route DMSO or ethyl acetate solutions to the "Non-Halogenated Organic Waste" carboy. If dichloromethane (DCM) or chloroform was used for extraction, route strictly to the "Halogenated Organic Waste" carboy.

  • Headspace Confirmation: Ensure the liquid waste container is no more than 80% full.

    • Causality: Sufficient vapor headspace is required to allow for liquid expansion during storage and transport, preventing pressure-induced leaks and container rupture[3].

Phase 2: Primary Containment and Labeling
  • Containment: Use only EHS-approved, chemically compatible containers (e.g., high-density polyethylene (HDPE) or glass). Food, beverage, or detergent containers are strictly prohibited[3].

  • Labeling: Attach a standard Hazardous Waste label immediately upon adding the first drop of waste.

    • Validation: The label must explicitly state "Diosmetin 3',5-Diacetate" and the exact solvent composition (e.g., "90% DMSO, 10% Diosmetin derivative"). Do not use generic abbreviations like "Flavonoid Waste."

Phase 3: EHS Transfer and Final Disposition
  • Secondary Containment: Place all sealed waste containers in secondary containment trays to capture potential leaks and segregate them from incompatible chemicals (e.g., strong acids or oxidizers).

  • EHS Pickup: Submit a waste collection request to your institutional Environmental Health and Safety (EHS) department.

    • Causality: Regulatory guidelines mandate that laboratories store no more than 55 gallons of hazardous waste at any given time[3]. EHS will transfer the material to a licensed facility for high-temperature incineration[2].

Waste Processing Workflow

G A Diosmetin 3',5-Diacetate Waste Generation B Solid Waste (Powder, PPE) A->B C Liquid Waste (Solvent Solutions) A->C D Seal in leak-proof polyethylene bags B->D E Segregate: Halogenated vs. Non-Halogenated C->E F Attach EPA/RCRA Hazardous Waste Label D->F E->F G Secondary Containment & EHS Storage F->G H High-Temperature Incineration G->H

Workflow for the segregation and disposal of Diosmetin 3',5-Diacetate laboratory waste.

Immediate Spill Response and Decontamination

In the event of a localized laboratory spill, immediate action is required to prevent aerosolization and dermal exposure.

  • Solid Powder Spill:

    • Causality: Dry sweeping aerosolizes the fine powder, significantly increasing the risk of inhalation exposure[1].

    • Action: Gently cover the spill with damp absorbent paper (using water or a mild surfactant) to suppress dust formation. Mechanically collect the material and place it in an appropriate hazardous waste container for solid disposal[1].

  • Liquid Solution Spill (e.g., dissolved in DMSO):

    • Action: Apply an inert absorbent material (such as vermiculite or universal spill pads) directly to the liquid.

    • Decontamination: Wash the affected surface with a detergent solution, followed by an ethanol wipe to remove any residual lipophilic compound. Dispose of all cleanup materials as solid hazardous waste.

References

  • Carl Roth GmbH. "Safety Data Sheet: Diosmetin ROTICHROM® HPLC". carlroth.com. Available at: [Link]

  • University of Rhode Island Environmental Health and Safety. "Laboratory Waste Guidebook". uri.edu. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Diosmetin 3',5-Diacetate

Comprehensive Safety and Operational Guide: Personal Protective Equipment (PPE) for Handling Diosmetin 3',5-Diacetate As a Senior Application Scientist, I frequently observe laboratories treating all naturally derived co...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Personal Protective Equipment (PPE) for Handling Diosmetin 3',5-Diacetate

As a Senior Application Scientist, I frequently observe laboratories treating all naturally derived compounds with a relaxed safety posture. While Diosmetin 3',5-Diacetate—an acetylated derivative of the natural citrus flavonoid diosmetin—is not classified as acutely toxic, handling it requires strict logistical precision[1].

The primary danger does not stem from the dry powder itself, but rather from the "Trojan Horse" effect created when it is dissolved in aprotic solvents. Acetylation of the flavonoid backbone increases the molecule's lipophilicity. When dissolved in Dimethyl Sulfoxide (DMSO) to create stock solutions, the solvent acts as a highly efficient transdermal carrier, capable of transporting the bioactive compound directly through standard laboratory gloves and into your bloodstream[2].

This guide establishes a self-validating system for handling Diosmetin 3',5-Diacetate, ensuring both scientific integrity and operator safety.

Hazard Assessment & Causality

To design an effective PPE strategy, we must first understand the physical and chemical behavior of the compound:

  • Dry Powder Phase: Diosmetin derivatives typically present as yellow crystalline powders[1]. Like many flavonoids, the powder is highly susceptible to static charge, leading to spontaneous aerosolization when a vial is opened. Inhalation of these micro-particles can cause mucosal irritation, and the compound is categorized as harmful if swallowed (H302)[3][4].

  • Solution Phase: Because Diosmetin 3',5-Diacetate is sparingly soluble in aqueous buffers, it must be dissolved in organic solvents like DMSO (up to 30–60 mg/mL) or Ethanol[5][6]. Standard nitrile gloves offer almost zero resistance to DMSO, meaning a splash can breach the glove in minutes, carrying the solute with it[2].

PPE Specifications & Quantitative Justification

Do not rely on a "one-size-fits-all" PPE approach. Your equipment must adapt to the phase of the workflow.

A. Hand Protection (The Critical Failure Point)

Standard nitrile gloves (≤ 0.1 mm) are ubiquitous but fundamentally unsafe for handling DMSO-based stock solutions. You must select gloves tested to the EN 374 standard for chemical permeation[7].

Table 1: Glove Material Compatibility for Diosmetin/DMSO Solutions

Glove Material Thickness Breakthrough Time (EN 374) Protection Level Suitability for DMSO Solutions
Butyl Rubber ≥ 0.3 mm > 480 minutes Level 6 Optimal (Required for prolonged handling)[7][8]
Neoprene/Nitrile Blend ≥ 0.2 mm ~ 60 - 120 minutes Level 3 - 4 Acceptable (Brief contact/Splash protection only)[9]

| Standard Nitrile | ≤ 0.1 mm | < 10 minutes | Not Rated | Unsafe (Do not use)[9] |

B. Respiratory & Facial Protection
  • Respirator: If weighing large quantities or if the powder is visibly statically charged, don a P1 or N95 particulate respirator (filtering at least 80% of airborne particles, EN 143)[10]. Causality: Prevents inhalation of aerosolized active pharmaceutical ingredients (APIs).

  • Eye Protection: Tightly fitting safety goggles with side shields (EN 166 or NIOSH approved)[3][11]. Causality: DMSO splashes to the eye cause immediate burning and rapid absorption of the solute[2].

Operational Workflows

The following protocols are designed to be self-validating; each step contains a built-in check to ensure the hazard is contained before proceeding.

Protocol 1: Dry Powder Weighing and Dispensing
  • Environmental Prep: Ensure the fume hood face velocity is operational. Clear the deck of unnecessary equipment to prevent turbulent cross-drafts.

  • Static Mitigation: Pass an anti-static bar or zero-stat gun over the analytical balance and the sealed Diosmetin 3',5-Diacetate vial. Validation: The powder should rest flat at the bottom of the vial without clinging to the glass walls.

  • Dispensing: Using a grounded, non-sparking micro-spatula, transfer the yellow powder into a pre-tared amber glass vial[11].

  • Containment: Cap the receiving vial before removing it from the balance enclosure. Never transport an open vial of dry flavonoid powder across the laboratory.

Protocol 2: Solvent Dissolution (High-Risk Phase)
  • PPE Transition: Remove standard lab gloves. Wash hands, dry thoroughly, and don Butyl Rubber gloves (≥ 0.3 mm thick)[2][7].

  • Solvent Addition: Inside the fume hood, uncap the vial and add the required volume of DMSO or Ethanol.

  • Agitation: Seal the vial tightly and vortex. Causality: Flavonoid diacetates require mechanical agitation to break the crystal lattice and reach maximum solubility (approx. 30 mg/mL in DMSO)[5].

  • Decontamination: Wipe down the exterior of the sealed vial and the balance pan with a 70% ethanol-soaked wipe to neutralize and capture any residual trace powder.

PPE_Workflow Start Pre-Operation Check (Hood & Drafts) Dry Dry Powder Handling (Diosmetin Derivative) Start->Dry Dust Aerosolization Risk? Dry->Dust Resp Don P1/N95 Respirator (EN 143) Dust->Resp Yes Solv Solvent Dissolution (DMSO/EtOH) Dust->Solv No Resp->Solv Glove Switch to Butyl Rubber Gloves (>480m) Solv->Glove Seal Seal & Decontaminate (Wet Wipe) Glove->Seal

Figure 1: Risk-based PPE and operational workflow for Diosmetin 3',5-Diacetate handling.

Disposal & Environmental Logistics

Improper disposal of functionalized flavonoids and their solvents can cause severe downstream ecological impacts.

  • Solid Waste: Any spatulas, weigh boats, or wipes contaminated with dry Diosmetin 3',5-Diacetate must be placed in a sealed, labeled biohazard/chemical waste bin for high-temperature incineration[4].

  • Liquid Waste: DMSO/Diosmetin solutions must be collected in a designated "Halogen-Free Organic Solvent" waste carboy. Never pour DMSO solutions down the drain. DMSO acts as an environmental transport agent, carrying dissolved APIs through municipal water filtration systems[2][4].

  • Spill Response: In the event of a powder spill, do not dry-sweep. Cover the spill with a damp paper towel to suppress dust formation, take up mechanically, and wash the area with soap and plenty of water[10][12].

References

  • Carl Roth GmbH. "Safety Data Sheet: Diosmetin ROTICHROM® HPLC (Article number: 7446)." Carl Roth. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 5281612, Diosmetin." PubChem Database. Available at:[Link]

  • Carl Roth GmbH. "Safety Data Sheet: Dimethyl sulfoxide ROTISOLV® HPLC." Carl Roth. Available at: [Link]

Sources

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